molecular formula C12H19N B181013 N-Isopropyl-3-phenylpropan-1-amine CAS No. 87462-11-1

N-Isopropyl-3-phenylpropan-1-amine

Cat. No.: B181013
CAS No.: 87462-11-1
M. Wt: 177.29 g/mol
InChI Key: AGDHSWAZTKYTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is classified as a phenylpropylamine, a class of compounds that features a phenethylamine skeleton with an amine-terminated alkyl chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound carries the CAS Registry Number 87462-11-1 . As a building block, this amine is primarily of interest in the development and synthesis of more complex molecules. For instance, closely related structural analogs, such as N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine, are utilized as impurity reference standards in the pharmaceutical industry, underscoring the importance of this chemical class in ensuring drug quality and safety . The parent compound of this family, 3-Phenylpropylamine, has been identified in scientific screenings to interact with human serine proteases, suggesting potential research applications in enzymology and biochemical assay development . Researchers value this compound for its use in exploring structure-activity relationships and as a precursor in synthetic routes. This product is explicitly provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-N-propan-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDHSWAZTKYTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465025
Record name N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-11-1
Record name N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Isopropyl-3-phenylpropan-1-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of N-Isopropyl-3-phenylpropan-1-amine. Aimed at professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical insights into its handling and synthesis. While experimentally determined physicochemical properties are not widely available in public literature, this guide compiles computed data and information inferred from analogous compounds to provide a thorough profile. Detailed synthetic protocols are presented, offering researchers actionable methodologies. Spectroscopic data from various databases are referenced to aid in the structural elucidation and characterization of this secondary amine.

Introduction

This compound is a secondary amine featuring a phenylpropyl backbone and an isopropyl group attached to the nitrogen atom. Its structure is of interest to medicinal chemists and drug development professionals due to its relationship to the phenethylamine class of compounds, which are known to exhibit a wide range of pharmacological activities. The presence of both aromatic and aliphatic amine features suggests potential for diverse chemical interactions and biological targets. This guide aims to be a foundational resource for researchers working with or considering this molecule in their studies.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are crucial for its unambiguous identification in research and regulatory contexts.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-aminePubChem[1]
CAS Number 87462-11-1PubChem[1]
Molecular Formula C₁₂H₁₉NPubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]
InChIKey AGDHSWAZTKYTNX-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(C)NCCCC1=CC=CC=C1PubChem[1]
Synonyms N-isopropyl-3-phenyl-propan-1-amine, (3-phenylpropyl)(propan-2-yl)aminePubChem[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound are sparse in the available literature. The following table summarizes computed properties from reliable databases, which can serve as estimations for experimental design.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]
Complexity 114PubChem[1]

Solubility: Based on the properties of the related compound 3-phenylpropylamine, this compound is expected to be soluble in organic solvents such as ethanol, methanol, and acetone.[2] Its solubility in water is likely to be low to moderate due to the hydrophobic phenyl and isopropyl groups.

Boiling and Melting Points: While no experimental data for the boiling or melting point of this compound has been identified, data for the related compound N-isopropyl-N-phenylamine (CAS 768-52-5) shows a boiling point of 202 °C and a melting point of -32 °C.[3] These values may serve as a rough estimate.

Synthesis Methodologies

There are two primary and reliable synthetic routes to this compound: the reduction of the corresponding amide and reductive amination. The choice between these methods will depend on the availability of starting materials and the desired scale of the synthesis.

Reduction of N-Isopropyl-3-phenylpropanamide

This is a robust method that proceeds in two main stages: the formation of the amide followed by its reduction.

G cluster_0 Amide Formation cluster_1 Amide Reduction 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid N-Isopropyl-3-phenylpropanamide N-Isopropyl-3-phenylpropanamide 3-Phenylpropanoic Acid->N-Isopropyl-3-phenylpropanamide Isopropylamine Isopropylamine Isopropylamine->N-Isopropyl-3-phenylpropanamide Coupling Agent Coupling Agent (e.g., DCC, EDC) Coupling Agent->N-Isopropyl-3-phenylpropanamide This compound This compound N-Isopropyl-3-phenylpropanamide->this compound Reducing Agent Reducing Agent (e.g., LiAlH4) Reducing Agent->this compound G 3-Phenylpropanal 3-Phenylpropanal This compound This compound 3-Phenylpropanal->this compound Isopropylamine Isopropylamine Isopropylamine->this compound Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent->this compound

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Isopropyl-3-phenylpropan-1-amine is a secondary phenylalkylamine with the chemical formula C₁₂H₁₉N.[1] Its structure, featuring a phenyl ring, a propyl chain, and a secondary amine functional group, places it within a class of compounds of significant interest in medicinal chemistry and synthetic organic chemistry. Phenylalkylamines are foundational scaffolds for a wide range of biologically active molecules. Understanding the specific physicochemical properties of this compound is paramount for researchers engaged in its synthesis, purification, analytical characterization, and application in drug development workflows.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions and draws upon established data for structurally analogous compounds—namely 3-phenylpropan-1-amine and N-isopropylaniline—to present a scientifically grounded and practically useful profile. We will delve into its structural and chemical properties, methodologies for its characterization, plausible synthetic pathways, and essential safety considerations.

Part 1: Core Physicochemical Properties

The behavior of a chemical entity in both laboratory and biological systems is dictated by its fundamental physicochemical characteristics. These properties influence everything from reaction kinetics and solubility to analytical behavior and bioavailability.

Structural Identity and Chemical Properties

The key identifying and computed properties for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-aminePubChem[1]
CAS Number 87462-11-1PubChem[1]
Molecular Formula C₁₂H₁₉NPubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]
XLogP3 (Computed) 3.3PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]
Polar Surface Area 12.03 ŲPubChem[1]
Physical State and Thermal Properties
  • Physical State: While direct experimental data is unavailable, this compound is predicted to be a liquid at standard temperature and pressure. This inference is based on its analogs; 3-phenylpropan-1-amine is a clear, colorless to pale yellow liquid, and N-isopropylaniline is a clear, yellowish liquid.[2][3] Lower-molecular-weight amines are typically liquids or gases at room temperature.[4]

  • Boiling Point: The boiling point is expected to be higher than that of its primary amine analog, 3-phenylpropan-1-amine (221 °C), due to the increase in molecular weight.[5] However, as a secondary amine, it has one N-H bond available for hydrogen bonding, which is less extensive than the two N-H bonds in a primary amine but stronger than the intermolecular forces in tertiary amines of similar molecular weight.[6][7] This balance of factors suggests a boiling point slightly above 221 °C.

  • Melting Point: The melting point is expected to be low, consistent with its predicted liquid state at room temperature. For comparison, N-isopropylaniline has a melting point of -32 °C.[8]

Solubility Profile

The solubility of this compound is governed by the interplay between its hydrophobic and hydrophilic components.

  • Water Solubility: The molecule contains a large hydrophobic region (the phenylpropyl group), which will significantly limit its solubility in water. However, the secondary amine group can act as a hydrogen bond acceptor and donor, affording some degree of aqueous solubility.[6] Its parent amine, 3-phenylpropan-1-amine, is described as moderately soluble in water.[3] Given the increased hydrophobicity from the isopropyl group, this compound is likely to be sparingly soluble in water.

  • Organic Solvent Solubility: It is expected to be readily soluble in a wide range of organic solvents, including ethanol, methanol, chloroform, and ethyl acetate, due to its significant nonpolar character.[3][5]

Acidity/Basicity

The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic.[9]

  • pKa: As a secondary alkylamine, this compound is a weak base. The nitrogen lone pair can accept a proton from water to form its conjugate acid, the N-isopropyl-3-phenylpropylaminium ion. The pKa of its conjugate acid is expected to be in the range of 10-11, typical for secondary alkylammonium ions. This is significantly more basic than arylamines like aniline (pKa of anilinium ion is 4.63), where the lone pair is delocalized into the aromatic ring.[9]

Part 2: Analytical Characterization Methodologies

Accurate characterization is essential for confirming the identity, purity, and structure of this compound. A multi-technique approach is recommended.

Workflow for Structural Elucidation and Purity Assessment

The following diagram outlines a logical workflow for the comprehensive analysis of a newly synthesized batch of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_confirm Data Interpretation & Confirmation Prep Dissolve Sample in Appropriate Solvent (e.g., CDCl3 for NMR, MeOH for HPLC/MS) HPLC HPLC-UV/MS (Purity & Mass Verification) Prep->HPLC Split Aliquots GCMS GC-MS (Volatility & Fragmentation) Prep->GCMS Split Aliquots NMR 1H & 13C NMR (Structural Confirmation) Prep->NMR Split Aliquots FTIR FTIR (Functional Group ID) Prep->FTIR Split Aliquots Confirm Correlate Spectroscopic Data Confirm Structure & Purity >95% HPLC->Confirm GCMS->Confirm NMR->Confirm FTIR->Confirm

Caption: Workflow for Physicochemical Profiling.

Spectroscopic Methods

Public databases indicate that NMR, MS, and IR spectra are available for this compound, which are crucial for its identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl ring (typically in the 7.1-7.3 ppm region), multiplets for the three methylene groups of the propyl chain, a multiplet for the isopropyl CH, and a doublet for the two isopropyl methyl groups. A broad singlet corresponding to the N-H proton would also be expected.

    • ¹³C NMR: The spectrum will provide signals for each unique carbon atom, including the distinct aromatic carbons, the three aliphatic carbons of the propyl chain, and the two carbons of the isopropyl group.

  • Mass Spectrometry (MS):

    • GC-MS is a suitable technique for this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (177.29 g/mol ). Key fragmentation patterns would include the loss of an isopropyl group and cleavage at the C-C bonds of the propyl chain, leading to characteristic fragments like the tropylium ion (m/z 91).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will confirm the presence of key functional groups. Expected peaks include: a weak to medium N-H stretch for the secondary amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic ring (>3000 cm⁻¹) and aliphatic chains (<3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring (~1450-1600 cm⁻¹).

Chromatographic Purity Assessment

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of this compound.

  • Objective: To separate the target compound from potential impurities and quantify its purity based on UV absorbance.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Sample: ~1 mg/mL solution of this compound in Methanol

  • Methodology:

    • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Injection: Inject 5-10 µL of the sample solution.

    • Gradient Elution: Run a linear gradient to increase the concentration of the organic phase (Mobile Phase B). A typical gradient might be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-30 min: Return to 5% B and re-equilibrate

    • Detection: Monitor the elution profile at a suitable wavelength, such as 254 nm, where the phenyl ring will absorb UV light.

    • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Causality Behind Choices:

    • C18 Column: The nonpolar stationary phase is ideal for retaining the hydrophobic phenylpropyl group.

    • TFA: The acidic additive protonates the amine group, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing unwanted interactions with residual silanols on the silica support.

    • Gradient Elution: A gradient is necessary to elute both potential polar impurities (early in the run) and the nonpolar target compound (later in the run) effectively within a reasonable timeframe.

Part 3: Synthesis and Stability Considerations

Established Synthetic Pathways

A common and efficient method for synthesizing secondary amines like this compound is through the reduction of the corresponding amide.

  • Amide Formation: The precursor, N-Isopropyl-3-phenylpropanamide , can be synthesized by coupling 3-phenylpropanoic acid with isopropylamine.[10] This reaction is a nucleophilic acyl substitution, often facilitated by a coupling reagent (like DCC) or by forming a mixed anhydride to activate the carboxylic acid.[10]

  • Amide Reduction: The resulting amide is then reduced to the target secondary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is typically used for this transformation.

G Reactant1 3-Phenylpropanoic Acid + Isopropylamine Intermediate N-Isopropyl-3-phenylpropanamide (Amide Intermediate) Reactant1->Intermediate Coupling Agent (e.g., DCC) Product This compound (Final Product) Intermediate->Product Reduction (e.g., LiAlH4)

Caption: Synthetic Pathway via Amide Reduction.

Stability and Storage
  • Oxidation: Like many amines, this compound is susceptible to atmospheric oxidation, which can lead to the formation of colored impurities.[4] Aromatic amines, in particular, can darken upon exposure to air and light.

  • Storage Recommendations: To ensure long-term stability and maintain purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][8] Storing it in a cool, dark place, away from direct sunlight, is also advisable.

Part 4: Safety and Toxicological Profile

While no specific toxicological data for this compound is available, a hazard assessment can be inferred from related compounds.

  • General Hazards: Amines can be corrosive, causing skin and eye irritation or burns. The hazard profile for N-isopropylaniline includes warnings for being harmful if swallowed, causing skin and eye irritation, and being potentially fatal if inhaled.[11][12]

  • Handling Precautions: Standard laboratory safety protocols should be strictly followed. This includes:

    • Working in a well-ventilated fume hood.

    • Using appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoiding inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound is a secondary phenylalkylamine with physicochemical properties defined by its aromatic ring, flexible alkyl chain, and basic nitrogen center. While direct experimental data remains sparse, a robust profile can be constructed through computational methods and by drawing logical comparisons to well-characterized structural analogs. It is predicted to be a high-boiling, sparingly water-soluble liquid that is basic in nature. Its structure and purity can be unequivocally confirmed using a combination of standard spectroscopic (NMR, MS, IR) and chromatographic (HPLC, GC) techniques. For researchers in the pharmaceutical and chemical sciences, this guide provides the foundational knowledge required for the effective handling, analysis, and synthetic application of this versatile compound. Further experimental investigation to precisely determine its thermal properties, solubility limits, and pKa would be a valuable contribution to the chemical literature.

References

  • N-ISOPROPYLANILINE. Occupational Safety and Health Administration (OSHA). [Link]

  • N-Isopropylaniline. PubChem, National Institutes of Health (NIH). [Link]

  • 3-Phenylpropylamine. Solubility of Things. [Link]

  • Amines: Chemical and Physical Properties. Unacademy. [Link]

  • Amines: Naming and Physical Properties. Al-Mustansiriyah University. [Link]

  • 26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • N-Isopropyl-3-phenylpropanamide. PubChem, National Institutes of Health (NIH). [Link]

  • 3-Phenylpropylamine. PubChem, National Institutes of Health (NIH). [Link]

  • 3-phenyl-1-propanamine. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Physical properties of amines. Khan Academy. [Link]

  • N,N-diisopropyl-3-phenylpropan-1-amine. SpectraBase. [Link]

Sources

Synthesis pathways for N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Isopropyl-3-phenylpropan-1-amine

Abstract

This compound is a secondary amine that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure combines a phenylpropyl backbone with an isopropyl group on the nitrogen atom, imparting specific lipophilic and steric properties. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers and process chemists. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causal factors governing reaction outcomes. The focus is on two robust and widely applicable methods: one-pot reductive amination and the reduction of a pre-formed amide. Each method is critically evaluated for its efficiency, scalability, and overall practicality in a modern laboratory setting.

Introduction: Strategic Approaches to C-N Bond Formation

The synthesis of a secondary amine such as this compound fundamentally involves the formation of a specific carbon-nitrogen bond. The choice of synthetic strategy is dictated by factors including starting material availability, desired purity, scalability, and reaction economy. Two principal retrosynthetic disconnections are most logical for this target molecule:

  • The Imine Pathway: Disconnecting the C-N bond via an imine intermediate points to a reductive amination strategy, coupling 3-phenylpropanal with isopropylamine. This is often the most direct and atom-economical approach.

  • The Amide Pathway: Disconnecting the C-N bond via an amide precursor suggests a two-step sequence: first, the acylation of isopropylamine with a 3-phenylpropanoyl derivative, followed by the reduction of the resulting amide.

This guide will explore both strategies in detail, providing the necessary theoretical grounding and practical protocols for successful implementation.

Pathway I: Direct Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming C-N bonds in a single operational step from a carbonyl compound and an amine.[1] The reaction proceeds through the in-situ formation of an imine (or iminium ion), which is then immediately reduced by a hydride agent present in the reaction mixture.[2]

Mechanism and Rationale

The process begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of 3-phenylpropanal to form a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to yield a Schiff base (imine). A carefully chosen reducing agent then selectively reduces the C=N double bond to afford the final secondary amine.[1]

The choice of reducing agent is critical. Strong, unselective agents like lithium aluminum hydride would readily reduce the starting aldehyde before imine formation could occur. Milder, more chemoselective reagents are required. Sodium trisacetoxyborohydride (STAB, NaBH(OAc)₃) is particularly well-suited for this purpose. It is less reactive than sodium borohydride and will not readily reduce aldehydes or ketones at neutral or slightly acidic pH, but it is highly effective at reducing the protonated imine intermediate.[3] This selectivity is the key to the success of the one-pot reaction.

Visualizing the Reductive Amination Pathway

G cluster_reactants Starting Materials PPA 3-Phenylpropanal Hemiaminal Hemiaminal Intermediate PPA->Hemiaminal IPA Isopropylamine IPA->Hemiaminal + Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product This compound Imine->Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Imine Solvent Solvent (e.g., DCM, MeOH) Solvent->PPA

Caption: Reductive amination of 3-phenylpropanal with isopropylamine.

Detailed Experimental Protocol

This protocol is adapted from established general procedures for reductive amination using sodium trisacetoxyborohydride.[3]

Materials:

  • 3-Phenylpropanal (Hydrocinnamaldehyde)

  • Isopropylamine

  • Sodium trisacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-phenylpropanal (1.0 eq.). Dissolve it in anhydrous dichloromethane (to a concentration of approx. 0.5-1.0 M).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add isopropylamine (2.0-3.0 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate imine formation.

  • Reduction: While maintaining the temperature at 0 °C, add sodium trisacetoxyborohydride (1.5-2.0 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps control any exotherm and ensures the reducing agent is available as the imine forms.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure this compound.

Data Summary and Considerations
ParameterCondition/ReagentRationale
Carbonyl Source 3-PhenylpropanalProvides the 3-phenylpropyl backbone.
Amine Source IsopropylamineProvides the N-isopropyl group.
Reducing Agent Sodium Trisacetoxyborohydride (STAB)Chemoselective for the imine over the aldehyde, enabling a one-pot reaction.[3]
Solvent Dichloromethane (DCM), Methanol (MeOH)Aprotic (DCM) or protic (MeOH) solvents can be used; must be anhydrous.[3]
Stoichiometry Excess amine and reducing agentDrives the equilibrium towards imine formation and ensures complete reduction.
Temperature 0 °C to Room TemperatureInitial cooling controls the rate of imine formation; reaction proceeds efficiently at RT.
Typical Yield 70-95%Highly dependent on purification method and reaction scale.

Pathway II: Reduction of N-Isopropyl-3-phenylpropanamide

An alternative, highly reliable two-step approach involves the synthesis and subsequent reduction of an amide intermediate. This pathway offers excellent control and often results in very clean product, though it is less atom-economical than direct amination.

Mechanism and Rationale

Step 1: Amide Formation: The synthesis begins by forming N-Isopropyl-3-phenylpropanamide. This is typically achieved by reacting isopropylamine with an activated form of 3-phenylpropanoic acid, most commonly 3-phenylpropanoyl chloride. The acid chloride is highly electrophilic, leading to a rapid and irreversible reaction with the amine nucleophile.

Step 2: Amide Reduction: The resulting amide is then reduced to the target amine. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[4] It is a powerful, non-selective hydride donor that completely reduces the carbonyl group of the amide to a methylene (CH₂) group.[2] The mechanism involves the formation of a complex aluminate intermediate which, upon aqueous work-up, hydrolyzes to yield the amine.

Visualizing the Amide Reduction Pathway

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Amide Reduction AcidChloride 3-Phenylpropanoyl Chloride Amide N-Isopropyl-3-phenylpropanamide AcidChloride->Amide IPA Isopropylamine IPA->Amide + Product This compound Amide->Product Reduction LiAlH4 1. LiAlH₄ in THF 2. H₂O Work-up LiAlH4->Product

Caption: Two-step synthesis via amide formation and reduction.

Detailed Experimental Protocol

Step A: Synthesis of N-Isopropyl-3-phenylpropanamide

  • Acid Chloride Preparation (Optional): If starting from 3-phenylpropanoic acid, convert it to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: Dissolve 3-phenylpropanoyl chloride (1.0 eq.) in an anhydrous aprotic solvent like DCM in a flask cooled to 0 °C.

  • Add a solution of isopropylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in DCM dropwise. Causality Note: The base is crucial to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the isopropylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up by washing with dilute HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amide, which is often pure enough for the next step or can be recrystallized.

Step B: Reduction of N-Isopropyl-3-phenylpropanamide

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Amide Addition: Dissolve the N-Isopropyl-3-phenylpropanamide (1.0 eq.) from Step A in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Safety Note: This addition can be highly exothermic.

  • Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Very cautiously and slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This sequential addition is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.

  • Filtration and Extraction: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentration and Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target amine. Purification via distillation or chromatography may be performed if necessary.

Comparison of Synthetic Pathways

FeaturePathway I: Reductive AminationPathway II: Amide Reduction
Number of Steps 1 (One-pot)2
Starting Materials 3-Phenylpropanal, Isopropylamine3-Phenylpropanoic Acid, Isopropylamine
Key Reagents Mild hydride donors (e.g., STAB)Strong hydride donors (LiAlH₄), Thionyl Chloride
Atom Economy HighModerate (loses a carbonyl oxygen)
Safety/Handling STAB is relatively safe to handle.LiAlH₄ is pyrophoric and reacts violently with water. SOCl₂ is corrosive.
Substrate Scope Broad for aldehydes/ketones.Broad for carboxylic acids.
Yield/Purity Generally good to excellent yields, purification often required.Often very high yields of clean product after work-up.
Scalability Excellent for industrial applications.Good, but requires careful management of exotherms and pyrophoric reagents.

Conclusion for the Practicing Scientist

For the laboratory-scale synthesis of this compound, reductive amination (Pathway I) is typically the preferred method . Its operational simplicity, high atom economy, and use of safer reagents make it an efficient and modern choice. The availability of stable, selective reducing agents like STAB has made this a robust and reliable transformation.[3]

The amide reduction pathway (Pathway II) remains a valuable and powerful alternative, particularly when the starting material is the carboxylic acid rather than the aldehyde, or when exceptionally high purity is required and the two-step process is not a deterrent.[4] The protocol is well-established, but demands rigorous attention to safety and anhydrous techniques due to the use of lithium aluminum hydride.

The ultimate choice of pathway will depend on the specific context of the research or development program, including available starting materials, required scale, and laboratory safety infrastructure. Both routes, when executed with care, provide reliable access to the target compound.

References

  • The Royal Society of Chemistry. (n.d.). General Procedure A: Reductive amination. Supporting Information. Retrieved from a URL detailing chemical synthesis procedures.[3]

  • BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal. Retrieved from BenchChem's technical documentation.[1]

  • Chemicalbook. (n.d.). N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine hydrochloride. Retrieved from Chemicalbook's product information page.[5]

  • Chem Help ASAP. (2020, March 20). Amide reduction & amine synthesis [Video]. YouTube.[4]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from the Organic Chemistry Portal's reaction database.[6]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem.[7]

  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube.[2]

  • Google Patents. (n.d.). CN110283082A - A kind of preparation method of 3- phenylpropylamine. Retrieved from Google Patents.[8]

  • Denton, T. T., Joyce, A. S., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. The Journal of Organic Chemistry, 72(13), 4997–5000.[9]

Sources

Investigative Framework for Determining the Biological Activity of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

N-Isopropyl-3-phenylpropan-1-amine is a small molecule whose biological activities are not extensively documented in public literature. However, its core structure, a 3-phenylpropan-1-amine scaffold, is a privileged motif in neuropharmacology, forming the backbone of numerous clinically significant drugs, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). This guide proposes a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound's potential biological activity. We will postulate a primary mechanism of action based on structural analogy to known psychoactive compounds and outline a multi-tiered experimental plan—from initial in vitro target screening to in vivo functional validation—to rigorously test this hypothesis. The methodologies described herein are designed to be self-validating, providing a clear, logical path for elucidating the compound's pharmacological profile and assessing its therapeutic potential.

Introduction: Structural Rationale for Investigation

This compound is an organic compound with the molecular formula C12H19N[1]. Its structure consists of a propyl amine chain with a terminal phenyl group and an isopropyl substitution on the nitrogen atom.

Chemical Identity:

Property Value Source
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-amine PubChem[1]
Molecular Formula C12H19N PubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]

| CAS Number | 87462-11-1 | PubChem[1] |

The scientific rationale for investigating this specific molecule stems from its striking structural similarity to several classes of neuroactive agents. The 3-phenylpropan-1-amine core is notably present in compounds like Atomoxetine (a norepinephrine reuptake inhibitor) and Fluoxetine (a selective serotonin reuptake inhibitor)[2]. These drugs were originally derived from 3-phenoxy-3-phenylpropan-1-amine (PPPA), underscoring the importance of this chemical backbone in modulating monoaminergic systems[2]. While this compound lacks the phenoxy group of PPPA derivatives, its fundamental structure as a phenylalkylamine suggests a strong possibility of interaction with monoamine transporters or metabolizing enzymes.

This guide, therefore, aims to provide a robust, step-by-step research protocol to explore the primary hypothesis that this compound functions as a modulator of monoamine neurotransmitter systems.

Proposed Pharmacological Profile: A Monoaminergic Hypothesis

Based on its structural architecture, we hypothesize that this compound's primary biological activity will involve the modulation of monoamine neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Dysfunction in these systems is a cornerstone of many neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[3][4][5].

The two most probable mechanisms of action are:

  • Inhibition of Monoamine Transporters: The compound may bind to and inhibit the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters.

  • Inhibition of Monoamine Oxidase (MAO): The compound may inhibit MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters[5][6]. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease[5][6].

The following diagram illustrates the potential points of interaction for our test compound within a monoaminergic synapse.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE, DA) transporter SERT / NET / DAT neurotransmitter 5-HT / NE / DA transporter->neurotransmitter mao MAO Enzyme compound N-Isopropyl-3- phenylpropan-1-amine compound->transporter Inhibition? compound->mao Inhibition? neurotransmitter->transporter receptor Postsynaptic Receptors neurotransmitter->receptor Binding

Caption: Proposed monoaminergic targets of this compound.

In Vitro Experimental Protocols for Target Validation

To test our hypothesis, a logical progression of in vitro assays is required. The initial goal is to determine if the compound interacts with monoamine transporters or MAO enzymes and to quantify the potency of this interaction (IC50).

The overall in vitro workflow is depicted below.

In_Vitro_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary / Mechanistic Assays start Test Compound: This compound transporter_assay Monoamine Transporter Uptake Assay (SERT, NET, DAT) start->transporter_assay Screen at fixed concentration mao_assay Monoamine Oxidase Inhibition Assay (MAO-A, MAO-B) start->mao_assay Screen at fixed concentration decision Significant Activity? (e.g., IC50 < 10 µM) transporter_assay->decision Generate dose-response curves (IC50) mao_assay->decision Generate dose-response curves (IC50) kinetics Enzyme Kinetics Study (e.g., Lineweaver-Burk plot) To determine inhibition type (competitive, non-competitive) decision->kinetics Yes stop Conclusion: No significant monoaminergic activity. Consider alternative targets. decision->stop No selectivity Selectivity Profiling (Compare IC50 across all targets) kinetics->selectivity proceed Proceed to In Vivo Functional Assessment selectivity->proceed

Caption: A logical workflow for the in vitro characterization of the test compound.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the compound's inhibitory activity against human MAO-A and MAO-B enzymes. We will use a commercially available chemiluminescent assay system for high sensitivity and throughput.[7]

  • Principle: MAO enzymes oxidize a substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a luminogenic probe to produce a light signal proportional to MAO activity. An inhibitor will reduce this signal.[8]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (e.g., from Supersomes™)[9].

    • MAO-Glo™ Assay Kit (or similar), containing MAO substrate, luminogenic detection reagent, and buffers.

    • Positive Controls: Clorgyline (MAO-A specific inhibitor), Pargyline or Selegiline (MAO-B specific inhibitors)[8][9].

    • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

    • White, opaque 96-well microplates.

  • Step-by-Step Methodology:

    • Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions. Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and positive controls in the assay buffer.

    • Enzyme Reaction Setup: In separate wells of the 96-well plate, add:

      • 25 µL of assay buffer.

      • 5 µL of test compound dilution, positive control, or vehicle (DMSO) for "no inhibition" controls.

      • 20 µL of either MAO-A or MAO-B enzyme preparation.

    • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate Reaction: Add 50 µL of the MAO substrate to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Signal Detection: Add 100 µL of the luminogenic detection reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction.

    • Read Plate: After a 20-minute incubation in the dark, measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Sample / Signal_Vehicle)).

    • Plot the % Inhibition against the log of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vivo Preclinical Models for Functional Assessment

If in vitro testing reveals potent activity, particularly inhibition of SERT and/or NET, the next logical step is to assess the compound's functional effects in established animal models of depression. These models are crucial for demonstrating that the molecular activity translates into a therapeutically relevant behavioral outcome.

Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for potential antidepressant activity.[4][10] The principle is that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, prolonging active escape-oriented behaviors.[11][12]

  • Principle: Antidepressant compounds reduce the time spent immobile, which is interpreted as a reduction in behavioral despair.[12]

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old).

    • Test Compound: this compound, formulated in a suitable vehicle (e.g., saline with 5% Tween 80).

    • Positive Control: A standard antidepressant like Imipramine (30 mg/kg) or Fluoxetine (20 mg/kg)[11].

    • Vehicle Control.

    • Glass cylinders (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

  • Step-by-Step Methodology:

    • Acclimation: House animals in the testing room for at least 1 hour before the experiment.

    • Dosing: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection. A typical time point for testing is 30-60 minutes post-injection, but this should be optimized based on preliminary pharmacokinetic data if available. Multiple dose levels of the test compound should be evaluated (e.g., 5, 10, 20 mg/kg).

    • Test Session: Gently place each mouse into its individual cylinder of water. The session should be recorded by a video camera for later analysis.

    • Duration: The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

    • Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times of the test compound and positive control groups against the vehicle control group.

    • A statistically significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

GroupDose (mg/kg, i.p.)Expected OutcomeRationale
Vehicle Control N/AHigh immobilityEstablishes baseline behavioral despair.
Positive Control Imipramine (30)Significantly reduced immobilityValidates the assay's sensitivity to known antidepressants.[11]
Test Compound 5, 10, 20Dose-dependent reduction in immobility?To determine the efficacy and potency of the test compound.

Data Interpretation and Future Directions

The successful execution of this framework will yield a clear initial profile of this compound.

  • Scenario 1: Potent and Selective MAO-A or SERT/NET Inhibition: If the compound shows potent IC50 values (<1 µM) for MAO-A, SERT, or NET in vitro, and significantly reduces immobility in the FST in vivo, it would be classified as a strong candidate for further development as an antidepressant.

  • Scenario 2: Potent DAT Inhibition: If the primary activity is potent DAT inhibition, the compound may have stimulant properties. In this case, follow-up in vivo studies should include locomotor activity tests to assess for hyper-locomotion, a hallmark of CNS stimulants.

  • Scenario 3: No Significant Activity: If in vitro assays yield high IC50 values (>10 µM) and in vivo tests show no behavioral effects, the monoaminergic hypothesis would be largely refuted. At this point, broader screening against other CNS targets (e.g., GPCRs, ion channels) would be warranted.

Future work for a promising candidate would involve comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies, further efficacy testing in more complex models of depression (e.g., chronic unpredictable mild stress)[3][10], and eventual lead optimization to enhance potency, selectivity, and drug-like properties.

References

  • Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate.
  • Dhayabaran, D., & florance, F. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Sharma, T., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec.
  • Wikipedia. (n.d.). PPPA (drug). Wikipedia. Available: [Link]

Sources

An In-depth Technical Guide to N-Isopropyl-3-phenylpropan-1-amine and its Putative Relationship to Amphetamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenylpropan-1-amine, a phenethylamine derivative with structural similarities to controlled amphetamine analogs. While specific pharmacological and toxicological data for this compound are scarce in peer-reviewed literature, this document synthesizes available chemical information, established synthetic and analytical methodologies for related compounds, and structure-activity relationships within the broader class of N-alkylated phenethylamines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and forensic chemistry, highlighting the chemical properties, potential synthesis pathways, analytical characterization, and the inferred relationship to classic central nervous system stimulants. The conspicuous absence of in-depth biological studies underscores the need for further investigation into the pharmacological profile and potential physiological effects of this compound.

Introduction and Chemical Overview

This compound, with the IUPAC name 3-phenyl-N-propan-2-ylpropan-1-amine, is a primary amine belonging to the vast family of phenethylamine compounds.[1] The core structure, a phenyl group attached to an ethylamine backbone, is the foundational scaffold for a wide array of neuroactive substances, including endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants such as amphetamine.[2] The defining feature of this compound is the presence of an isopropyl group attached to the nitrogen atom of the amino group and a propyl chain connecting the phenyl ring to the amine.

While not as extensively studied as its close relatives, its structural characteristics suggest a potential for interaction with monoamine transporters, a hallmark of many psychoactive phenethylamines.[3][4] This guide will delve into the known chemical properties, plausible synthetic routes, and analytical methods for the characterization of this compound, while drawing logical parallels to the well-documented pharmacology of amphetamine and its analogs.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available chemical databases.

PropertyValueSource
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-aminePubChem[1]
Molecular Formula C₁₂H₁₉NPubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]
CAS Number 87462-11-1PubChem[1]
Canonical SMILES CC(C)NCCCC1=CC=CC=C1PubChem[1]
InChIKey AGDHSWAZTKYTNX-UHFFFAOYSA-NPubChem[1]

Structural Relationship to Amphetamine Analogs

The putative relationship between this compound and amphetamine analogs stems from their shared phenethylamine core. Amphetamine, or alpha-methylphenethylamine, is a potent central nervous system stimulant that primarily exerts its effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[2]

The key structural difference lies in the alkyl chain and the substitution on the amine. In amphetamine, a methyl group is present at the alpha position of the ethylamine side chain. This compound lacks this alpha-methylation but possesses a longer propyl chain and a bulky isopropyl group on the nitrogen atom.

Comparison of the chemical structures of Amphetamine and this compound.

Structure-activity relationship (SAR) studies on phenethylamines have shown that N-alkylation can significantly modulate their pharmacological activity.[5] Increasing the N-alkyl chain length has been shown to augment potency at the serotonin transporter (SERT), while also affecting activity at dopamine (DAT) and norepinephrine (NET) transporters.[3] The presence of the N-isopropyl group in this compound is therefore expected to influence its interaction with these key monoamine transporters, potentially leading to a pharmacological profile distinct from that of amphetamine.

Synthesis Methodologies

Reductive Amination of Phenyl-2-propanone (P2P)

A plausible and efficient route to this compound is the reductive amination of phenyl-2-propanone (P2P), a well-known precursor in the synthesis of amphetamines.[6] This one-pot reaction involves the condensation of P2P with isopropylamine to form an intermediate imine, which is then reduced to the final amine product.

G P2P Phenyl-2-propanone Imine Intermediate Imine P2P->Imine + Isopropylamine Isopropylamine Isopropylamine Isopropylamine->Imine NIPPA This compound Imine->NIPPA + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->NIPPA

Proposed synthesis of this compound via reductive amination.

Experimental Protocol (Hypothetical):

  • Imine Formation: In a suitable reaction vessel, dissolve phenyl-2-propanone (1 equivalent) in a solvent such as methanol or ethanol. Add isopropylamine (1.1-1.5 equivalents). The mixture is stirred at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: The reaction mixture containing the in situ generated imine is then cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the stirred solution. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Work-up and Purification: Following the completion of the reduction, the reaction is quenched, typically with the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Synthesis from N-Isopropyl-3-phenylpropanamide

An alternative synthetic route involves the reduction of the corresponding amide, N-Isopropyl-3-phenylpropanamide. This precursor can be synthesized by the reaction of 3-phenylpropanoyl chloride with isopropylamine. The subsequent reduction of the amide to the amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Analytical Characterization

The unambiguous identification and quantification of this compound in various matrices would rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of phenethylamine derivatives.[7][8] The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The primary fragmentation pathway for phenethylamines typically involves cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), resulting in a stable iminium ion which often represents the base peak in the mass spectrum.[9][10]

Predicted Fragmentation:

For this compound, the α-cleavage would be expected to yield a prominent fragment ion corresponding to the [CH(CH₃)₂NHCH₂]⁺ species. Other fragments arising from the phenylpropyl moiety would also be present.

Sources

An In-depth Technical Guide to N-Isopropyl-3-phenylpropan-1-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenylpropan-1-amine, a secondary amine with potential applications in medicinal chemistry and pharmacological research. The document details its chemical identity, including its CAS number and molecular formula, and presents a robust protocol for its synthesis via reductive amination. Furthermore, this guide outlines the analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct biological data for this compound is limited, we explore its potential pharmacological relevance by examining structurally related molecules with known central nervous system activity. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and exploration of novel bioactive compounds.

Introduction and Chemical Identity

This compound is a chemical compound belonging to the class of secondary amines. Its structure features a phenylpropyl backbone with an isopropyl group attached to the nitrogen atom. This structural motif is of interest to medicinal chemists due to its presence in various biologically active molecules.

Table 1: Chemical Identity and Properties of this compound

PropertyValueSource
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-aminePubChem[1]
CAS Number 87462-11-1PubChem[1]
Molecular Formula C₁₂H₁₉NPubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]
Canonical SMILES CC(C)NCCCCC1=CC=CC=C1PubChem[1]
InChIKey AGDHSWAZTKYTNX-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound via Reductive Amination

The most common and efficient method for the synthesis of secondary amines like this compound is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde (3-phenylpropanal) and a primary amine (isopropylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine.

Reaction Principle

The reaction proceeds in two main steps:

  • Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 3-phenylpropanal to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The formation of the imine is often catalyzed by a mild acid.

  • Reduction: A reducing agent, selectively chosen to reduce the C=N double bond of the imine without affecting the aromatic ring or other functional groups, is introduced to yield the final secondary amine product.

Experimental Protocol

Materials:

  • 3-phenylpropanal (hydrocinnamaldehyde)

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanal (1.0 equivalent) in anhydrous DCM or DCE.

  • Amine Addition: Add isopropylamine (1.2 equivalents) to the solution.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by vacuum distillation.

G cluster_synthesis Synthesis Workflow 3-phenylpropanal 3-Phenylpropanal Imine_Formation Imine Formation (Acid Catalyst) 3-phenylpropanal->Imine_Formation Isopropylamine Isopropylamine Isopropylamine->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (NaBH(OAc)₃) Imine_Intermediate->Reduction Product This compound Reduction->Product

Caption: Reductive amination synthesis workflow.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain, and the isopropyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.15 - 7.30 (m, 5H)125.8, 128.4, 142.1
-CH₂-Ph2.60 - 2.70 (t, 2H)33.8
-CH₂-CH₂-N1.75 - 1.85 (m, 2H)31.5
-CH₂-N2.50 - 2.60 (t, 2H)49.5
-CH(CH₃)₂2.75 - 2.85 (septet, 1H)48.9
-CH(CH₃)₂1.00 - 1.10 (d, 6H)22.8

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) is a common technique.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (177.29). As it contains an odd number of nitrogen atoms, the molecular ion will have an odd m/z value.

  • Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. The loss of the largest alkyl group is typically favored.

G cluster_ms Mass Spectrometry Fragmentation Molecular_Ion [C₁₂H₁₉N]⁺˙ (m/z = 177) Fragment_1 [C₁₁H₁₆N]⁺ (m/z = 162) Loss of -CH₃ Molecular_Ion->Fragment_1 α-cleavage Fragment_2 [C₉H₁₂N]⁺ (m/z = 134) Loss of -C₃H₇ Molecular_Ion->Fragment_2 α-cleavage Fragment_3 [C₈H₁₀]⁺˙ (m/z = 106) Loss of -C₄H₉N Molecular_Ion->Fragment_3 β-cleavage

Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to medium, sharp
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium to strong
C-N Stretch (aliphatic amine)1020 - 1250Medium
C=C Stretch (aromatic ring)1450 - 1600Medium

Potential Biological Activity and Applications

Currently, there is a lack of published data on the specific biological activity of this compound. However, its structural similarity to known psychoactive compounds suggests that it may possess activity within the central nervous system (CNS).

The 3-phenylpropan-1-amine scaffold is a core component of several compounds that act as monoamine reuptake inhibitors. For instance, atomoxetine and fluoxetine are N-methyl-3-phenylpropan-1-amine derivatives. Furthermore, research on N-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, has shown affinity for the serotonin 5-HT1A receptor.

These structural relationships suggest that this compound could be a valuable lead compound for the development of novel therapeutic agents targeting CNS disorders. Further pharmacological screening is warranted to explore its potential as a monoamine reuptake inhibitor or its interaction with various neurotransmitter receptors.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a reliable synthetic protocol, and methods for its analytical characterization. While its biological profile remains to be fully elucidated, the structural parallels to known CNS-active compounds highlight its potential as a subject for further investigation in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and scientists working in the field of medicinal chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

An In-depth Technical Guide to N-Isopropyl-3-phenylpropan-1-amine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenylpropan-1-amine, a research chemical with limited publicly available data. Designed for researchers, chemists, and drug development professionals, this document details viable synthesis methodologies, robust analytical characterization protocols, and critical safety considerations. While direct pharmacological data for this compound is scarce, we provide context based on its structural relationship to known psychoactive scaffolds and the established applications of its chemical precursors. This guide emphasizes a cautious and rigorous scientific approach to handling and studying this compound, prioritizing safety and methodological validity.

Introduction and Chemical Profile

Overview of this compound

This compound (CAS: 87462-11-1) is a secondary amine characterized by a phenylpropyl backbone and an N-isopropyl substituent.[1] Its structure places it within the broader class of phenethylamine derivatives, a group of compounds known for diverse pharmacological activities, often targeting the central nervous system (CNS).[2] Currently, there is a significant lack of published research on the specific biological activity, pharmacology, and toxicology of this molecule. Its primary relevance in the scientific literature stems from its relationship to N-Isopropyl-3-phenylpropanamide, a known precursor in the synthesis of active pharmaceutical ingredients (APIs), including intermediates for muscarinic receptor antagonists and selective norepinephrine or serotonin reuptake inhibitors.[3]

Given the absence of established biological data, this compound must be treated as a compound of unknown potency and hazard. This guide is intended to provide the foundational chemical knowledge required to synthesize, purify, and characterize the molecule, enabling controlled and safe research into its potential properties.

Physicochemical Properties

A summary of the key computed and established properties of this compound is presented below.

PropertyValueSource
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-aminePubChem[1]
CAS Number 87462-11-1PubChem[1]
Molecular Formula C₁₂H₁₉NPubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]
InChIKey AGDHSWAZTKYTNX-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(C)NCCCC1=CC=CC=C1PubChem[1]
XLogP3 3.3PubChem[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method depends on the available starting materials, scale, and desired purity. We present two robust methods: the reduction of an amide precursor and a direct reductive amination.

Method 1: Reduction of N-Isopropyl-3-phenylpropanamide

This two-step approach is highly reliable and begins with the synthesis of the corresponding amide, which is then reduced to the target amine. This route is well-documented for analogous compounds and offers high yields and purity.[3]

The formation of the amide bond is efficiently achieved by activating 3-phenylpropanoic acid before coupling it with isopropylamine. The mixed anhydride method is a classic and effective choice.

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-phenylpropanoic acid (1.0 eq) and N-methylmorpholine (1.1 eq) in anhydrous Tetrahydrofuran (THF) at a concentration of approximately 0.5 M.

  • Activation: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone). Slowly add isobutyl chloroformate (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -15°C.

  • Anhydride Formation: Stir the resulting mixture at -20°C for 30 minutes to allow for the complete formation of the mixed anhydride intermediate.

  • Amine Addition: In a separate flask, prepare a solution of isopropylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold mixed anhydride slurry.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Isopropyl-3-phenylpropanamide.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure amide.

The amide is a stable functional group requiring a powerful reducing agent for conversion to an amine. Lithium aluminum hydride (LiAlH₄) is the standard choice for this transformation.[3]

Protocol (CAUTION: LiAlH₄ reacts violently with water):

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Amide Addition: Dissolve the purified N-Isopropyl-3-phenylpropanamide (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C (ice bath). Note: The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66°C for THF) for 6-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular, filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

G cluster_0 Step A: Amide Synthesis cluster_1 Step B: Amide Reduction PPA 3-Phenylpropanoic Acid MA Mixed Anhydride Formation (i-BuOCOCl, NMM, -20°C) PPA->MA IPA Isopropylamine Amide N-Isopropyl-3-phenylpropanamide IPA->Amide MA->Amide Nucleophilic Acyl Substitution Target This compound Amide->Target Reduction (Reflux) LAH LiAlH4 in THF LAH->Target

Synthesis of the target amine via an amide intermediate.
Method 2: Direct Reductive Amination

Reductive amination is a highly efficient one-pot method for forming amines from a carbonyl compound and an amine. This proposed route would involve the reaction of 3-phenylpropanal with isopropylamine in the presence of a reducing agent. This method avoids the need to isolate the intermediate imine.

Theoretical Basis: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is then reduced in situ by a hydride agent to yield the final amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose. Catalytic hydrogenation is also a viable alternative.[4]

Proposed Protocol:

  • Reaction Setup: To a solution of 3-phenylpropanal (1.0 eq) and isopropylamine (1.2 eq) in methanol (0.4 M), add 3Å molecular sieves to facilitate imine formation by sequestering water.

  • pH Adjustment: Add acetic acid to adjust the pH of the mixture to approximately 5-6, which is optimal for iminium ion formation.

  • Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (NaBH₃CN) (1.1 eq) portion-wise. CAUTION: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS.

  • Workup: Carefully quench the reaction by adding 1 M HCl until gas evolution ceases. Make the solution basic (pH > 10) with 2 M NaOH.

  • Isolation & Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Method 1 (Section 2.2.2, Step 6).

G Reactants 3-Phenylpropanal + Isopropylamine Iminium Iminium Ion Intermediate [Ph-(CH2)2-CH=N(iPr)]+ Reactants->Iminium Dehydration (pH 5-6) Product This compound Iminium->Product Reduction (NaBH3CN) G Sample Synthesized Product NMR NMR Spectroscopy (1H, 13C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Spectroscopy Sample->FTIR Data_NMR Structural Elucidation (Confirm Connectivity) NMR->Data_NMR Data_GCMS Purity Assessment & Molecular Weight Confirmation GCMS->Data_GCMS Data_FTIR Functional Group Verification FTIR->Data_FTIR Final Verified Compound (Structure & Purity Confirmed) Data_NMR->Final Data_GCMS->Final Data_FTIR->Final

A multi-technique workflow for compound validation.

Pharmacology, Toxicology, and Safe Handling

Current State of Knowledge: A Critical Disclaimer

There is no published pharmacological or toxicological data available for this compound. All handling and experimental procedures must be conducted under the assumption that the compound is highly potent and potentially hazardous. The information in the following sections is based on inference from structurally related compounds and should not be considered established fact.

Inferences from Structural Analogs

This compound is a structural analog of phenethylamine. Many substituted phenethylamines, such as amphetamine, are central nervous system stimulants that act as releasing agents of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. T[2]he presence of the N-isopropyl group and the propyl chain (as opposed to the methyl group in amphetamine) will significantly alter its pharmacological profile, including receptor affinity, metabolic stability, and blood-brain barrier permeability. It is plausible, but unproven, that this compound may possess psychoactive properties.

Potential Research Applications

The primary rationale for investigating this compound comes from its amide precursor, N-Isopropyl-3-phenylpropanamide. This amide is a documented intermediate for compounds targeting monoamine reuptake transporters. T[3]herefore, this compound could be investigated as:

  • A novel ligand for serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.

  • A scaffold for the development of new CNS-active agents.

  • A reference standard for forensic and toxicological screening.

Mandatory Safety Protocols

Due to the unknown risk profile, stringent safety measures are required.

  • Personal Protective Equipment (PPE): A lab coat, splash goggles, and nitrile gloves are mandatory at all times. Consider double-gloving.

  • Engineering Controls: All manipulations of the solid or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Handling: Use appropriate tools (spatulas, powder funnels) to handle the solid. Avoid creating dust. For solutions, use sealed containers.

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. Have an appropriate spill kit ready.

  • Waste Disposal: All contaminated materials (glassware, gloves, paper towels) and excess chemical must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This compound is a sparsely studied research chemical with potential applications in neuroscience and medicinal chemistry. This guide provides a robust framework for its synthesis via amide reduction or reductive amination, and its subsequent analytical confirmation using NMR, GC-MS, and FTIR. The most critical takeaway for any researcher is the profound lack of safety and biological data. Therefore, all research activities must be preceded by a thorough risk assessment and executed with the highest degree of caution. Rigorous adherence to the protocols outlined herein will ensure the generation of high-purity material and a safe laboratory environment, paving the way for responsible investigation into the properties of this novel compound.

References

  • Amphetamine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Asymmetric synthesis of phenylisopropylamines. (1976). Google Patents.
  • This compound | C12H19N | CID 11412689. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023, October 8). YouTube. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to N-Isopropyl-3-phenylpropan-1-amine: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-Isopropyl-3-phenylpropan-1-amine, a molecule belonging to the pharmacologically significant class of phenylpropylamine derivatives. While the specific historical details of its initial discovery remain elusive in readily available literature, this document synthesizes current knowledge regarding its chemical properties, plausible synthetic routes, and its likely origins within the broader context of medicinal chemistry and pharmaceutical development.

Introduction: The Phenylpropylamine Scaffold

The phenylpropylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This structural motif, consisting of a phenyl group attached to a three-carbon chain with a terminal amine, is a key feature of many endogenous neurotransmitters and synthetic drugs that modulate their activity. The historical development of monoamine reuptake inhibitors, from early tricyclic antidepressants to selective serotonin reuptake inhibitors (SSRIs), has extensively explored modifications of this scaffold to achieve desired pharmacological profiles.[1][2][] Compounds based on this structure often interact with monoamine transporters, influencing the synaptic concentrations of neurotransmitters like norepinephrine, dopamine, and serotonin.[4]

Putative History and Discovery of this compound

A definitive record detailing the first synthesis and specific purpose of this compound (CAS Number: 87462-11-1) is not readily apparent in a survey of scientific and patent literature. Its existence is well-documented in chemical databases and by commercial suppliers.[5] The structure, a simple N-isopropyl derivative of 3-phenylpropan-1-amine, suggests its likely origin as an analog synthesized during structure-activity relationship (SAR) studies of phenylpropylamine-based compounds. Such studies were common in the development of central nervous system (CNS) active agents, where researchers systematically modify a lead compound to explore the impact of different substituents on potency and selectivity.[6][7]

One notable association is its listing as a potential impurity of the antispasmodic drug, Alverine.[2] This suggests that this compound may arise as a byproduct or an intermediate in certain synthetic routes to Alverine, a drug that also contains a 3-phenylpropylamine moiety.

The broader context for the synthesis of such a compound lies within the extensive research into monoamine reuptake inhibitors. The discovery that molecules like 3-phenoxy-3-phenylpropan-1-amine (PPPA) served as precursors to successful antidepressants such as fluoxetine spurred the synthesis of a vast number of related structures.[8] It is highly probable that this compound was first prepared in a medicinal chemistry laboratory investigating novel CNS agents.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through established synthetic methodologies, most notably reductive amination. This versatile reaction allows for the formation of the secondary amine by reacting a suitable aldehyde with a primary amine in the presence of a reducing agent.

Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of this compound is the reductive amination of 3-phenylpropanal with isopropylamine. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product 3-Phenylpropanal 3-Phenylpropanal Imine_Intermediate Imine Intermediate 3-Phenylpropanal->Imine_Intermediate + Isopropylamine - H2O Isopropylamine Isopropylamine Final_Product This compound Imine_Intermediate->Final_Product + Reducing Agent (e.g., NaBH(OAc)3)

Synthetic pathway for this compound.

Experimental Protocol: Reductive Amination

The following protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 3-Phenylpropanal

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of 3-phenylpropanal (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add isopropylamine (1.2 eq.).

  • Stir the mixture for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure compound.

Physicochemical and Analytical Data

The key physicochemical and analytical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₉NPubChem[5]
Molecular Weight 177.29 g/mol PubChem[5]
CAS Number 87462-11-1PubChem[5]
Appearance Expected to be a liquid or low-melting solid-
Boiling Point Not reported-
IUPAC Name This compoundPubChem[5]

Potential Pharmacological Significance

Given its structural similarity to known monoamine reuptake inhibitors, it is plausible that this compound was synthesized to investigate its potential effects on the central nervous system. The N-isopropyl group would modulate the lipophilicity and steric bulk of the molecule compared to simpler analogs, potentially influencing its binding affinity and selectivity for various monoamine transporters.

Postulated Mechanism of Action

If active as a monoamine reuptake inhibitor, this compound would likely bind to and block the function of transporters for norepinephrine (NET), dopamine (DAT), and/or serotonin (SERT). This inhibition would lead to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters Neurotransmitter Neurotransmitter (NE, DA, or 5-HT) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (NET, DAT, or SERT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding This compound This compound This compound->Transporter Inhibition

Postulated mechanism of action at the synapse.

Without specific pharmacological data, the precise activity and selectivity profile of this compound remains speculative. Further research, including in vitro binding assays and functional assays, would be necessary to elucidate its biological activity.

Conclusion

This compound is a structurally straightforward derivative of the pharmacologically important phenylpropylamine class. While its specific discovery and historical development are not well-documented, its chemical nature and relationship to other known bioactive molecules suggest it was likely synthesized within the context of medicinal chemistry research aimed at developing novel CNS-active agents. The established methods of organic synthesis, particularly reductive amination, provide a reliable means for its preparation. Future investigation into its pharmacological properties could reveal its potential as a modulator of monoaminergic neurotransmission.

References

  • López-Muñoz, F., & Alamo, C. (2009). Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. Current pharmaceutical design, 15(14), 1563–1586. [Link]

  • Pharmaffiliates. (n.d.). Alverine-impurities. Retrieved from [Link]

  • Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: from monoamines to glutamate. Experimental and clinical psychopharmacology, 23(1), 1–21. [Link]

  • Yáñez, M., & Viña, D. (2012). History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. Current medicinal chemistry, 19(36), 6141–6151. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11412689, this compound. Retrieved from [Link].

  • Knoll, J., Yen, T. T., & Miklya, I. (1994). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives internationales de pharmacodynamie et de thérapie, 328(1), 1–29. [Link]

  • Wikipedia. (2023, December 10). Phenylpropylamine. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, November 29). PPPA (drug). In Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination Synthesis of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, prized for its versatility and operational simplicity.[1][2] This document provides a comprehensive guide to the synthesis of N-Isopropyl-3-phenylpropan-1-amine, a secondary amine of interest in pharmaceutical and chemical research. The protocol herein details a robust one-pot procedure utilizing 3-phenylpropanal and isopropylamine, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental task in organic chemistry, with broad applications in the creation of biologically active molecules and pharmaceuticals.[5] Reductive amination, in particular, is a favored method for producing primary, secondary, and tertiary amines from carbonyl compounds.[2][6] This prominence is underscored by findings that a significant portion of C-N bond-forming reactions within the pharmaceutical industry are accomplished via this method.[1][7]

The classical approach to amine synthesis via direct alkylation of amines with alkyl halides is often plagued by a lack of control, leading to multiple alkylations and a mixture of products.[8] Reductive amination elegantly circumvents this issue by proceeding through a two-step sequence within a single reaction vessel: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the target amine.[8][9]

For the synthesis of this compound, this strategy involves the reaction of 3-phenylpropanal with isopropylamine. The choice of reducing agent is critical for the success of this transformation. While several hydride reagents are available, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior choice for its mildness and selectivity.[3][10] Unlike more reactive borohydrides, NaBH(OAc)₃ does not readily reduce the starting aldehyde, but efficiently reduces the intermediate iminium ion.[3][11] This chemoselectivity allows for a convenient one-pot procedure where all reactants can be combined from the outset.[12]

Mechanistic Overview

The reductive amination process for synthesizing this compound proceeds through two key stages, as depicted below:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of isopropylamine on the carbonyl carbon of 3-phenylpropanal. This is typically catalyzed by a small amount of acid, often acetic acid, which can be generated in situ or added.[4] The resulting hemiaminal intermediate then dehydrates to form a Schiff base (imine). Under the slightly acidic conditions, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then delivers a hydride ion to the iminium ion's electrophilic carbon. This reduction of the C=N double bond yields the final secondary amine product, this compound.[8]

Reductive_Amination_Mechanism Reductive Amination Mechanism Reactants 3-Phenylpropanal + Isopropylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O Product This compound Iminium->Product Hydride Reduction Acid Acid Catalyst (e.g., Acetic Acid) ReducingAgent NaBH(OAc)₃ (Sodium Triacetoxyborohydride) Workflow Experimental Workflow A 1. Combine Reactants (3-Phenylpropanal, Isopropylamine, Acetic Acid in DCM) B 2. Stir for Imine Formation (20-30 min at room temperature) A->B C 3. Add Reducing Agent (NaBH(OAc)₃ portion-wise) B->C D 4. Reaction Monitoring (Stir for 3-4 hours at room temperature, monitor by TLC) C->D E 5. Quench Reaction (Add saturated NaHCO₃ solution) D->E F 6. Extraction (Separate layers, extract aqueous phase with DCM) E->F G 7. Drying and Concentration (Dry organic phase with Na₂SO₄, concentrate in vacuo) F->G H 8. Purification (Flash column chromatography) G->H

Sources

Application Note: Quantitative Analysis of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of N-Isopropyl-3-phenylpropan-1-amine, a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this and related compounds is critical for pharmacokinetic studies, quality control of drug substances, and forensic analysis. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide delves into the scientific rationale behind each method, provides step-by-step experimental protocols, and presents comparative performance data to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction: The Analytical Imperative for this compound

This compound is a primary amine with a structure that shares features with pharmacologically active compounds. As with any potential drug candidate or related substance, its rigorous quantification in various matrices is a cornerstone of the development and monitoring process. The choice of analytical methodology is dictated by the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and throughput.

This application note is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the development and validation of analytical methods for this compound. The methodologies described herein are grounded in established analytical principles and are designed to meet the stringent requirements for accuracy, precision, and robustness as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision in the drug development pipeline. For this compound, several chromatographic techniques are suitable, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of the pharmaceutical industry, HPLC-UV is a robust and reliable technique for the quantification of compounds with a UV chromophore. The phenyl group in this compound allows for straightforward detection by UV. This method is often favored for routine analysis and quality control of bulk drug substances and formulated products due to its simplicity and cost-effectiveness.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile and semi-volatile compounds.[7] For amines like this compound, derivatization is often employed to improve volatility and chromatographic peak shape. The mass spectrometer provides definitive identification and quantification, making it a valuable tool in forensic and metabolic studies.[7][8][9]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma and urine, offering unparalleled sensitivity and specificity.[10][11][12][13][14]

The following table provides a comparative summary of the key performance characteristics for each of these methods for the analysis of this compound and its analogs.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) >0.999>0.998>0.999
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 5%
Sample Throughput ModerateLow to ModerateHigh
Matrix Effect Low to ModerateModerate to HighLow (with appropriate sample preparation)
Cost LowModerateHigh

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[15][16][17][18] The choice of sample preparation technique is highly dependent on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting analytes from aqueous matrices into an immiscible organic solvent.[17][18] For this compound, which is a basic compound, adjusting the pH of the aqueous sample to a basic pH will ensure it is in its free base form, enhancing its partitioning into an organic solvent like ethyl acetate or diethyl ether.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique than LLE, offering higher recovery and cleaner extracts.[16] For this compound, a cation-exchange SPE sorbent can be used. The basic amine will be retained on the sorbent at a neutral pH, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic or high ionic strength solvent.

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Aqueous Sample LLE_pH Adjust to Basic pH LLE_Start->LLE_pH LLE_Extract Extract with Organic Solvent LLE_pH->LLE_Extract LLE_Separate Separate Layers LLE_Extract->LLE_Separate LLE_Evaporate Evaporate Solvent LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute LLE_End Analysis LLE_Reconstitute->LLE_End SPE_Start Sample SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate Eluent SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute in Mobile Phase SPE_Evaporate->SPE_Reconstitute SPE_End Analysis SPE_Reconstitute->SPE_End

Caption: General workflows for Liquid-Liquid Extraction and Solid-Phase Extraction.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

Method 1: HPLC-UV for Quantification in Pharmaceutical Formulations

This method is suitable for the quantification of this compound in tablets or other solid dosage forms.

4.1.1. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The mobile phase composition may require optimization.[19]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-200 µg/mL).

  • Sample Preparation: a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. c. Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase. d. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. Data Analysis and System Suitability

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

  • System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored to ensure the performance of the chromatographic system.

HPLC_Workflow cluster_HPLC HPLC-UV Analysis Workflow HPLC_Start Prepared Sample/ Standard HPLC_Inject Inject into HPLC System HPLC_Start->HPLC_Inject HPLC_Separate Separation on C18 Column HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection at 254 nm HPLC_Separate->HPLC_Detect HPLC_Data Data Acquisition and Processing HPLC_Detect->HPLC_Data HPLC_Quantify Quantification via Calibration Curve HPLC_Data->HPLC_Quantify HPLC_End Report Results HPLC_Quantify->HPLC_End

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: GC-MS for Quantification in Bulk Material and Forensic Samples

This method is highly selective and provides structural confirmation, making it ideal for purity testing and forensic analysis.

4.2.1. Derivatization

To improve the volatility and chromatographic performance of this compound, derivatization with an agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) is recommended.[7]

4.2.2. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic fragment ion for this compound and its derivative.

4.2.3. Standard and Sample Preparation

  • Standard and Sample Preparation: Prepare stock solutions in a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Derivatization Protocol: a. To an aliquot of the standard or sample solution in a sealed vial, add the derivatizing agent and a catalyst if required. b. Heat the mixture at a specified temperature (e.g., 70 °C) for a set time (e.g., 30 minutes). c. Cool the vial to room temperature before injection into the GC-MS.

4.2.4. Data Analysis

Quantification is performed using an internal standard to correct for variations in sample preparation and injection. A deuterated analog of this compound would be an ideal internal standard.

GCMS_Workflow cluster_GCMS GC-MS Analysis Workflow GCMS_Start Sample/ Standard GCMS_Derivatize Derivatization GCMS_Start->GCMS_Derivatize GCMS_Inject Inject into GC-MS System GCMS_Derivatize->GCMS_Inject GCMS_Separate Separation on Capillary Column GCMS_Inject->GCMS_Separate GCMS_Ionize Electron Ionization GCMS_Separate->GCMS_Ionize GCMS_Detect Mass Detection (SIM Mode) GCMS_Ionize->GCMS_Detect GCMS_Quantify Quantification with Internal Standard GCMS_Detect->GCMS_Quantify GCMS_End Report Results GCMS_Quantify->GCMS_End

Caption: Workflow for the GC-MS analysis of this compound.

Method 3: LC-MS/MS for Quantification in Biological Matrices

This method provides the high sensitivity and selectivity required for the analysis of this compound in complex biological samples like plasma or urine.

4.3.1. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for fast and efficient separations.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

4.3.2. Standard and Sample Preparation

  • Sample Preparation: Use either LLE or SPE as described in Section 3 to extract this compound from the biological matrix.

  • Internal Standard: A stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.

  • Calibration Curve: Prepare a calibration curve in the same biological matrix as the samples to account for matrix effects.

4.3.3. Data Analysis

Quantification is based on the ratio of the analyte peak area to the internal standard peak area. The method should be validated according to the relevant regulatory guidelines for bioanalytical method validation.

LCMSMS_Workflow cluster_LCMSMS LC-MS/MS Analysis Workflow LCMSMS_Start Biological Sample LCMSMS_Extract LLE or SPE LCMSMS_Start->LCMSMS_Extract LCMSMS_Inject Inject into LC-MS/MS System LCMSMS_Extract->LCMSMS_Inject LCMSMS_Separate UHPLC Separation LCMSMS_Inject->LCMSMS_Separate LCMSMS_Ionize Electrospray Ionization (ESI+) LCMSMS_Separate->LCMSMS_Ionize LCMSMS_Detect MRM Detection LCMSMS_Ionize->LCMSMS_Detect LCMSMS_Quantify Quantification with Isotope-Labeled IS LCMSMS_Detect->LCMSMS_Quantify LCMSMS_End Report Results LCMSMS_Quantify->LCMSMS_End

Caption: Workflow for the LC-MS/MS analysis of this compound.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3][4] Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[1]

  • Linearity: A direct proportional relationship between the analyte concentration and the instrument response over a defined range.[1][2]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in a variety of sample matrices. The choice between HPLC-UV, GC-MS, and LC-MS/MS will be guided by the specific analytical challenge at hand. By following the outlined protocols and adhering to proper method validation principles, researchers can generate high-quality, reliable data to support their research and development activities.

References

  • Nourani, N., Taghvimi, A., Bavili-Tabrizi, A., Javadzadeh, Y., & Dastmalchi, S. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 54(5). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available from: [Link]

  • Semantic Scholar. (n.d.). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available from: [Link]

  • U.S. Patent. (n.d.). LCMS Method A. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropyl-3-phenylpropanamide. PubChem Compound Database. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available from: [Link]

  • Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Available from: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Farmacia. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. Available from: [Link]

  • SpectraBase. (n.d.). Isopropyl-[1-methyl-3-phenyl-prop-2-yn-(E)-ylidene]-amine - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Restek. (n.d.). Isopropylamine: CAS # 75-31-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available from: [Link]

  • International Journal of Food and Chemical Toxicology. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available from: [Link]

  • The MAK Collection for Occupational Health and Safety. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Available from: [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isopropylamine and Glyphosate. Available from: [Link]

  • OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]

Sources

High-Performance Liquid Chromatography (HPLC) for N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of N-Isopropyl-3-phenylpropan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this document provides a detailed protocol grounded in chromatographic theory, a complete method validation strategy according to ICH guidelines, and practical troubleshooting advice. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively. This guide serves as a self-validating system for ensuring accurate, precise, and reliable quantification of this secondary amine.

Introduction and Scientific Rationale

This compound is a secondary amine that can serve as a key intermediate or building block in the synthesis of various chemical entities, including potential pharmaceutical compounds.[1][2] Its purity and concentration are critical parameters that can influence reaction yield, impurity profiles, and the overall quality of the final product. Therefore, a reliable and accurate analytical method for its quantification is essential in both research and quality control settings.[3][4]

The analysis of basic compounds such as amines by reversed-phase HPLC presents a well-documented challenge.[5][6] The lone pair of electrons on the nitrogen atom makes these molecules susceptible to strong ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7] This interaction is a primary cause of poor chromatographic performance, manifesting as severe peak tailing, low efficiency, and poor reproducibility.

This application note describes a reversed-phase HPLC (RP-HPLC) method that directly addresses these challenges. By employing a modern, end-capped C18 stationary phase and carefully controlling the mobile phase pH, we can suppress the undesirable silanol interactions and ensure the analyte is present in a single ionic state. This approach yields a highly symmetric peak shape and enables robust quantification. The method is validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[8][9]

Principle of the Chromatographic Method

The separation is based on reversed-phase chromatography, the most widely used mode in HPLC for its versatility and applicability to a broad range of moderately polar to nonpolar molecules.[10][11]

  • Mechanism of Retention: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[12] this compound, being a moderately nonpolar molecule due to its phenyl and isopropyl groups, is retained on the hydrophobic C18 stationary phase. It is then eluted by a polar mobile phase composed of an aqueous buffer and an organic modifier (acetonitrile). The higher the proportion of the organic modifier, the lower the polarity of the mobile phase, and the faster the analyte will elute.[13]

  • Control of Peak Shape for a Basic Analyte: The key to this method's success is the strategic control of the analyte's and the stationary phase's ionization state through pH.

    • Analyte Ionization: this compound is a base. At a low pH (e.g., pH 2.5-3.5), the secondary amine group is fully protonated, carrying a positive charge (R₂NH₂⁺). This ensures that the analyte exists as a single, stable ionic species throughout the analysis, preventing peak splitting or broadening that would occur if it were in equilibrium between its charged and neutral forms.

    • Silanol Suppression: The acidic mobile phase also suppresses the ionization of residual silanol groups on the silica support.[7] By keeping these groups in their neutral (Si-OH) form rather than their anionic (Si-O⁻) form, we minimize the strong ionic interaction with the positively charged analyte, which is the primary cause of peak tailing.[14] The use of a high-purity, end-capped column further reduces the number of available silanol groups, contributing significantly to excellent peak symmetry.

Detailed Experimental Protocol

Materials and Instrumentation
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals & Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium phosphate monobasic (KH₂PO₄) (ACS Grade or higher)

    • Phosphoric acid (H₃PO₄) (85%, ACS Grade or higher)

    • Water (HPLC Grade or Milli-Q)

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon filter to remove particulates.

  • Mobile Phase A (Aqueous Component): 25 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B (Organic Component): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standards for linearity and quantification by diluting the Standard Stock Solution with the 50:50 Acetonitrile:Water mixture.

HPLC Operating Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterConditionRationale
Analytical Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and efficiency for the analyte.
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0B: AcetonitrileThe low pH buffer ensures the analyte is protonated and suppresses silanol interactions, leading to good peak shape.[7]
Elution Mode Isocratic: 55% A / 45% BA simple isocratic method provides consistent and reproducible results for quantifying a single analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.[14]
Injection Volume 10 µLA small injection volume minimizes potential for column overload and peak distortion.
Detector Wavelength 210 nmThe phenyl group provides strong UV absorbance at lower wavelengths, offering high sensitivity.
Run Time 10 minutesSufficient time for the analyte to elute and for the column to be ready for the next injection.
Analytical Workflow

The following diagram illustrates the complete analytical process from sample preparation to final data analysis.

G Analytical Workflow for IPPPA Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase & Standard Solutions equilibrate Equilibrate System with Mobile Phase prep_solutions->equilibrate prep_sample Prepare Sample (Dissolve in Diluent) inject Inject Standard/Sample (10 µL) prep_sample->inject equilibrate->inject separate Isocratic Separation on C18 Column inject->separate detect Detect Analyte (UV at 210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (from Standards) integrate->calibrate quantify Quantify Sample Concentration integrate->quantify calibrate->quantify report Generate Report quantify->report

A flowchart of the complete analytical procedure.

Method Validation Protocol & Acceptance Criteria

The developed method must be validated to ensure it is suitable for its intended purpose. The following protocols are based on ICH Q2(R1) guidelines.[3][4][8]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (sample matrix without analyte), and a spiked sample.No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.
Linearity Prepare and inject at least five concentrations across the range of 50-150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The range should cover 80-120% of the test concentration for an assay.[8]
Accuracy (% Recovery) Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.Mean recovery should be between 98.0% and 102.0% at each concentration level.[8]
Precision (Repeatability) 1. Perform six replicate injections of a standard solution at 100% target concentration.2. Prepare six individual samples from a homogeneous source at 100% target concentration.1. RSD of peak areas ≤ 1.0%.2. RSD of assay results ≤ 2.0%.[9][15]
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD between the two full precision studies should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm with accuracy and precision data.RSD at the LOQ should be ≤ 10%.
Robustness Make small, deliberate variations to method parameters (e.g., pH ±0.2, column temp ±2°C, mobile phase composition ±2%).System suitability parameters (e.g., peak tailing, retention time) should remain within acceptable limits. Assay results should not be significantly affected.[4]

Troubleshooting Common HPLC Issues

Effective troubleshooting requires a systematic approach. The diagram below provides a decision tree for common problems encountered during the analysis of basic compounds.

G start Problem Observed p_tailing Peak Tailing (Asymmetry > 1.5) start->p_tailing p_retention Retention Time Shift (Drifting or Sudden Change) start->p_retention p_pressure High Backpressure start->p_pressure c_silanol Cause: Silanol Interaction p_tailing->c_silanol Check first c_overload Cause: Column Overload p_tailing->c_overload c_mobile Cause: Mobile Phase Inconsistency p_retention->c_mobile c_temp Cause: Temperature Fluctuation p_retention->c_temp c_leak Cause: System Leak p_retention->c_leak c_frit Cause: Blocked Column Frit or Guard Column p_pressure->c_frit c_precip Cause: Buffer Precipitation p_pressure->c_precip s_ph Solution: Ensure Mobile Phase pH is correct (≤3.0) c_silanol->s_ph s_column Solution: Use new or dedicated column c_silanol->s_column s_conc Solution: Lower sample concentration c_overload->s_conc s_remake Solution: Prepare fresh mobile phase c_mobile->s_remake s_thermo Solution: Check column oven setpoint c_temp->s_thermo s_fittings Solution: Check pump and column fittings c_leak->s_fittings s_reverse Solution: Reverse-flush column (disconnect from detector) c_frit->s_reverse s_replace Solution: Replace guard column or frit c_frit->s_replace s_flush Solution: Flush system with water (no buffer) c_precip->s_flush

Sources

Application Notes and Protocols for the Utilization of N-Isopropyl-3-phenylpropan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Phenylpropan-1-amine Scaffold

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. The 3-phenylpropan-1-amine framework represents a privileged structure, forming the core of numerous biologically active compounds. Its utility is particularly pronounced in the synthesis of norepinephrine reuptake inhibitors (NRIs), a class of drugs pivotal in the management of depression, attention-deficit/hyperactivity disorder (ADHD), and other neurological conditions.[1][2] N-Isopropyl-3-phenylpropan-1-amine, a key derivative of this scaffold, offers medicinal chemists a versatile and readily modifiable precursor for the synthesis of a diverse array of pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, with a focus on its role as a precursor in the preparation of advanced pharmaceutical intermediates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₉NPubChem[3]
Molecular Weight 177.29 g/mol PubChem[3]
CAS Number 87462-11-1PubChem[3]
Appearance Colorless oil (typical)General Knowledge
Boiling Point Not specified
Solubility Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate)General Chemical Principles

Core Synthetic Pathways to this compound

Two primary and highly efficient synthetic routes are commonly employed for the preparation of this compound: the reductive amination of 3-phenylpropanal and the reduction of N-isopropyl-3-phenylpropanamide. The choice of pathway often depends on the availability of starting materials, scale of synthesis, and desired purity profile.

Pathway 1: Reductive Amination of 3-Phenylpropanal

This one-pot reaction is a highly efficient method for forming the carbon-nitrogen bond and is widely used in pharmaceutical synthesis due to its operational simplicity and generally high yields.[4][5] The reaction proceeds through the formation of an imine intermediate from 3-phenylpropanal and isopropylamine, which is then reduced in situ to the target secondary amine.

Diagram of the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 In Situ Reduction cluster_2 Work-up & Purification 3-Phenylpropanal 3-Phenylpropanal Imine Formation Imine Formation 3-Phenylpropanal->Imine Formation Nucleophilic attack Isopropylamine Isopropylamine Isopropylamine->Imine Formation Solvent (e.g., Methanol) Solvent (e.g., Methanol) Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃)->this compound Crude Product Crude Product This compound->Crude Product Aqueous Work-up Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Concentration->Purification (Distillation/Chromatography) Pure Product Pure Product Purification (Distillation/Chromatography)->Pure Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Protocol for Reductive Amination:

Materials:

  • 3-Phenylpropanal

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-phenylpropanal (1 equivalent) in anhydrous methanol. Add isopropylamine (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The choice of reducing agent is critical; sodium triacetoxyborohydride is milder and more selective for the imine over the aldehyde, minimizing side reactions.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.

Starting MaterialReducing AgentSolventYield (%)Purity (%)
3-PhenylpropanalNaBH(OAc)₃Methanol/DCM85-95>98
3-PhenylpropanalNaBH₄Methanol70-85>95
Pathway 2: Reduction of N-isopropyl-3-phenylpropanamide

This pathway involves the synthesis of the corresponding amide, N-isopropyl-3-phenylpropanamide, followed by its reduction to the target amine. This two-step approach is advantageous when 3-phenylpropanoic acid is a more readily available or cost-effective starting material than the corresponding aldehyde. The amide can be synthesized by coupling 3-phenylpropanoic acid with isopropylamine using standard peptide coupling reagents or by converting the acid to an acid chloride followed by amidation.

Diagram of the Amide Reduction Pathway

G cluster_0 Amide Synthesis cluster_1 Amide Reduction cluster_2 Work-up & Purification 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid N-isopropyl-3-phenylpropanamide N-isopropyl-3-phenylpropanamide 3-Phenylpropanoic Acid->N-isopropyl-3-phenylpropanamide Amidation Isopropylamine Isopropylamine Isopropylamine->N-isopropyl-3-phenylpropanamide Coupling Agent Coupling Agent Coupling Agent->N-isopropyl-3-phenylpropanamide This compound This compound N-isopropyl-3-phenylpropanamide->this compound Reduction Reducing Agent (e.g., LiAlH₄) Reducing Agent (e.g., LiAlH₄) Reducing Agent (e.g., LiAlH₄)->this compound Solvent (e.g., THF) Solvent (e.g., THF) Crude Product Crude Product This compound->Crude Product Aqueous Work-up Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Concentration->Purification (Distillation/Chromatography) Pure Product Pure Product Purification (Distillation/Chromatography)->Pure Product

Caption: Workflow for the synthesis of this compound via amide reduction.

Detailed Protocol for Amide Reduction:

Materials:

  • N-isopropyl-3-phenylpropanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride (2 equivalents) in anhydrous THF.

  • Addition of Amide: Dissolve N-isopropyl-3-phenylpropanamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. The stability of the amide bond necessitates the use of a powerful reducing agent like LiAlH₄.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-16 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, making filtration easier.

  • Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Starting MaterialReducing AgentSolventYield (%)Purity (%)
N-isopropyl-3-phenylpropanamideLiAlH₄THF80-90>98

Application in the Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)

This compound serves as a key intermediate in the synthesis of various NRIs. The 3-phenylpropan-1-amine core is a common pharmacophore in drugs such as Atomoxetine and Duloxetine, which are used to treat ADHD and depression, respectively.[1][7] The synthesis of these complex molecules often involves the coupling of the 3-phenylpropan-1-amine core with an appropriate aryl or heteroaryl group.

For instance, the synthesis of Atomoxetine involves the reaction of an N-methyl-3-phenyl-3-hydroxypropylamine derivative with 2-fluorotoluene.[1][8] While this compound is not directly the immediate precursor to Atomoxetine, its synthesis and the chemistry of its analogs are highly relevant to the construction of such molecules. The methodologies described herein for the synthesis of the N-isopropyl derivative are directly applicable to the synthesis of other N-alkylated 3-phenylpropan-1-amines, which are crucial intermediates in the production of these pharmaceuticals.

Conclusion and Future Perspectives

This compound is a valuable and versatile precursor in pharmaceutical synthesis. The detailed protocols for its preparation via reductive amination and amide reduction provide reliable and scalable methods for its production. The established importance of the 3-phenylpropan-1-amine scaffold in the development of norepinephrine reuptake inhibitors underscores the significance of this intermediate. Future research may focus on the development of more sustainable and greener synthetic routes, such as catalytic asymmetric methods, to access chiral derivatives of this compound for the synthesis of enantiomerically pure pharmaceuticals.

References

  • Google Patents. (n.d.). US20160024044A1 - Inhibiting neurotransmitter reuptake.
  • Google Patents. (n.d.). US8362279B2 - Process for pure duloxetine hydrochloride.
  • Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Duloxetine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved from [Link]

  • New Drug Approvals. (2013, October 29). Atomoxetine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A procedure for the reduction of L-valine to L-valinol using lithium aluminum hydride. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Retrieved from [Link]

Sources

Protocol for the synthesis of N-Isopropyl-3-phenylpropanamide from its amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of N-Isopropyl-3-phenylpropanamide

Abstract

This document provides a comprehensive guide for the synthesis of N-Isopropyl-3-phenylpropanamide, a secondary amide with applications as a synthetic intermediate in pharmaceutical development.[1] The protocol details a robust and widely applicable method for amide bond formation via the direct coupling of 3-phenylpropanoic acid and isopropylamine. The core of this methodology relies on the activation of the carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC), a highly effective dehydrating agent.[2] This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed exploration of the underlying reaction mechanism, safety considerations, and methods for product characterization.

Introduction and Scientific Background

N-Isopropyl-3-phenylpropanamide (MW: 191.27 g/mol , Formula: C₁₂H₁₇NO) is a valuable chemical building block.[1][3] Its structure is a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] The formation of the amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry and organic synthesis.[4][5]

Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily undergo an acid-base reaction to form a stable and unreactive carboxylate-ammonium salt.[2] Overcoming this thermodynamic sink to form the amide bond via dehydration requires harsh conditions, such as extremely high temperatures (160–180 °C), which are unsuitable for many functionalized molecules.[4]

To facilitate amide bond formation under mild conditions, "coupling reagents" are employed. These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[1][6] N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and highly effective coupling reagent for this purpose.[2][7]

Reaction Mechanism: DCC-Mediated Amide Coupling

The role of DCC is to act as a powerful dehydrating agent, facilitating the removal of one molecule of water from the carboxylic acid and the amine. The mechanism proceeds through a key intermediate:

  • Activation of the Carboxylic Acid: The carboxylic acid (3-phenylpropanoic acid) adds across one of the C=N double bonds of DCC. This forms a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially an activated ester with a very good leaving group.

  • Nucleophilic Attack: The amine (isopropylamine), acting as a nucleophile, attacks the activated carbonyl carbon of the O-acylisourea.[2][9]

  • Amide Formation and Byproduct Precipitation: The tetrahedral intermediate collapses to form the stable amide bond. This process releases N,N'-dicyclohexylurea (DCU), a byproduct that is insoluble in most common organic solvents and precipitates out of the reaction mixture.[7][10] This precipitation helps drive the reaction to completion according to Le Châtelier's principle.

For reactions involving chiral amino acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included to form an active HOBt-ester, which minimizes the risk of racemization.[7][10] For this specific achiral synthesis, HOBt is not strictly necessary but represents a common optimization in peptide chemistry.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-Isopropyl-3-phenylpropanamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Grade / Supplier
3-Phenylpropanoic AcidC₉H₁₀O₂150.175.00 g33.3≥99%, Sigma-Aldrich
IsopropylamineC₃H₉N59.112.35 g (3.45 mL)39.9≥99.5%, Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.337.56 g36.699%, Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.46~20 mL-1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~20 mL-Saturated aqueous solution
BrineNaCl58.44~20 mL-Saturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanoic acid (5.00 g, 33.3 mmol). Dissolve the acid in 100 mL of anhydrous dichloromethane (DCM). Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Addition of Amine: While stirring at 0 °C, slowly add isopropylamine (3.45 mL, 39.9 mmol, 1.2 eq) to the solution.

  • Addition of Coupling Reagent: In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (7.56 g, 36.6 mmol, 1.1 eq) in 50 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction flask over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup - Filtration: After the reaction is complete (monitored by TLC), cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM (~20 mL).

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove any unreacted isopropylamine.

    • Saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid.

    • Brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure N-Isopropyl-3-phenylpropanamide as a white solid.

Synthesis Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup & Purification Reactants 3-Phenylpropanoic Acid + Isopropylamine + Anhydrous DCM Cooling Cool to 0 °C Reactants->Cooling DCC_add Dropwise addition of DCC in DCM Cooling->DCC_add Initiate Reaction Stirring Stir at RT (12-24h) DCC_add->Stirring Filtration Filter DCU precipitate Stirring->Filtration Isolate Crude Extraction Aqueous Washes (HCl, NaHCO₃, Brine) Filtration->Extraction Drying Dry (MgSO₄) & Concentrate Extraction->Drying Purification Purify via Recrystallization or Column Chromatography Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Verify Structure

Caption: Experimental workflow for the synthesis of N-Isopropyl-3-phenylpropanamide.

Product Characterization

To confirm the identity and purity of the synthesized N-Isopropyl-3-phenylpropanamide, standard analytical techniques should be employed.

TechniqueExpected Results
¹H NMR Characteristic signals for the isopropyl group (a doublet and a multiplet), the aromatic protons of the phenyl ring (downfield region), and the propanamide backbone protons will be observed.[1]
¹³C NMR The carbonyl carbon of the amide group is a key diagnostic peak, typically observed at a downfield chemical shift (~170-175 ppm).[1]
IR Spectroscopy A strong C=O stretch for the secondary amide will be present (~1640 cm⁻¹), along with an N-H stretch (~3300 cm⁻¹) and N-H bend (~1550 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (191.27).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isopropylamine: Is a highly flammable, corrosive, and toxic liquid and vapor.[11][12][13][14] It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, away from ignition sources.

  • N,N'-Dicyclohexylcarbodiimide (DCC): Is a potent sensitizer and can cause severe allergic reactions upon skin contact. It is also toxic and corrosive. Avoid inhalation of dust and direct contact with skin and eyes.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and ensure proper ventilation.

Dispose of all chemical waste, including the DCU byproduct, in accordance with institutional and local regulations.

References

  • How to Make Amides: Mechanism. (2014). YouTube. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Peptide synthesis. Wikipedia. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews. Retrieved from [Link]

  • N-Isopropyl-3-phenylpropanamide | C12H17NO | CID 541827. PubChem - NIH. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Isopropyl-3-phenylpropan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-Isopropyl-3-phenylpropan-1-amine. While not a widely characterized agent, its core structure, combining a 3-phenylpropan-1-amine backbone with an N-isopropyl substituent, presents a compelling scaffold for exploration, particularly in the realm of neuropharmacology. This guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) from analogous compounds to propose potential biological targets, outline synthetic and analytical protocols, and suggest strategies for lead optimization. The primary hypothesis is that this compound will function as a modulator of monoamine transporters, offering a starting point for the development of novel therapeutics for central nervous system (CNS) disorders.

Introduction and Rationale

The 3-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with the monoaminergic systems of the CNS.[1] These systems, which include the neurotransmitters dopamine, norepinephrine, and serotonin, are critical regulators of mood, cognition, and arousal. Dysregulation of monoamine signaling is implicated in a wide range of disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[2][3]

The parent compound, 3-phenylpropylamine, is known to act as a norepinephrine-dopamine releasing agent (NDRA).[4] The addition of an N-alkyl group, such as the isopropyl moiety in this compound, can significantly modulate the compound's pharmacological profile.[5] The N-isopropyl group can influence lipophilicity, metabolic stability, and the affinity and selectivity of binding to biological targets.[6] For instance, N-alkylation is a known strategy to shift a compound's activity from a releasing agent towards a reuptake inhibitor, a mechanism central to many modern antidepressants and ADHD medications.[1]

This guide, therefore, explores this compound as a rational starting point for a medicinal chemistry campaign targeting monoamine transporters. We will provide the foundational knowledge and practical protocols necessary to synthesize, characterize, and evaluate this compound and its future analogs.

Physicochemical and Predicted ADME Profile

Understanding the fundamental properties of a compound is the first step in evaluating its drug-like potential. Below is a summary of the computed physicochemical properties for this compound.

PropertyValueSource
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-aminePubChem[7]
Molecular Formula C₁₂H₁₉NPubChem[7]
Molecular Weight 177.29 g/mol PubChem[7]
XLogP3 (Lipophilicity) 3.3PubChem[7]
Topological Polar Surface Area 12 ŲPubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 1PubChem[7]

Interpretation and Causality:

  • Lipophilicity (XLogP3 = 3.3): The XLogP3 value suggests moderate to high lipophilicity. This is a direct consequence of the phenyl ring and the alkyl chains (propyl and isopropyl). This level of lipophilicity is often favorable for crossing the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.

  • ADME Profile Insights: The N-isopropyl group, being a secondary alkyl group, may provide some steric hindrance to N-dealkylation, a common metabolic pathway for amines.[6][8] This could potentially increase the compound's metabolic stability and prolong its half-life compared to simpler N-methyl or N-ethyl analogs. However, this same steric bulk could also influence receptor binding, an effect that requires empirical validation.[9]

Proposed Biological Target: The Monoamine Transporters

The structural similarity of this compound to known monoamine reuptake inhibitors and releasing agents strongly suggests that its primary biological targets are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][10] Phenylalkylamines typically interact with these transporters to either block the reuptake of neurotransmitters from the synaptic cleft or to act as substrates that induce their release (efflux).[1]

The diagram below illustrates the proposed mechanism of action at a dopaminergic or noradrenergic synapse. The compound is hypothesized to bind to DAT and/or NET, inhibiting the reuptake of dopamine (DA) and norepinephrine (NE), thereby increasing their concentration in the synapse and enhancing downstream signaling.

MONOAMINE_SYNAPSE cluster_pre cluster_post presynaptic Presynaptic Terminal postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT or NET) neurotransmitter DA / NE transporter->neurotransmitter vesicle Vesicle vesicle->transporter 1. Release receptor Postsynaptic Receptors neurotransmitter->receptor 3. Binding & Signal synapse Synaptic Cleft neurotransmitter->synapse compound N-Isopropyl-3- phenylpropan-1-amine compound->transporter 2. Inhibition synapse->transporter Reuptake

Caption: Proposed mechanism at the monoamine synapse.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a robust and widely used method for synthesizing secondary amines. It involves the reaction of a carbonyl compound (3-phenylpropanal) with a primary amine (isopropylamine) to form an intermediate imine, which is then reduced in situ to the target amine.[11]

Workflow Diagram:

SYNTHESIS_WORKFLOW start Starting Materials: - 3-Phenylpropanal - Isopropylamine reaction Reaction Vessel (DCM) Add NaBH(OAc)₃ start->reaction stir Stir at RT (3-12 hours) reaction->stir quench Quench (sat. aq. NaHCO₃) stir->quench extract Extraction (EtOAc) quench->extract purify Purification (Flash Chromatography) extract->purify product Final Product: N-Isopropyl-3- phenylpropan-1-amine purify->product ASSAY_WORKFLOW plate Seed HEK293 cells expressing hDAT or hNET in 96-well plates wash Wash cells with Krebs-HEPES buffer plate->wash preincubate Pre-incubate with test compound (various concentrations) wash->preincubate add_radioligand Add [³H]DA or [³H]NE (constant concentration) preincubate->add_radioligand incubate Incubate at 37°C (10-15 min) add_radioligand->incubate terminate Terminate uptake (Rapid wash with ice-cold buffer) incubate->terminate lyse Lyse cells terminate->lyse scintillation Measure radioactivity (Scintillation Counting) lyse->scintillation analyze Analyze Data (Calculate IC₅₀) scintillation->analyze

Sources

A Stepwise Protocol for the Neuropharmacological Characterization of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-3-phenylpropan-1-amine is a novel compound belonging to the phenylpropanamine structural class, which includes numerous well-characterized neuropharmacological agents. Its structural similarity to precursors of potent monoamine reuptake inhibitors, such as fluoxetine and atomoxetine, suggests a potential interaction with key central nervous system targets.[1][2] This guide presents a comprehensive, stepwise strategy for the systematic neuropharmacological investigation of this compound. We provide a logical workflow, beginning with foundational in vitro target identification and progressing to functional in vivo behavioral assessment. The protocols herein are designed to first establish the compound's binding affinity and functional effects on monoamine transporters (dopamine, serotonin, norepinephrine) and monoamine oxidase enzymes.[3][4] Subsequently, we detail protocols for assessing its systemic effects on locomotor activity and its subjective psychoactive properties using established rodent models. This document serves as a complete methodological guide for researchers seeking to elucidate the neuropharmacological profile of this compound or other novel psychoactive substances.

Introduction and Scientific Rationale

The 3-phenylpropan-1-amine scaffold is a privileged structure in neuropharmacology, forming the backbone of a diverse array of compounds that modulate monoaminergic neurotransmission.[2] Derivatives of this core structure have led to the development of landmark therapeutics, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.[1] The specific substitutions on the amine and the phenyl ring dictate the compound's affinity and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as its potential for other activities, such as monoamine oxidase (MAO) inhibition.[3][5]

This compound (henceforth referred to as N-IP-3-PPA) is a structurally simple yet uncharacterized member of this family.[6] The presence of the N-isopropyl group and the unsubstituted phenyl ring necessitates a thorough investigation to determine its primary molecular targets and resulting physiological effects.

This guide is built on the central hypothesis that N-IP-3-PPA's neuropharmacological activity is likely mediated by its interaction with monoamine transporters and/or MAO enzymes. To test this hypothesis, we have designed a multi-tiered experimental approach. This strategy ensures a cost-effective and logical progression, where the results from foundational in vitro assays inform the design and execution of more complex and resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Target Profiling cluster_1 Phase 2: In Vitro Functional Validation cluster_2 Phase 3: In Vivo Behavioral Assessment a Protocol 1.1: Monoamine Transporter Binding Assay (Ki) b Protocol 1.2: Monoamine Oxidase Inhibition Assay (IC50) c Protocol 2.1: Synaptosomal Neurotransmitter Uptake Assay (IC50) a->c If significant binding/ inhibition is observed b->c If significant binding/ inhibition is observed d Protocol 3.1: Locomotor Activity (Stimulant/Sedative Effects) c->d If functional activity is confirmed e Protocol 3.2: Drug Discrimination (Subjective Effects) c->e If functional activity is confirmed

Figure 1: A logical workflow for the neuropharmacological characterization of N-IP-3-PPA.

Part 1: In Vitro Target Identification and Affinity

Causality Statement: Before assessing the functional or behavioral effects of N-IP-3-PPA, it is imperative to first identify its primary molecular binding sites. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter, providing a quantitative measure (Ki) of its binding potency.[7][8] This step is crucial for identifying the most relevant targets for subsequent functional analysis.

Protocol 1.1: Monoamine Transporter Binding Affinity Assay

Objective: To determine the binding affinity (Kᵢ) of N-IP-3-PPA for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

Methodology: This protocol utilizes competitive radioligand binding, where the test compound (N-IP-3-PPA) competes with a known high-affinity radioligand for binding to transporter-expressing cell membranes. The concentration of N-IP-3-PPA that displaces 50% of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ).[7][9]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use commercially available membrane preparations from HEK293 cells stably expressing hDAT, hSERT, or hNET. Alternatively, prepare membranes from rodent brain tissue (e.g., striatum for DAT, cerebral cortex for NET/SERT).[9]

    • On the day of the assay, thaw membrane aliquots and resuspend them in the appropriate ice-cold assay buffer.[9] Protein concentration should be determined via a BCA assay.

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of N-IP-3-PPA in assay buffer (e.g., 10 concentrations spanning a 5-log unit range).

    • To each well, add in order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (for non-specific binding).

      • 50 µL of the appropriate N-IP-3-PPA dilution or vehicle.

      • 50 µL of the specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kₑ.[10]

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature or 4°C (depending on the specific transporter) with gentle agitation to reach equilibrium.[9]

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration onto 0.3% PEI-presoaked GF/C filter mats using a 96-well cell harvester.[9]

    • Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

    • Dry the filter mats, add scintillation cocktail, and quantify the radioactivity in a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of N-IP-3-PPA.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

Protocol 1.2: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the potency (IC₅₀) of N-IP-3-PPA as an inhibitor of the human monoamine oxidase isoforms, MAO-A and MAO-B.

Methodology: This is a fluorometric assay that measures the enzymatic activity of recombinant human MAO-A or MAO-B. The assay quantifies the production of hydrogen peroxide from the oxidation of a substrate (kynuramine). Inhibition of the enzyme by N-IP-3-PPA results in a decreased fluorescence signal.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of N-IP-3-PPA. Include known selective inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[4]

    • Prepare solutions of recombinant hMAO-A or hMAO-B, the substrate (kynuramine), and a detection reagent (e.g., Amplex Red and horseradish peroxidase).

  • Assay Plate Setup (96-well black plate):

    • Add 20 µL of N-IP-3-PPA dilutions or controls to appropriate wells.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 20 µL of the detection reagent.

    • Incubate for an additional 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme controls).

    • Plot the percentage of enzyme activity against the log concentration of N-IP-3-PPA.

    • Use non-linear regression to calculate the IC₅₀ value.

Part 2: In Vitro Functional Assays

Causality Statement: Demonstrating binding affinity is only the first step. A compound can be an inhibitor (blocker) or a substrate (releaser) at a transporter. A neurotransmitter uptake assay is the definitive functional test to differentiate these mechanisms and quantify the compound's true functional potency.[10][11] This is critical, as inhibitors and releasers can have vastly different pharmacological and behavioral profiles.

G cluster_Synapse Monoaminergic Synapse Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Terminal Receptor Postsynaptic Receptors Presynaptic->Receptor Neurotransmission Vesicle Vesicles (DA, NE, 5-HT) Transporter Target 1: Reuptake Transporter (DAT, NET, SERT) Vesicle->Transporter Release MAO Target 2: Monoamine Oxidase (MAO-A/B) NIP3PPA N-IP-3-PPA NIP3PPA->Transporter Inhibits or Reverses? NIP3PPA->MAO Inhibits?

Figure 2: Potential molecular targets for N-IP-3-PPA within a monoaminergic synapse.

Protocol 2.1: Synaptosomal Neurotransmitter Uptake Assay

Objective: To measure the functional potency (IC₅₀) of N-IP-3-PPA at inhibiting the uptake of [³H]dopamine (DA), [³H]serotonin (5-HT), and [³H]norepinephrine (NE) into rodent brain synaptosomes.

Methodology: Synaptosomes are resealed nerve terminals that contain functional neurotransmitter transporters. This assay measures the ability of N-IP-3-PPA to block the transport of radiolabeled neurotransmitters into these terminals.[12][13]

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect brain regions of interest from rodents (e.g., striatum for DA, hippocampus/cortex for 5-HT and NE).

    • Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

    • Use differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the final pellet in a suitable Krebs-HEPES buffer.

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of N-IP-3-PPA. Include known uptake inhibitors as positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

    • To each well, add the synaptosomal preparation.

    • Add the N-IP-3-PPA dilutions or controls and pre-incubate for 10 minutes at 37°C.[12]

  • Uptake Reaction:

    • Initiate uptake by adding the respective [³H]-neurotransmitter at a final concentration near its Kₘ.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear phase of uptake.

    • Define non-specific uptake in parallel wells by either incubating at 4°C or by adding a saturating concentration of a selective inhibitor.

  • Termination and Scintillation Counting:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove unincorporated radiolabel.[12]

    • Dry the filters, add scintillation fluid, and quantify radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific from total uptake.

    • Plot the percentage of uptake inhibition against the log concentration of N-IP-3-PPA.

    • Determine the IC₅₀ value using non-linear regression analysis.

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)MAO-AMAO-B
Binding Affinity (Kᵢ, nM) Hypothetical ValueHypothetical ValueHypothetical ValueN/AN/A
Functional Potency (IC₅₀, nM) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Table 1: Template for summarizing in vitro characterization data for N-IP-3-PPA.

Part 3: In Vivo Behavioral Assessment

Causality Statement: An in vitro effect does not guarantee a corresponding in vivo action, due to factors like blood-brain barrier penetration and metabolism. Therefore, if N-IP-3-PPA demonstrates significant in vitro potency as a monoamine uptake inhibitor (e.g., at DAT and/or NET), the logical next step is to assess its effects in a living organism. The open field test is a primary screen for psychostimulant or sedative activity, while the drug discrimination paradigm provides insight into the compound's subjective effects and abuse potential.[14][15]

Protocol 3.1: Locomotor Activity Assay (Open Field Test)

Objective: To assess the dose-dependent effects of N-IP-3-PPA on spontaneous locomotor activity in mice or rats.[15][16][17]

Methodology: Animals are administered the test compound and placed in a novel, open arena. Their movement is automatically tracked to quantify horizontal activity (distance traveled), vertical activity (rearing), and anxiety-like behavior (time in the center vs. periphery).[15][18]

Step-by-Step Protocol:

  • Animal Acclimation:

    • House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

    • On the test day, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[16]

  • Drug Administration:

    • Administer N-IP-3-PPA or vehicle via a relevant route (e.g., intraperitoneal, oral). Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) in separate groups of animals.

  • Open Field Test:

    • At the expected time of peak drug effect (e.g., 30 minutes post-injection), place the animal in the center of the open field arena (e.g., 40x40 cm).[15]

    • Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).

    • An automated system with infrared beams or an overhead video camera with tracking software should record the activity.[16][18]

  • Data Collection and Cleaning:

    • Key parameters to measure include total distance traveled, number of rearing events, and time spent in the center zone versus the peripheral zone.

    • Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[17][18]

  • Data Analysis:

    • Analyze the data using ANOVA to compare the effects of different doses of N-IP-3-PPA to the vehicle control group. A significant increase in distance traveled would indicate a psychostimulant effect.

Protocol 3.2: Drug Discrimination Assay

Objective: To determine if the interoceptive (subjective) stimulus effects of N-IP-3-PPA generalize to those of a known psychostimulant, such as d-amphetamine or cocaine.[14][19]

Methodology: This is an operant conditioning paradigm where food-restricted rats are trained to press one of two levers to receive a food reward. The "correct" lever is determined by whether they received an injection of a training drug (e.g., d-amphetamine) or vehicle (saline) prior to the session.[20]

Step-by-Step Protocol:

  • Lever Press Training:

    • Initially, train food-restricted rats to press a lever for a food pellet reward until they respond consistently.[21]

  • Discrimination Training:

    • Begin daily sessions. On alternating days, inject the rats with either the training drug (e.g., 1 mg/kg d-amphetamine) or vehicle.

    • If the training drug is given, only responses on the "drug-appropriate" lever are rewarded.

    • If the vehicle is given, only responses on the "vehicle-appropriate" lever are rewarded.[14]

    • Continue this training until the rats reliably press the correct lever (>80% accuracy) on the first lever they choose.[20]

  • Generalization Testing:

    • Once the animals are fully trained, begin test sessions.

    • On a test day, administer a novel dose of the training drug or a dose of N-IP-3-PPA.

    • During test sessions, responses on either lever are rewarded to avoid biasing the animal's choice.[14][21]

    • The primary measure is the percentage of responses directed to the drug-appropriate lever.

  • Data Analysis:

    • Plot the percentage of drug-appropriate responding as a function of the N-IP-3-PPA dose.

    • "Full generalization" is considered to have occurred if a dose of N-IP-3-PPA results in >80% drug-appropriate responding, indicating it produces a subjective state similar to the training drug. "Partial generalization" is 20-80%, and "no generalization" is <20%.

Dose of N-IP-3-PPA (mg/kg)Total Distance Traveled (m)Rearing Events (count)% Drug-Appropriate Responding
VehicleHypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
1.0Hypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
3.0Hypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
10.0Hypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
Table 2: Template for summarizing in vivo behavioral data for N-IP-3-PPA.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Limbird, L. E. (1988). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Retrieved from [Link]

  • Varga, Z. V., et al. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol. Retrieved from [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Discrimination. Retrieved from [Link]

  • Al-Ghamdi, M., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed. Retrieved from [Link]

  • Novák, C., et al. (2024). Locomotion test for mice. Protocols.io. Retrieved from [Link]

  • Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • Maze Engineers. (n.d.). Drug discrimination test box. Retrieved from [Link]

  • Springer Nature. (n.d.). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Med Associates Inc. (n.d.). Drug Discrimination Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in in Vitro and Ex Vivo Systems. Scribd. Retrieved from [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Retrieved from [Link]

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved from [Link]

  • Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Sci-Hub. Retrieved from [Link]

  • ResearchGate. (2025). Psychostimulants given in adolescence modulate their effects in adulthood using the open field and the wheel-running assays. Retrieved from [Link]

  • Kumar, V., & Talluri, S. (2020). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • ChemBK. (2024). N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-3-phenylpropanamide. Retrieved from [Link]

Sources

Application Note: N-Isopropyl-3-phenylpropan-1-amine as a Putative Ligand for Trace Amine-Associated Receptor 1 (TAAR1) Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing N-Isopropyl-3-phenylpropan-1-amine in receptor binding assays. Based on its structural similarity to endogenous trace amines and known psychostimulants, we postulate that this compound is a ligand for the Trace Amine-Associated Receptor 1 (TAAR1). This application note outlines the scientific rationale for this hypothesis, provides detailed, field-proven protocols for membrane preparation and competitive radioligand binding assays to determine the compound's affinity and selectivity for TAAR1, and discusses the principles of data analysis.

Introduction: The Scientific Rationale

This compound is a secondary amine featuring a phenylpropyl backbone.[1] Its chemical structure bears a strong resemblance to β-phenylethylamine (β-PEA), an endogenous trace amine, and amphetamine, a well-known synthetic central nervous system stimulant.[2][3] Both β-PEA and amphetamine are known to be potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[2][3]

TAAR1 is a G-protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission, including dopamine, norepinephrine, and serotonin systems.[4][5] It is expressed in key brain regions associated with mood, reward, and cognition, making it an attractive therapeutic target for a range of neurological and psychiatric disorders.[5][6]

The structure-activity relationship (SAR) studies of TAAR1 ligands have revealed several key features for receptor activation. A basic amino group is considered essential for activity, and modifications on the ethylamine portion of the molecule are generally well-tolerated.[2][7] The isopropyl group on the nitrogen atom of this compound represents such a modification. Therefore, it is scientifically sound to hypothesize that this compound will bind to TAAR1. This application note provides the necessary protocols to investigate this hypothesis and characterize the binding affinity of this compound.

Key Concepts & Experimental Design

To determine the binding characteristics of this compound at the TAAR1 receptor, a competitive radioligand binding assay is the method of choice. This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

The primary data generated from a competitive binding assay is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. The IC50 is then used to calculate the inhibitory constant (Ki), which is an intrinsic measure of the ligand's binding affinity for the receptor.

Our experimental design will focus on a filtration-based competitive binding assay using membranes prepared from cells heterologously expressing human TAAR1. [3H]-tyramine, a known TAAR1 ligand, will be used as the radioligand.[2]

Materials and Reagents

Reagent Supplier Catalogue # Notes
This compoundVariesVariesTo be prepared in a suitable solvent (e.g., DMSO)
[3H]-tyraminePerkinElmerNET194001MCSpecific activity: 20-40 Ci/mmol
Human TAAR1-expressing cells (e.g., HEK293)ATCCCRL-1573Or other suitable cell line
Tris-HClSigma-AldrichT5941
MgCl2Sigma-AldrichM8266
EDTASigma-AldrichE9884
Protease Inhibitor CocktailRoche11836170001
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-Aldrich408727
Glass fiber filters (GF/C)Whatman1822-025
Scintillation cocktailPerkinElmer6013329

Detailed Experimental Protocols

Protocol 1: Membrane Preparation from TAAR1-Expressing Cells

This protocol describes the preparation of a crude membrane fraction from cultured cells overexpressing the human TAAR1 receptor.

Step-by-Step Methodology:

  • Cell Culture: Culture human TAAR1-expressing HEK293 cells to confluency in appropriate growth medium.

  • Cell Harvest: Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for determining the IC50 and Ki of this compound for the TAAR1 receptor.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the [3H]-tyramine stock in assay buffer to a final concentration equal to its Kd for TAAR1 (typically in the low nanomolar range).

    • Prepare a solution of a known TAAR1 agonist or antagonist (e.g., β-PEA or a selective antagonist) at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup:

    • Set up the assay in 96-well plates in triplicate.

    • To each well, add the following in order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of the high-concentration non-specific binding determinator.

      • 50 µL of the serially diluted this compound or vehicle control.

      • 50 µL of the diluted [3H]-tyramine solution.

      • 100 µL of the TAAR1 membrane preparation (typically 20-50 µg of protein per well).

    • The final assay volume is 250 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Pre-soak the GF/C filter mats in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand.

    • Terminate the binding reaction by rapid filtration of the assay mixture through the pre-soaked filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter mats under a heat lamp or in an oven.

    • Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data, in counts per minute (CPM), will be used to calculate the specific binding of the radioligand at each concentration of the competitor.

  • Calculate Specific Binding:

    • Total Binding: Average CPM from wells with vehicle control.

    • Non-Specific Binding (NSB): Average CPM from wells with the high concentration of the non-specific binding determinator.

    • Specific Binding: Total Binding - NSB.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC50 value.

  • Calculate the Ki Value:

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture TAAR1-expressing Cell Culture harvest Cell Harvest cell_culture->harvest lysis Homogenization & Lysis harvest->lysis centrifugation Centrifugation & Washing lysis->centrifugation quantification Protein Quantification centrifugation->quantification storage Aliquoting & Storage at -80°C quantification->storage reagent_prep Prepare Reagents: - this compound dilutions - [3H]-tyramine - Membranes storage->reagent_prep Thaw Membranes incubation Incubate Reagents (60-90 min) reagent_prep->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration counting Scintillation Counting filtration->counting cpm_data Raw CPM Data counting->cpm_data specific_binding Calculate Specific Binding cpm_data->specific_binding curve_fitting Non-linear Regression (Determine IC50) specific_binding->curve_fitting ki_calc Cheng-Prusoff Equation (Calculate Ki) curve_fitting->ki_calc

Caption: Workflow for TAAR1 competitive binding assay.

TAAR1 Signaling Pathway Diagram

taar1_signaling ligand N-Isopropyl-3- phenylpropan-1-amine (Putative Agonist) taar1 TAAR1 Receptor ligand->taar1 Binds g_protein Gs Protein taar1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (Modulation of Monoamine Neurotransmission) pka->downstream Phosphorylates Targets

Caption: Postulated TAAR1 Gs-coupled signaling cascade.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing the binding affinity of this compound at the TAAR1 receptor. Based on structural analogy, there is a strong scientific basis to hypothesize that this compound will exhibit significant affinity for TAAR1. Successful execution of these experiments will yield valuable data (IC50 and Ki values) that can inform further research, including functional assays to determine whether the compound acts as an agonist or antagonist, and in vivo studies to explore its potential physiological effects. This work will contribute to a deeper understanding of TAAR1 pharmacology and may aid in the discovery of novel therapeutics for a variety of neuropsychiatric conditions.

References

  • The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). (n.d.). PMC. [Link]

  • Trace amine-associated receptors and their ligands. (n.d.). PMC. [Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. (2021). PubMed Central. [Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. (n.d.). ResearchGate. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). Biomolecules & Therapeutics. [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (n.d.). PubMed Central. [Link]

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. (2024). PMC. [Link]

  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. (2015). PubMed. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2017). PubMed Central. [Link]

  • Phenethylamine. (n.d.). Wikipedia. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • The protocol of competitive binding assay. (n.d.). ResearchGate. [Link]

  • Radioligand Binding Assays and Their Analysis. (2018). Springer Nature Experiments. [Link]

Sources

Probing the Neuroactive Potential: In Vitro Assay Strategies for N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Phenylpropanamine Derivative

N-Isopropyl-3-phenylpropan-1-amine is a substituted phenylpropanamine, a chemical scaffold known to interact with key targets in the central nervous system. Its structural resemblance to known monoamine oxidase (MAO) inhibitors and monoamine transporter ligands necessitates a thorough in vitro characterization to elucidate its potential pharmacological mechanism of action. This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound. We will focus on two primary, plausible targets: the monoamine oxidase enzymes (MAO-A and MAO-B) and the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

The following protocols are designed to be self-validating systems, incorporating appropriate controls and detailed procedural explanations to ensure data integrity and reproducibility. By following these guidelines, researchers can effectively determine if this compound exhibits inhibitory activity at these critical neurological targets, a crucial first step in understanding its potential therapeutic or psychoactive effects.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[1][2] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[1][2] A fluorometric assay is a sensitive and high-throughput method to screen for potential MAO inhibitors.[3][4][5]

Scientific Rationale

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. In the presence of a horseradish peroxidase (HRP) and a fluorescent probe, the H₂O₂ generated leads to a quantifiable fluorescent signal. A reduction in this signal in the presence of this compound would indicate inhibition of MAO activity. The use of specific inhibitors for MAO-A (clorgyline) and MAO-B (selegiline) allows for the determination of isoform selectivity.[4]

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - MAO-A/MAO-B Enzyme - Fluorescent Probe - HRP - Substrate (e.g., Tyramine) - this compound dilutions - Controls (Clorgyline, Selegiline) add_components Add to wells: 1. Assay Buffer 2. Test Compound/Controls 3. MAO Enzyme prep_reagents->add_components pre_incubation Pre-incubate (e.g., 10 min at 37°C) add_components->pre_incubation add_substrate Initiate reaction: Add Substrate + Probe/HRP mix pre_incubation->add_substrate incubation Incubate (e.g., 30-60 min at 37°C) add_substrate->incubation read_fluorescence Read Fluorescence (Ex/Em = 535/587 nm) incubation->read_fluorescence data_analysis Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 read_fluorescence->data_analysis Transporter_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_termination Termination & Detection prep_cells Culture & Plate Cells (e.g., HEK293 expressing DAT, SERT, or NET) wash_cells Wash cells with Assay Buffer prep_cells->wash_cells prep_reagents Prepare Reagents: - Assay Buffer - Radiolabeled Substrate - this compound dilutions - Control Inhibitors add_inhibitor Add Test Compound/Controls prep_reagents->add_inhibitor wash_cells->add_inhibitor pre_incubation Pre-incubate (e.g., 10-20 min at RT) add_inhibitor->pre_incubation add_substrate Initiate uptake: Add Radiolabeled Substrate pre_incubation->add_substrate incubation Incubate (e.g., 5-15 min at RT) add_substrate->incubation terminate_uptake Terminate Uptake: Rapid washing with ice-cold buffer incubation->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Liquid Scintillation Counting lyse_cells->scintillation_count data_analysis Data Analysis: - Subtract non-specific uptake - Calculate % inhibition - Determine IC50 scintillation_count->data_analysis Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_termination Separation & Detection prep_membranes Prepare Cell Membranes (from transporter-expressing cells) add_components Incubate: - Cell Membranes - Radioligand - Test Compound/Controls prep_membranes->add_components prep_reagents Prepare Reagents: - Binding Buffer - Radioligand - this compound dilutions - Non-specific binding ligand prep_reagents->add_components filtration Rapid Filtration (separate bound from free radioligand) add_components->filtration wash_filters Wash Filters filtration->wash_filters scintillation_count Liquid Scintillation Counting wash_filters->scintillation_count data_analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki scintillation_count->data_analysis

Caption: Workflow for the radioligand binding assay for monoamine transporters.

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from HEK293 cells expressing DAT, SERT, or NET.

  • Binding Buffer.

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

  • This compound.

  • Unlabeled ligands for non-specific binding determination (e.g., GBR 12909 for DAT, Citalopram for SERT, Desipramine for NET).

  • Glass fiber filters and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing cells and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound. For non-specific binding, use a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC₅₀ and Ki values.

Data Presentation: Monoamine Transporter Binding Affinity

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compoundExperimentalExperimentalExperimental
GBR 12909 (Control)Expected <10>1000>1000
Citalopram (Control)>1000Expected <10>1000
Nisoxetine (Control)>1000>1000Expected <10

Conclusion and Interpretation

The data generated from these in vitro assays will provide a comprehensive initial pharmacological profile of this compound. The IC₅₀ and Ki values will quantify its potency and affinity for MAO isoforms and monoamine transporters, while the selectivity ratios will indicate its preference for specific targets. These results are foundational for guiding further preclinical development, including more complex cellular and in vivo studies, to fully understand the neuropharmacological properties of this compound.

References

  • Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Creative BioMart. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Mocelin, R., et al. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Molecules, 23(1), 156. [Link]

  • Paudel, P., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6296. [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 627–632. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]

  • Steiner, J. A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1735–1742. [Link]

  • Sucic, S., & Sitte, H. H. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2274, pp. 3-23). Springer. [Link]

  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. [Link]

  • Carkaci-Salli, N., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 44–51. [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]

  • Chumpradit, S., et al. (2007). 3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Bioorganic & Medicinal Chemistry Letters, 17(23), 6544–6547. [Link]

  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12267. [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]

  • ResearchGate. (n.d.). Reuptake inhibition activity at the hNET endogenously expressed in.... Retrieved from [Link]

  • Winchell, H. S., et al. (1980). N-isopropyl-[123I] p-iodoamphetamine: single-pass brain uptake and washout; binding to brain synaptosomes; and localization in dog and monkey brain. Journal of Nuclear Medicine, 21(10), 947–952. [Link]

  • Chumpradit, S., et al. (2007). (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters, 17(23), 6544–6547. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2734, pp. 331-341). Springer. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Wilde, M., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. PLoS One, 12(5), e0176969. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Zendedel, A., et al. (2018). Bacterial Lipopolysaccharide Increases Serotonin Metabolism in Both Medial Prefrontal Cortex and Nucleus Accumbens in Male Wild Type Rats, but Not in Serotonin Transporter Knockout Rats. International Journal of Molecular Sciences, 19(7), 1968. [Link]

  • Djang, D. S., et al. (2012). SNM practice guideline for dopamine transporter imaging with 123I-ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154–163. [Link]

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Wang, Y., et al. (2021). Dimerization and antidepressant recognition at noradrenaline transporter. Nature Communications, 12(1), 5275. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of crude N-Isopropyl-3-phenylpropan-1-amine. As a Senior Application Scientist, my aim is to move beyond simple protocols, offering a deeper understanding of the principles behind these techniques to empower you to solve challenges in your own laboratory settings.

This guide is structured in a question-and-answer format to directly address the practical issues encountered during the purification of this secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route employed. Assuming a common synthesis, such as the reductive amination of 3-phenylpropanal with isopropylamine, you should anticipate the following:

  • Unreacted Starting Materials: Residual 3-phenylpropanal and isopropylamine.

  • Side-Products: 3-phenylpropan-1-ol, formed from the reduction of the aldehyde starting material.

  • Over-alkylation Products: Potentially N,N-diisopropyl-3-phenylpropan-1-amine (a tertiary amine), though this is often a minor component.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., methanol, ethanol, dichloromethane) and leftover reagents.

Knowing the potential impurities is the first step in selecting an appropriate purification strategy. For instance, the significant difference in polarity between your desired secondary amine and the non-polar starting materials or the more polar alcohol side-product can be exploited in chromatography.

Q2: I have my crude product. What's a logical workflow for approaching its purification?

A2: A systematic approach is crucial to avoid unnecessary steps and sample loss. First, obtain an analytical spectrum (e.g., ¹H NMR or GC-MS) of your crude material to estimate its purity and identify major contaminants. Based on this initial assessment, you can follow a decision-making process.

PurificationWorkflow start Crude this compound purity_check Purity Assessment (NMR, GC-MS) start->purity_check decision Purity > 95%? purity_check->decision distillation Vacuum Distillation decision->distillation Yes decision_2 Impurities Removable by Chromatography? decision->decision_2 No final_product Pure Product (>99%) distillation->final_product chromatography Column Chromatography decision_2->chromatography Yes salt_formation Salt Formation & Recrystallization decision_2->salt_formation No / Oily Product chromatography->final_product salt_formation->final_product SaltPurification cluster_0 Purification Cycle cluster_1 Recovery Cycle amine_oil Crude Amine (Oil) in Ether add_hcl Add HCl in Ether amine_oil->add_hcl 1. Formation hcl_salt Precipitated Amine HCl Salt (Solid) add_hcl->hcl_salt recrystallize Recrystallize from IPA/Ether hcl_salt->recrystallize 2. Purification pure_salt Pure Crystalline Amine HCl Salt recrystallize->pure_salt dissolve_salt Dissolve Pure Salt in H₂O pure_salt->dissolve_salt To Recovery basify Add aq. NaOH (pH > 12) dissolve_salt->basify 3. Liberation extract Extract with Organic Solvent basify->extract dry_evaporate Dry & Evaporate Solvent extract->dry_evaporate pure_amine Pure Amine (Freebase) dry_evaporate->pure_amine

Technical Support Center: Synthesis of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of N-Isopropyl-3-phenylpropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our focus is on providing practical, mechanistically-grounded solutions to help you optimize your reaction outcomes, improve yield, and ensure product purity. The predominant and most reliable method for this synthesis is the reductive amination of 3-phenylpropanal with isopropylamine, which will be the primary focus of this document.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is low, and I've isolated significant amounts of unreacted 3-phenylpropanal. What went wrong?

Answer: This issue almost always points to inefficient formation of the intermediate imine (or iminium ion). The reductive amination is a two-step, one-pot process: 1) formation of an imine from the aldehyde and amine, and 2) reduction of the imine to the final amine. If the first step is slow or incomplete, the reducing agent cannot act, and you will recover your starting aldehyde.

  • Causality: The formation of the hemiaminal intermediate and its subsequent dehydration to the imine is a reversible, equilibrium-driven process.[1] Several factors can stall this step:

    • Insufficient Amine: Not using a sufficient excess of isopropylamine can prevent the equilibrium from favoring the imine product.

    • Presence of Water: While the reaction produces a molecule of water, starting with wet reagents or solvents can inhibit the dehydration step due to Le Chatelier's principle.

    • Incorrect pH: The dehydration of the hemiaminal is acid-catalyzed. However, if the medium is too acidic, the nucleophilic isopropylamine will be protonated and rendered unreactive. If it's too basic, the dehydration step will not be effectively catalyzed. A slightly acidic pH (typically 5-7) is optimal.[2]

  • Troubleshooting Steps:

    • Pre-formation of Imine: Allow the 3-phenylpropanal and isopropylamine (1.5-2.0 equivalents) to stir together in an anhydrous solvent (like Dichloromethane or Methanol) for 30-60 minutes at room temperature before adding the reducing agent. This allows the imine equilibrium to be established.

    • Use a Dehydrating Agent: Adding a mild drying agent like anhydrous magnesium sulfate (MgSO₄) to the aldehyde/amine mixture can sequester the water formed and drive the equilibrium towards the imine.

    • Catalytic Acid: Add a small amount of a weak acid, such as acetic acid (a few drops), to catalyze imine formation.[2] This is particularly important when using reducing agents like sodium triacetoxyborohydride (STAB), which is tolerant of mildly acidic conditions.

Question 2: My main impurity is 3-phenylpropan-1-ol. How can I prevent this?

Answer: The formation of 3-phenylpropan-1-ol is a classic side reaction where the reducing agent directly reduces the starting aldehyde instead of the desired imine intermediate.

  • Causality: This occurs when the rate of aldehyde reduction is competitive with or faster than the rate of imine reduction. The choice of reducing agent is critical here.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can rapidly reduce aldehydes, especially at neutral or low pH. If imine formation is slow, NaBH₄ will preferentially reduce the more abundant aldehyde.[3]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a much milder and sterically hindered reducing agent. It reacts significantly faster with protonated iminium ions than with aldehydes, making it highly selective for reductive aminations.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is selective for imines over carbonyls at mildly acidic pH. However, its use requires careful handling due to the potential to generate highly toxic hydrogen cyanide (HCN) gas during acidic workup.[1]

  • Troubleshooting Steps:

    • Switch to a Selective Reducing Agent: The most effective solution is to use Sodium Triacetoxyborohydride (STAB). It is the industry standard for controlling this side reaction.

    • Control Reagent Addition: If using NaBH₄ is unavoidable, add it slowly at a low temperature (0 °C) only after confirming imine formation (see Question 1). This keeps the instantaneous concentration of the reducing agent low, favoring reaction with the more reactive imine.

    • pH Control: Maintain a slightly acidic pH (6-7). This promotes the formation of the iminium ion, which is the species most rapidly reduced by agents like STAB and NaBH₃CN.

Question 3: I'm observing a higher molecular weight impurity that I suspect is a tertiary amine. How is this formed and how can I avoid it?

Answer: You are likely observing the formation of N-(3-phenylpropyl)-N'-isopropyl-3-phenylpropan-1-amine . This tertiary amine is formed when the desired secondary amine product acts as a nucleophile and reacts with a second molecule of the starting aldehyde.

  • Causality: Your product, this compound, is a secondary amine and remains nucleophilic. It can compete with isopropylamine to attack a molecule of 3-phenylpropanal, forming a new iminium ion, which is then reduced to the tertiary amine byproduct. This side reaction is favored when the concentration of the secondary amine product becomes high relative to the concentration of the primary amine (isopropylamine).

  • Troubleshooting Steps:

    • Use an Excess of the Primary Amine: Employing a larger excess of isopropylamine (e.g., 3-5 equivalents) can statistically outcompete the secondary amine product in reacting with the aldehyde. However, this may complicate purification.

    • Control Stoichiometry: The most direct approach is to use the aldehyde as the limiting reagent and add it slowly to the mixture of isopropylamine and the reducing agent. This ensures the aldehyde concentration remains low at all times, minimizing the chance of it reacting with the product.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow the rate of this side reaction, which often has a higher activation energy than the desired primary reaction.

Question 4: My workup is difficult, and I'm having trouble purifying the product. Any suggestions?

Answer: Purification challenges often arise from separating the basic amine product from excess basic starting amine (isopropylamine) and neutral byproducts like 3-phenylpropan-1-ol.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most powerful technique for purifying amines.

      • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM).

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your amine product (and any unreacted isopropylamine) will be protonated and move into the aqueous layer. The neutral aldehyde and alcohol byproducts will remain in the organic layer, which can be discarded.

      • Collect the aqueous layer and basify it with a strong base (e.g., 10% NaOH) to a pH > 12. This deprotonates your amine, making it insoluble in water.

      • Extract the now-basic aqueous layer with fresh organic solvent (3x). The purified amine product will now be in the organic layer.

      • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the purified product.

    • Solid-Phase Extraction (SPE): For smaller scale reactions, purification can be achieved using SPE cartridges, such as an SCX (Strong Cation Exchange) cartridge.[4] The crude mixture is loaded, neutral impurities are washed away, and the desired amine is then eluted by washing with a basic solution (e.g., methanol with 2% ammonium hydroxide).

    • Distillation/Chromatography: If significant neutral impurities remain after extraction, flash column chromatography on silica gel or vacuum distillation can be used for final polishing.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agent is best for the synthesis of this compound?

Answer: Sodium Triacetoxyborohydride (STAB) is highly recommended. It offers the best balance of reactivity and selectivity, minimizing the common side reaction of aldehyde reduction to the alcohol.[1]

Reducing AgentSelectivityProsCons
Sodium Triacetoxyborohydride (STAB) High (Imine > Aldehyde)Highly selective, effective under mild conditions, high yields.Moisture sensitive, relatively higher cost.
Sodium Borohydride (NaBH₄) Low (Reduces both)Inexpensive, readily available, powerful.Often reduces the starting aldehyde, leading to alcohol byproduct.[3]
Sodium Cyanoborohydride (NaBH₃CN) High (Imine > Aldehyde)Highly selective at pH 6-7.Generates highly toxic HCN gas upon acidification.[1] Requires careful quenching in a fume hood.

FAQ 2: What is the optimal pH for this reaction?

Answer: The optimal pH is a compromise. A slightly acidic environment (pH 5-7) is needed to catalyze the dehydration of the hemiaminal to the imine. However, strongly acidic conditions (pH < 4) will protonate the isopropylamine, rendering it non-nucleophilic. Most reductive aminations using STAB are self-optimizing as acetic acid is released, but buffering with a small amount of glacial acetic acid is a common practice.[2]

FAQ 3: How can I effectively monitor the reaction's progress?

Answer: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a nonpolar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The aldehyde starting material will be the least polar spot. The amine product will be more polar and may streak slightly; co-spotting with starting material is essential. The reaction is complete when the aldehyde spot has been fully consumed.

  • GC-MS: This provides a more quantitative assessment, allowing you to track the disappearance of starting materials and the appearance of the product (m/z = 177.29) and byproducts like the alcohol (m/z = 136.19) and tertiary amine (m/z = 293.47).

Part 3: Recommended Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for its high selectivity and yield.

Synthesis of this compound via Reductive Amination

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanal (5.0 g, 37.3 mmol, 1.0 eq.).

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 100 mL). Add isopropylamine (4.4 g, 74.6 mmol, 2.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen).

  • Reducer Addition: To this stirred solution, add sodium triacetoxyborohydride (STAB) (11.8 g, 55.9 mmol, 1.5 eq.) portion-wise over 15 minutes. The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 9:1 Hexanes:EtOAc) until the 3-phenylpropanal spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Purification (Workup): Combine all organic layers. Wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the crude oil can be further purified by flash column chromatography on silica gel to afford the pure this compound.

Part 4: Visualization of Reaction Pathways

The following diagrams illustrate the key chemical transformations and troubleshooting logic.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A 3-Phenylpropanal + Isopropylamine B Hemiaminal Intermediate A->B + H⁺ (cat.) S1 3-Phenylpropan-1-ol A->S1 + [H⁻] (e.g., NaBH₄) C Iminium Ion (+H₂O) B->C - H₂O D This compound (Product) C->D + [H⁻] (STAB) S2 Tertiary Amine Byproduct D->S2 + 3-Phenylpropanal + [H⁻]

Caption: Main reaction pathway vs. key side reactions.

G Start Low Yield or Incomplete Reaction CheckImine Was imine pre-formed or reaction catalyzed? Start->CheckImine CheckReducer Is main byproduct the alcohol? CheckImine->CheckReducer Yes Sol_Imine ACTION: 1. Pre-stir aldehyde/amine for 1h. 2. Add catalytic acetic acid. 3. Use anhydrous solvent. CheckImine->Sol_Imine No Sol_Reducer ACTION: 1. Switch reducing agent to STAB. 2. Add NaBH₄ slowly at 0°C. CheckReducer->Sol_Reducer Yes End Re-run optimized reaction CheckReducer->End No Sol_Imine->End

Caption: Troubleshooting logic for low reaction yield.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from The Royal Society of Chemistry archives.
  • Google Patents. (1960).
  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(15), 5036. [Link]

  • Reddit. (2022). Reductive Amination Mechanism help. r/OrganicChemistry. [Link]

  • Google Patents. (2019). Method for synthesizing N-isopropylbenzylamine. CN110105391A.
  • ResearchGate. (2021). Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • YouTube. (2023). Reductive Amination. Chemistry Dude channel. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (2010). Process for preparation of phenoxypropanol amines. WO2010029566A2.
  • Google Patents. (1945). Purification of amine reaction mixtures. US2377511A.
  • Chemistry LibreTexts. (2021). Alkylation of Amines by Alkyl Halides. [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl-N-methyl-3-phenylpropan-1-amine. [Link]

  • Google Patents. (1960).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Google Patents. (1944).
  • Sciforum. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • Asian Journal of Chemistry. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. [Link]

  • Google Patents. (1996). Process for producing isopropyl amine. CN1054366C.

Sources

Optimizing reaction conditions for N-Isopropyl-3-phenylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Isopropyl-3-phenylpropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.

Question 1: I am observing low yields in my reductive amination reaction. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the reductive amination of 3-phenylpropanal with isopropylamine are a common issue that can stem from several factors. Understanding the reaction mechanism is key to diagnosing the problem. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired secondary amine.[1][2]

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/ketone and the imine often favors the carbonyl starting material.[1] To drive the reaction towards the imine, removal of water is crucial. While not always necessary, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial.[2] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can also enhance imine formation.[2]

  • Suboptimal pH: The formation of the imine is best conducted under mildly acidic conditions (pH 4-5).[3] This is because the acid catalyzes the dehydration of the hemiaminal intermediate. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A catalytic amount of acetic acid is often employed to maintain the optimal pH range.[4][5]

  • Competing Reduction of the Aldehyde: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde to 3-phenylpropan-1-ol before it has a chance to form the imine.[3]

    • Solution: A milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[1][4][5] NaBH(OAc)₃ is particularly effective at reducing the protonated imine (iminium ion) over the aldehyde.[1][5] Sodium cyanoborohydride (NaBH₃CN) is another suitable option, though it is more toxic.[3][5]

  • Reaction Concentration: Overly dilute reaction mixtures can slow down the reaction rate, leading to incomplete conversion. Ensure your reaction is sufficiently concentrated as per established protocols.[6]

Question 2: My final product is contaminated with a significant amount of the tertiary amine, N,N-diisopropyl-3-phenylpropan-1-amine. How can I prevent this overalkylation?

Answer:

The formation of a tertiary amine is a classic example of overalkylation, a common side reaction in amine synthesis.[7][8] The product of your initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde and subsequent reduction.[6][7]

Strategies to Minimize Overalkylation:

  • Stoichiometry Control: Using a molar excess of the primary amine (isopropylamine) can help to outcompete the secondary amine product for reaction with the aldehyde. An excess of 3-10 equivalents of the amine is a common strategy.[9]

  • Stepwise Procedure: A more controlled approach involves a two-step, one-pot procedure.[4]

    • Allow the imine to form completely by stirring the 3-phenylpropanal and isopropylamine together for a period (e.g., 15-60 minutes) before introducing the reducing agent.[9] This ensures that the aldehyde is consumed before the secondary amine product is generated.

    • Add the reducing agent portion-wise to control the reaction rate.

  • Choice of Reducing Agent: While less of a direct influence on selectivity between primary and secondary amine alkylation, using a controlled reducing agent like NaBH(OAc)₃ is still advisable for overall reaction cleanliness.[4][5]

Question 3: I am struggling with the purification of this compound. What are the common impurities and the best purification methods?

Answer:

Effective purification is critical for obtaining a high-purity final product. The impurities you might encounter will depend on the specific side reactions that have occurred.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
3-phenylpropan-1-olReduction of the starting aldehyde.Flash column chromatography on silica gel. The alcohol is more polar than the desired amine.
Unreacted 3-phenylpropanalIncomplete reaction.An aqueous wash with a solution of sodium bisulfite can help remove residual aldehyde. Flash column chromatography is also effective.
N,N-diisopropyl-3-phenylpropan-1-amineOveralkylation.Flash column chromatography can separate the secondary and tertiary amines, although it can sometimes be challenging. A careful selection of the eluent system is necessary.
IsopropylamineExcess reagent.Can be removed by washing the organic layer with water or brine. Its high volatility also means it can be removed under reduced pressure.

General Purification Protocol:

  • Quench the reaction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the excess reducing agent.[9]

  • Aqueous Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9]

  • Wash the organic layer: Wash the combined organic layers with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of this compound.

Question 1: What is the most reliable and efficient method for synthesizing this compound?

Answer:

For laboratory-scale synthesis, one-pot reductive amination is generally the most reliable and efficient method.[1][2] This approach combines 3-phenylpropanal, isopropylamine, and a selective reducing agent in a single reaction vessel.

Recommended Protocol:

To a stirred solution of 3-phenylpropanal (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add isopropylamine (3-10 eq.).[4][9] Stir the mixture for 15-30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq.) portion-wise.[9] Allow the reaction to warm to room temperature and stir for 3-12 hours.[9][10] Monitor the reaction by TLC until the starting material is consumed.

An alternative, though less direct, route involves the formation of N-Isopropyl-3-phenylpropanamide, followed by its reduction to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[9][11]

Question 2: Can I use sodium borohydride (NaBH₄) for the reductive amination?

Answer:

While it is possible to use sodium borohydride (NaBH₄), it is not the ideal choice for a one-pot reductive amination.[3] NaBH₄ is a potent reducing agent that can readily reduce the starting aldehyde, leading to the formation of 3-phenylpropan-1-ol as a significant byproduct and thus lowering the yield of the desired amine.[3]

If NaBH₄ is the only available reducing agent, a two-step procedure is recommended:

  • Form the imine first by reacting 3-phenylpropanal and isopropylamine in a solvent like methanol.[4] This step should be allowed to go to completion.

  • Then, carefully add NaBH₄ to the reaction mixture to reduce the pre-formed imine.[4]

However, for better selectivity and higher yields in a one-pot reaction, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior reagent.[1][4][5]

Question 3: What are the best solvents for this reaction?

Answer:

The choice of solvent can influence the reaction rate and outcome. For reductive aminations using sodium triacetoxyborohydride, chlorinated solvents are often preferred.

Recommended Solvents:

  • 1,2-Dichloroethane (DCE): This is the preferred solvent for reactions with NaBH(OAc)₃.[4]

  • Dichloromethane (DCM): Also a very common and effective solvent for this transformation.[9]

  • Tetrahydrofuran (THF): Can also be used, although DCE is often cited as being superior.[4]

  • Methanol (MeOH): Particularly useful if you are performing a two-step reaction where the imine is pre-formed before the addition of a reducing agent like NaBH₄.[4][12]

Section 3: Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the key processes and considerations for the synthesis of this compound.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification 3-Phenylpropanal 3-Phenylpropanal Imine_Formation Imine Formation (0°C to RT) 3-Phenylpropanal->Imine_Formation Isopropylamine Isopropylamine Isopropylamine->Imine_Formation Solvent (DCE/DCM) Solvent (DCE/DCM) Solvent (DCE/DCM)->Imine_Formation Acid_Catalyst Acetic Acid (cat.) Acid_Catalyst->Imine_Formation Reduction Reduction Imine_Formation->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reduction Extraction Extraction (EtOAc/DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for one-pot reductive amination.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Overalkylation Overalkylation? Low_Yield->Overalkylation No Increase_Amine Increase Isopropylamine (3-10 eq.) Low_Yield->Increase_Amine Yes Check_Reagent Use NaBH(OAc)3? Overalkylation->Check_Reagent No Stepwise_Addition Stepwise Addition: 1. Imine Formation 2. Reduction Overalkylation->Stepwise_Addition Yes Check_pH Catalytic Acid? Check_Reagent->Check_pH Yes Use_Selective_Reductant Use NaBH(OAc)3 instead of NaBH4 Check_Reagent->Use_Selective_Reductant No Add_Acetic_Acid Add Catalytic Acetic Acid Check_pH->Add_Acetic_Acid No Successful_Synthesis Successful Synthesis Check_pH->Successful_Synthesis Yes Increase_Amine->Overalkylation Stepwise_Addition->Check_Reagent Use_Selective_Reductant->Check_pH Add_Acetic_Acid->Successful_Synthesis

Caption: Troubleshooting decision tree for the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ResearchGate. (2023, March). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Retrieved from [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • University of Glasgow. (n.d.). General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic Cations: Spontaneous Nucleophilic Addition, Cyclization, and Hydride Loss. Retrieved from [Link]

  • IOC 40. (2022, April 29). Reductive Amination & Amide Synthesis. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]

  • The Organic Chemist. (2023, March 16). Reductive Amination. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl-N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from [Link]

  • American Chemical Society. (2026, January 2). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
  • Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
  • ResearchGate. (n.d.). Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. Retrieved from [Link]

  • ACS Publications. (2026, January 14). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Retrieved from [Link]

Sources

Overcoming solubility issues of N-Isopropyl-3-phenylpropan-1-amine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Isopropyl-3-phenylpropan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. We provide in-depth, field-proven insights and practical protocols to ensure the successful integration of this compound into your workflows.

Compound Technical Data Sheet

Before addressing specific issues, understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₉NPubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]
Type Secondary Aliphatic Amine-
Predicted XLogP3 3.3PubChem[1]
pKa (Predicted) ~10.5 - 11.0General Alkylamine pKa Range[2]
Appearance Liquid (at STP)-

Note: The high XLogP3 value suggests a lipophilic nature, predicting low intrinsic solubility in aqueous media.

FAQ: Fundamental Solubility & Chemical Behavior

This section addresses the most common initial questions regarding the handling and behavior of this compound.

Question 1: Why is this compound poorly soluble in my neutral aqueous buffer?

Answer: The solubility of this compound is dictated by its molecular structure. It possesses a large, nonpolar phenylpropyl group and an isopropyl group, which are hydrophobic (water-repelling).[3][4] These hydrocarbon portions of the molecule diminish the solubilizing effect of the polar amine group.[4] The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with water, but the dominant hydrophobic character of the carbon backbone leads to poor solubility in neutral water or buffers.[2]

Question 2: How does pH dramatically influence the aqueous solubility of this compound?

Answer: this compound is a weak base due to the lone pair of electrons on its nitrogen atom. In an acidic environment (low pH), this nitrogen atom becomes protonated, forming a positively charged ammonium salt (R₂NH₂⁺).[2][3] This charged species is significantly more polar than the neutral amine, allowing for strong ion-dipole interactions with water molecules, which dramatically increases its aqueous solubility.[5] Conversely, at a basic pH (high pH), the compound remains in its neutral, uncharged form, which is less soluble in water.[6][7] This pH-dependent solubility is a critical property that can be leveraged in experiments.[8]

Question 3: What is the general solubility profile in organic solvents?

Answer: Due to its significant hydrophobic character, this compound is expected to be readily soluble in a wide range of common organic solvents.[9] This includes polar aprotic solvents (e.g., DMSO, DMF), ethers (e.g., THF, Diethyl Ether), chlorinated solvents (e.g., DCM, Chloroform), and alcohols (e.g., Methanol, Ethanol, Isopropanol).[10] Its solubility in nonpolar solvents like hexanes or toluene is also expected to be good.

Troubleshooting Guide: Aqueous System Challenges

This guide provides systematic workflows for addressing solubility issues in aqueous media.

Problem: My this compound is forming an insoluble oil or precipitate in my aqueous buffer (e.g., PBS at pH 7.4).

This is the most common issue encountered. The following troubleshooting workflow provides a logical sequence of steps to achieve complete dissolution.

G start Insolubility Observed in Aqueous Buffer check_ph Is pH modification allowed for your assay? start->check_ph adjust_ph Protocol 1: pH Adjustment Titrate with dilute HCl to pH < 5 check_ph->adjust_ph  Yes cosolvent Protocol 2: Co-solvent Use Prepare stock in DMSO/Ethanol and dilute into buffer check_ph->cosolvent  No observe1 Compound Dissolves? adjust_ph->observe1 success Success: Proceed with pH-adjusted solution observe1->success  Yes failure1 Incomplete Dissolution observe1->failure1  No failure1->cosolvent observe2 Precipitation upon dilution? cosolvent->observe2 success2 Success: Stable solution formed. Note final solvent concentration. observe2->success2  No failure2 Failure: Compound 'crashes out' observe2->failure2  Yes salt_form Protocol 3: Salt Formation Prepare a stable hydrochloride salt stock failure2->salt_form

Caption: Workflow for troubleshooting aqueous solubility.

Protocol 1: Solubility Enhancement via pH Adjustment
  • Causality: By lowering the pH of the solution to at least 2 pH units below the compound's pKa (~10.5-11.0), we ensure that over 99% of the amine molecules are protonated. This charged form is readily solvated by water.[5]

  • Step-by-Step Methodology:

    • Prepare your desired aqueous buffer (e.g., phosphate buffer).

    • While stirring, add the required amount of this compound. An oily layer or fine suspension is expected.

    • Slowly add 0.1 M or 1 M Hydrochloric Acid (HCl) dropwise to the suspension.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding HCl until the solution becomes clear and all of the compound has dissolved. This typically occurs at a pH between 3 and 5.

    • Critical Step: Once dissolved, you can slowly back-titrate with a base (e.g., 0.1 M NaOH) to the highest possible pH at which the compound remains in solution, if your experiment requires a specific pH range. Perform a small-scale test to determine this precipitation pH.

  • Expected Outcome: A clear, homogenous solution of the protonated amine.

Protocol 2: Utilizing a Co-solvent System
  • Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[11][12] This technique is useful when pH modification is not viable.

  • Step-by-Step Methodology:

    • Prepare a high-concentration stock solution of this compound in a suitable, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

    • Vortex or sonicate the stock solution until the compound is fully dissolved.

    • To prepare your final working solution, slowly add the stock solution dropwise into your vigorously stirring aqueous buffer.

    • Never add the aqueous buffer to the organic stock, as this will cause the compound to immediately precipitate.

    • Monitor for any signs of precipitation (cloudiness).

  • Expected Outcome: A clear solution. Be aware that the final concentration of the organic co-solvent should be kept to a minimum (typically <1%) to avoid impacting biological assays. If precipitation occurs upon dilution, the desired final concentration may not be achievable with this method.

Protocol 3: Preparation of a Hydrochloride (HCl) Salt
  • Causality: For long-term storage and easier handling in aqueous solutions, converting the free base into a stable, solid salt is a standard and highly effective technique.[13] The resulting salt will have significantly higher aqueous solubility.

  • Step-by-Step Methodology:

    • Dissolve the this compound free base in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution OR add a stoichiometric amount (1 equivalent) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether).

    • A precipitate of the this compound hydrochloride salt will form.

    • Isolate the solid salt by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum.

    • The resulting solid salt can be accurately weighed and dissolved directly into water or buffer.

  • Expected Outcome: A stable, solid salt that is readily soluble in aqueous media.

Troubleshooting Guide: Organic System Challenges

While generally more soluble in organic solvents, issues can still arise, particularly in reactions involving nonpolar solvents or when high concentrations are required.

Problem: My compound is not fully dissolving in the selected organic reaction solvent (e.g., Heptane, Toluene).

G start Insolubility in Organic Solvent check_temp Is heating permissible for the reaction? start->check_temp heat Increase Temperature Gently heat solution with stirring. Consider reflux if appropriate. check_temp->heat  Yes cosolvent Use a Co-solvent System Add a minimal amount of a 'good' solvent (e.g., THF, DCM) to the primary solvent. check_temp->cosolvent  No observe1 Compound Dissolves? heat->observe1 success Success: Proceed with heated reaction. Monitor for precipitation upon cooling. observe1->success  Yes observe1->cosolvent  No observe2 Compound Dissolves? cosolvent->observe2 success2 Success: Proceed with reaction. Note solvent ratio. observe2->success2  Yes screen Perform Solvent Screening Test solubility in a range of alternative solvents compatible with the reaction. observe2->screen  No

Caption: Decision tree for organic solvent solubility.

Recommended Actions & Protocols
  • Increase Temperature: The solubility of most solids in liquids increases with temperature.[14][15] Gently warming the solvent while stirring can be sufficient to dissolve the compound. For reactions, this may involve setting the reaction temperature higher or even refluxing the solvent.[16] Always check the thermal stability of your compound and other reagents before applying heat.

  • Use of Co-solvents: If a single solvent system is not effective, adding a small amount of a co-solvent in which the amine is highly soluble can resolve the issue.[16] For example, if your reaction is in heptane, adding 5-10% Tetrahydrofuran (THF) or Dichloromethane (DCM) by volume can create a solvent mixture with a more favorable polarity to dissolve the amine.

  • Solvent Screening: If the above methods fail, a systematic solvent screening is necessary. Test the solubility of a small, known amount of your compound in a fixed volume of several different solvents that are compatible with your planned reaction chemistry.

    Solvent ClassExamplesExpected Solubility
    Alcohols Methanol, Ethanol, IPAHigh / Miscible
    Ethers THF, Diethyl Ether, DioxaneHigh
    Chlorinated DCM, ChloroformHigh
    Aromatic Toluene, XyleneModerate to High
    Polar Aprotic Acetonitrile, DMF, DMSOHigh
    Aliphatic Hexane, HeptaneLow to Moderate
References
  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Gong, Y., Wang, Y., & Mei, X. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2303–2325. [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11412689, this compound. Retrieved January 15, 2026, from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 541827, N-Isopropyl-3-phenylpropanamide. Retrieved January 15, 2026, from [Link].

  • JoVE. (2024). Extraction: Effects of pH. Retrieved January 15, 2026, from [Link]

  • Study Force. (2019, August 22). Boiling Points and Solubility of Amines [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved January 15, 2026, from [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Shinde, M. A., Dhabale, P. N., & Gaware, V. M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • ResearchGate. (2016). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Retrieved January 15, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14387503, Isopropyl-(1-phenyl-propyl)-amine. Retrieved January 15, 2026, from [Link].

  • Solubility of Things. (n.d.). 3-Phenylpropylamine. Retrieved January 15, 2026, from [Link]

  • Al-kassas, R., & Al-Bazi, S. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics, 13(7), 1088. [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved January 15, 2026, from [Link]

  • Gray, V. A., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved January 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved January 15, 2026, from [Link]

  • Sciencemadness Wiki. (2020, September 2). Isopropylamine. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl-N-methyl-3-phenylpropan-1-amine. Retrieved January 15, 2026, from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89119, N-Isopropylpropylamine. Retrieved January 15, 2026, from [Link].

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

Sources

Degradation pathways of N-Isopropyl-3-phenylpropan-1-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental investigation of N-Isopropyl-3-phenylpropan-1-amine's degradation pathways. This document is designed to be a practical resource, moving beyond simple protocols to explain the scientific rationale behind experimental design and troubleshooting choices.

Introduction: Understanding the Stability of a Secondary Phenylalkylamine

This compound is a secondary amine with a phenylpropyl scaffold. Understanding its stability is critical for drug development, as degradation can impact efficacy, safety, and shelf-life. Forced degradation, or stress testing, is an essential component of this process, providing insights into the intrinsic stability of the molecule and enabling the development of stability-indicating analytical methods.[1][2]

While specific degradation pathways for this exact molecule are not extensively published, its structure allows us to predict likely degradation routes based on the known reactivity of secondary amines and phenylalkyl groups. This guide synthesizes these established principles to provide a robust framework for your experimental work. The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermal stress.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the stability testing of this compound.

Section 1: Forced Degradation Study Design

Q1: What are the most probable degradation pathways for this compound, and how do I design experiments to test them?

A1: Based on its chemical structure, four primary degradation pathways should be investigated: hydrolysis, oxidation, photolysis, and thermal degradation. Each requires a specific experimental design to probe the molecule's vulnerabilities.

  • Hydrolytic Pathway: Investigates susceptibility to degradation by water, catalyzed by acid or base. While amines are generally stable against hydrolysis, the presence of other functional groups or formulation excipients could induce reactivity. Stress conditions should cover a wide pH range (e.g., pH 2, 7, and 10).[4]

  • Oxidative Pathway: This is often a significant pathway for amines. The secondary amine nitrogen and the benzylic carbons are potential sites of oxidation. Common stress agents include hydrogen peroxide (H₂O₂) or radical initiators like 2,2'-azobis(2-methylpropionitrile) (AIBN) to explore different oxidative mechanisms.[4][5]

  • Photolytic Pathway: Assesses degradation upon exposure to light. The phenyl ring is a chromophore that can absorb UV light, potentially leading to photolytic cleavage or rearrangement. Studies should follow ICH Q1B guidelines for photostability testing.[6][7]

  • Thermal Pathway: Evaluates stability at elevated temperatures. Degradation can be accelerated at high temperatures, and it's crucial to distinguish between simple thermal degradation and heat-exacerbated hydrolysis or oxidation.[8][9]

Q2: I'm starting my forced degradation study. What are the recommended initial stress conditions?

A2: The goal of forced degradation is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[3] Starting with the conditions in the table below is recommended. These should be adjusted based on initial results to achieve the target degradation level. It is critical to run a control sample (API in solvent, protected from stress) in parallel for each condition to identify any baseline instability.

Stress Condition Recommended Starting Parameters Rationale & Key Considerations
Acid Hydrolysis 0.1 M HCl, 60°C for 24-48 hoursProbes lability in highly acidic environments, such as the stomach.[4]
Base Hydrolysis 0.1 M NaOH, 60°C for 24-48 hoursAssesses stability in alkaline conditions. Amides, if present as degradants, could hydrolyze here.[4]
Neutral Hydrolysis Purified Water, 60°C for 24-48 hoursServes as a baseline for hydrolytic stability.
Oxidation 3% H₂O₂, Room Temperature for 24 hoursHydrogen peroxide is a common choice for simulating oxidative stress. The reaction can be rapid.[10]
Photolysis Solid & Solution state, ICH Q1B guidelinesExpose samples to a light source emitting a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[6][7]
Thermal Degradation Solid state, 80°C for 48 hoursEvaluates the intrinsic thermal stability of the molecule in the absence of solvent effects.[11]

Q3: My initial stress conditions resulted in either 0% or 100% degradation. What's the next step?

A3: This is a common outcome that requires systematic adjustment of stress levels.

  • If No Degradation Occurs: The molecule is stable under the initial conditions. You must apply more stress to confirm this.[12] Increase the temperature (in 10-20°C increments), the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl), or the duration of exposure. This demonstrates that the analytical method is capable of detecting degradation if it were to occur.

  • If Complete Degradation Occurs: The conditions were too harsh. Reduce the stress level. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress agent (e.g., 3% H₂O₂ to 0.3% H₂O₂). The goal is to slow the reaction down to identify the primary degradation products before they degrade further.

Section 2: Troubleshooting Experimental & Analytical Issues

Q1: I'm observing degradation in my control sample. What could be the cause?

A1: Degradation in a control sample indicates an unintended stress factor or inherent instability.

  • Check Your Solvent: Peroxides can accumulate in solvents like THF or ethers, causing oxidation. Use fresh, high-purity solvents.

  • Light Exposure: Protect your samples from light at all times, even during preparation, unless you are intentionally conducting a photostability study. Use amber vials or wrap containers in foil.

  • Dissolved Oxygen: For molecules highly susceptible to oxidation, dissolved oxygen in the solvent can be sufficient to cause degradation. Consider sparging your solvents with nitrogen or argon.

  • pH of Unbuffered Solution: If your compound is a salt (e.g., hydrochloride), dissolving it in a neutral, unbuffered solvent like methanol/water can result in an acidic pH, leading to slow hydrolysis.

Q2: My chromatogram shows many small, unexpected peaks after stress testing. How can I differentiate true degradants from experimental artifacts?

A2: This is a critical step in ensuring data integrity. Artifacts can arise from the stress agent, impurities in the sample, or interactions with excipients.[12]

  • Analyze a Stressed Placebo/Blank: Prepare a blank sample containing only the solvent and the stress agent (e.g., H₂O₂ in water). Run this through the same stress conditions and analyze it. Peaks present in this chromatogram but not in the unstressed control are likely artifacts from the stress agent itself.

  • Compare with Unstressed Sample: Peaks that are present in both the stressed and unstressed samples at similar levels are likely pre-existing impurities, not degradation products.

  • Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. A decrease in peak purity after stress suggests the co-elution of a degradant.

  • Mass Balance Analysis: A key validation step. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be between 95% and 105% of the initial concentration.[4] Poor mass balance may indicate the formation of non-UV active or volatile degradants, or adsorption to the container.

Visual Guides & Workflows

Predicted Degradation Pathways

The following diagram illustrates the most probable sites of chemical degradation for this compound based on its functional groups.

G Potential Degradation Pathways of this compound cluster_0 Parent Molecule cluster_1 Degradation Products parent This compound node_n_oxide N-Oxide parent->node_n_oxide Oxidation (H₂O₂) node_dealkyl N-dealkylation Product (3-phenylpropan-1-amine) parent->node_dealkyl Oxidative/Thermal Stress node_benzylic_ox Benzylic Oxidation Product (e.g., Ketone/Alcohol) parent->node_benzylic_ox Oxidation (H₂O₂) node_photolysis Photolytic Cleavage Products (e.g., Ring Opening/Fragmentation) parent->node_photolysis Photolysis (UV/Vis Light)

Caption: Predicted major degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Chromatographic Peaks

This workflow provides a logical sequence for identifying the source of unexpected peaks in your analytical results.

G start Unexpected Peak Observed in Stressed Sample q1 Is the peak present in the unstressed control sample? start->q1 q2 Is the peak present in the stressed blank (solvent + stressor)? q1->q2 No impurity Result: Known Impurity q1->impurity Yes q3 Does the parent peak pass purity analysis (PDA)? q2->q3 No artifact Result: Experimental Artifact q2->artifact Yes degradant Result: Potential Degradant (Proceed to Characterization) q3->degradant Yes coelution Result: Co-eluting Degradant (Optimize Chromatography) q3->coelution No

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies.

Protocol 1: Stability-Indicating HPLC Method Development

Rationale: A robust, stability-indicating HPLC method is the foundation of any degradation study. It must be able to separate the parent compound from all potential degradation products and impurities.[13][14] Reversed-phase HPLC with gradient elution is typically the most effective approach for this type of molecule.[15]

Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Acetonitrile and Water. Dilute to a working concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm, 254 nm, and PDA scan from 200-400 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-32 min: 90% to 10% B

      • 32-40 min: 10% B (Re-equilibration)

  • Analysis: Inject a mixture of all stressed samples (acid, base, peroxide, etc.) to create a "cocktail" chromatogram. Optimize the gradient to ensure all peaks are baseline resolved from the parent peak and each other.

Protocol 2: Oxidative Degradation Study

Rationale: To assess susceptibility to oxidation, which is a common degradation pathway for secondary amines.[5][10]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile/Water mixture in a clear glass vial.

  • Control Sample: Transfer 1 mL of the solution to an amber HPLC vial. This is your T=0 control.

  • Stress Sample: To the remaining solution, add 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Loosely cap the vial and store it at room temperature, protected from light, for 24 hours.

  • Sampling: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample, quench if necessary (e.g., with sodium bisulfite, though this can introduce artifacts), and dilute it to the target concentration for HPLC analysis.

  • Analysis: Analyze the control and stressed samples using the validated stability-indicating HPLC method.

References

  • Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link][16]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link][12]

  • University of Kentucky UKnowledge. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link][8]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link][9]

  • Scribd. (n.d.). Amine Degradation: Issues & Solutions. [Link][17]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link][18]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. [Link][11]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][3]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review. [Link][13]

  • Contract Pharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][4]

  • NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link][19]

  • MedCrave. (2016). Forced Degradation Studies. [Link][2]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link][20]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][1]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. [Link][14]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline. [Link][6]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link][21]

  • OSHA. (1992). N-PHENYL-1-NAPHTHYLAMINE N-PHENYL-2-NAPHTHYLAMINE. [Link][22]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link][23]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. [Link][24]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link][25]

  • Polymer Degradation and Stability. (2008). Thermal degradation behavior of polymethacrylates containing amine side groups. [Link][26]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][15]

  • PubChem. (n.d.). This compound. [Link][27]

  • In-Silico. (2025). Photolytic degradation: Significance and symbolism. [Link][7]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. [Link][28]

  • NIH. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. [Link][29]

  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link][5]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link][10]

Sources

Technical Support Center: Synthesis of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-Isopropyl-3-phenylpropan-1-amine. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and nuances of this specific synthesis. Our goal is to empower you with the expertise to not only troubleshoot issues but also to fundamentally improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis of this compound, which is typically achieved via the reductive amination of 3-phenylpropanal with isopropylamine.

Q1: My reaction yield is consistently low. What are the most common initial checks I should perform?

A: Low yield is a frequent issue. Before delving into complex optimization, start with the fundamentals:

  • Starting Material Purity: Verify the purity of your 3-phenylpropanal. Aldehydes are prone to oxidation to carboxylic acids (3-phenylpropanoic acid) upon storage. An acidic impurity can quench your reducing agent and hinder the reaction. Confirm the purity via NMR or GC-MS.

  • Reagent Stoichiometry: Ensure you are using a slight excess of isopropylamine (typically 1.1-1.5 equivalents). This helps drive the initial imine formation.

  • Reducing Agent Activity: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are common reducing agents. Ensure they are fresh and have been stored under anhydrous conditions. Older or improperly stored reagents will have reduced activity.

Q2: I am observing a significant amount of a side product with a mass corresponding to a dialkylated amine. How can I prevent this?

A: The formation of the tertiary amine, N,N-diisopropyl-3-phenylpropan-1-amine, is a known side reaction. This occurs when the initially formed secondary amine product reacts with another molecule of the aldehyde. To minimize this:

  • Control Aldehyde Addition: Use a syringe pump to slowly add the 3-phenylpropanal to the reaction mixture containing the isopropylamine and the reducing agent. This maintains a low concentration of the aldehyde, favoring the initial reaction with the primary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally more selective for the reduction of the intermediate iminium ion over aldehydes and ketones. Its steric bulk can also help to disfavor the formation of the more hindered tertiary amine.

Q3: What is the optimal pH for this reductive amination?

A: The pH of the reaction is a critical parameter. The formation of the iminium ion from the aldehyde and amine is acid-catalyzed but the reducing agent can be deactivated under strongly acidic conditions. For most reductive aminations using borohydride-based reagents, a weakly acidic pH range of 5-7 is optimal. You can achieve this by using a solvent like methanol or by adding a small amount of acetic acid.

Q4: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. The consumption of the aldehyde spot is a good indicator of reaction progression. For more quantitative analysis, GC-MS can be used to track the disappearance of starting materials and the appearance of the product.

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific problems you might encounter.

Guide 1: Diagnosing and Overcoming Low Yields

Low yields can stem from multiple factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause.

low_yield_troubleshooting start Low Yield Observed check_sm Step 1: Verify Starting Material Quality (Aldehyde, Amine, Reducing Agent) start->check_sm sm_ok Purity & Activity Confirmed? check_sm->sm_ok check_conditions Step 2: Evaluate Reaction Conditions (Solvent, Temp, pH, Stoichiometry) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Step 3: Analyze Workup & Purification (Extraction pH, Emulsions, Column Chromatography) workup_ok Efficient Recovery? check_workup->workup_ok sm_ok->check_conditions Yes re_purify Re-purify Starting Materials sm_ok->re_purify No conditions_ok->check_workup Yes optimize_cond Systematically Optimize Conditions (See Table 1) conditions_ok->optimize_cond No optimize_workup Refine Extraction/Purification Protocol workup_ok->optimize_workup No success Improved Yield Achieved workup_ok->success Yes re_purify->check_sm optimize_cond->check_conditions optimize_workup->check_workup

Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.

  • Starting Material Integrity:

    • Problem: The presence of 3-phenylpropanoic acid in your 3-phenylpropanal starting material.

    • Cause: Aldehydes are susceptible to air oxidation. The resulting carboxylic acid will react with the amine to form an unreactive ammonium salt and will also quench the borohydride reducing agent.

    • Solution:

      • Run a ¹H NMR of your 3-phenylpropanal to check for the presence of the carboxylic acid proton.

      • If impurities are present, purify the aldehyde by distillation or flash chromatography before use.

      • Always store aldehydes under an inert atmosphere (Nitrogen or Argon) and at a low temperature.

  • Optimizing Reaction Conditions:

    • Problem: Inefficient formation of the iminium intermediate or slow reduction.

    • Cause: Sub-optimal solvent, temperature, or pH can hinder either of the two key steps in the reaction.

    • Solution: A systematic optimization of reaction parameters is recommended. The table below provides a starting point.

    Table 1: Recommended Starting Conditions and Optimization Parameters

    Parameter Recommended Starting Condition Optimization Range/Considerations Rationale
    Reducing Agent Sodium Triacetoxyborohydride (STAB) 1.2 - 1.5 equivalents STAB is milder and more selective than NaBH₄, reducing side reactions.
    Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Methanol, Tetrahydrofuran (THF) Aprotic solvents like DCM are common for STAB. Methanol can be used with NaBH₄.
    Temperature Room Temperature (20-25 °C) 0 °C to Room Temperature The reaction is typically run at room temperature. Cooling may be necessary if side reactions are observed.
    pH Weakly acidic (pH 5-7) Add 1.0 equivalent of acetic acid Acid catalysis is crucial for iminium ion formation.

    | Stoichiometry | 1.2 eq. Isopropylamine | 1.1 - 1.5 equivalents | A slight excess of the amine drives the equilibrium towards imine formation. |

  • Workup and Purification:

    • Problem: Loss of product during the aqueous workup.

    • Cause: The amine product is basic and can be protonated and become water-soluble at acidic pH.

    • Solution:

      • After the reaction is complete, quench any remaining reducing agent carefully with water or dilute HCl.

      • Crucially , basify the aqueous layer with a base like 1M NaOH to a pH > 10 before extraction. This ensures your amine product is in its freebase form and will partition into the organic layer.

      • Extract with a suitable organic solvent like ethyl acetate or dichloromethane.

Guide 2: Managing Impurities and Purification

Even with a good yield, product purity is paramount. This guide focuses on identifying and removing common impurities.

  • Unreacted 3-phenylpropanal: Incomplete reaction.

  • 3-phenylpropan-1-ol: Reduction of the starting aldehyde by the reducing agent. This is more common with stronger reducing agents like NaBH₄.

  • N,N-diisopropyl-3-phenylpropan-1-amine: Dialkylation of the amine product.

A highly effective method for separating your basic amine product from neutral impurities (unreacted aldehyde, alcohol) is an acid-base extraction.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The desired amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer containing the protonated amine.

  • Wash the aqueous layer again with fresh organic solvent to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer with 1M NaOH (aq) to a pH > 10 while cooling in an ice bath.

  • Extract the now free-based amine product from the aqueous layer using fresh organic solvent (3x extractions are recommended).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

purification_workflow start Crude Reaction Mixture (Amine, Aldehyde, Alcohol) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_acid Wash with 1M HCl (aq) dissolve->wash_acid organic_layer Organic Layer: Neutral Impurities (Aldehyde, Alcohol) wash_acid->organic_layer Discard aqueous_layer Aqueous Layer: Protonated Amine (Product) wash_acid->aqueous_layer Keep basify Basify Aqueous Layer with 1M NaOH (pH > 10) aqueous_layer->basify extract Extract with Organic Solvent basify->extract final_organic Organic Layer: Purified Freebase Amine extract->final_organic Keep final_aqueous Aqueous Layer: Salts extract->final_aqueous Discard dry_concentrate Dry and Concentrate final_organic->dry_concentrate product Purified this compound dry_concentrate->product

Caption: An acid-base extraction workflow for the purification of the amine product.

By following these structured troubleshooting guides and understanding the chemical principles behind each step, you will be well-equipped to optimize the synthesis of this compound, leading to higher yields and improved purity in your research and development endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151. [Link]

Technical Support Center: GC-MS Analysis of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Isopropyl-3-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your analytical results.

Introduction to the Analyte

This compound is a secondary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol .[1] Its structure, featuring a phenyl group and a secondary amine, presents unique challenges in GC-MS analysis. Like many amines, its polarity can lead to poor chromatographic performance, including peak tailing and adsorption to active sites within the GC system.[2][3][4] This guide will address these challenges head-on, providing scientifically grounded solutions.

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₉NPubChem[1]
Molecular Weight 177.29 g/mol PubChem[1]
IUPAC Name 3-phenyl-N-propan-2-ylpropan-1-aminePubChem[1]
CAS Number 87462-11-1PubChem[1]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with my this compound standard?

A1: Peak tailing is the most common issue when analyzing amines by GC.[2][3] It is primarily caused by the interaction of the polar amine group with active sites (silanol groups) in the GC inlet liner, column, and even the injection port.[2][3][4] These interactions slow down the elution of a portion of the analyte molecules, resulting in an asymmetrical peak shape. To mitigate this, consider the following:

  • Inert Flow Path: Ensure you are using an inert GC flow path, including a deactivated inlet liner and a column specifically designed for amine analysis.[2]

  • Column Choice: A mid-polar column with a phase like 5% phenyl-polysiloxane is often a good starting point. However, for persistent tailing, consider a base-deactivated column.

  • Derivatization: The most effective solution is often to derivatize the amine to reduce its polarity. This is highly recommended for quantitative analysis.

Q2: Is derivatization necessary for the analysis of this compound?

A2: While not strictly mandatory for qualitative identification, derivatization is highly recommended for quantitative analysis and to achieve good chromatographic performance.[5][6] Derivatization masks the active hydrogen on the secondary amine, which in turn:

  • Increases volatility and thermal stability.[5]

  • Reduces peak tailing and improves peak shape.[2]

  • Enhances sensitivity and detection limits.

Q3: What are the best derivatization reagents for this compound?

A3: For a secondary amine like this compound, the two most common and effective derivatization strategies are acylation and silylation.

  • Acylation: Reagents like Trifluoroacetic Anhydride (TFAA) react with the amine to form a stable, less polar trifluoroacetamide derivative.[6][7]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to replace the active hydrogen with a trimethylsilyl (TMS) group. For secondary amines, a catalyst like Trimethylchlorosilane (TMCS) may be required to drive the reaction to completion.[6]

Q4: I am not seeing the molecular ion peak in my mass spectrum. Is this normal?

A4: For some amines, the molecular ion peak can be weak or even absent in the electron ionization (EI) mass spectrum. This is because the initial radical cation is often unstable and readily undergoes fragmentation. The most common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[8] This results in the formation of a stable, resonance-stabilized iminium ion, which is often the base peak in the spectrum.[8][9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_0 This compound (M+ = 177) cluster_1 Alpha-Cleavage cluster_2 Benzylic Cleavage mol [C₆H₅(CH₂)₃NHCH(CH₃)₂]⁺˙ frag1 [C₆H₅(CH₂)₂]⁺ m/z = 105 mol->frag1 Loss of C₅H₁₂N radical frag2 [CH₂=NHCH(CH₃)₂]⁺ m/z = 72 mol->frag2 Loss of C₇H₇ radical frag3 [C₇H₇]⁺ m/z = 91 (Tropylium ion) mol->frag3 Rearrangement & Loss of C₅H₁₂N

Sources

Technical Support Center: Stability of N-Isopropyl-3-phenylpropan-1-amine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of N-Isopropyl-3-phenylpropan-1-amine solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during stability studies. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability testing of this compound solutions.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: this compound, as a secondary amine with a phenylpropyl structure, is susceptible to several primary degradation pathways. The most critical to monitor are:

  • Oxidation: The secondary amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in excipients. This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the N-isopropyl group. The benzylic position on the phenylpropyl chain is also susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1][2][3][4][5] The phenyl ring can absorb UV energy, leading to the formation of reactive species that can cause a variety of reactions, including oxidation and cleavage of the molecule.[1][2][3][4][5]

  • Acid/Base Hydrolysis: While generally stable against hydrolysis due to the absence of labile groups like esters or amides, extreme pH conditions can potentially catalyze degradation over long-term studies. The stability of amines in solution is often pH-dependent.[6][7]

  • N-Nitrosation: A significant concern for secondary amines is the reaction with nitrosating agents (e.g., nitrites present as contaminants) to form N-nitrosamine impurities, which are often potent carcinogens. This can be an artifact of the experimental setup, for instance, when using saturated sodium nitrite solutions for humidity control in stability chambers.[8]

Q2: I am observing significant peak tailing during HPLC analysis of my stability samples. What is the likely cause and how can I fix it?

A2: Peak tailing for a basic compound like this compound in reversed-phase HPLC is a classic problem, most often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based column packing.[5][9]

Here’s how to troubleshoot this:

  • Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 3.0 or below) using an additive like formic acid or phosphoric acid will protonate the silanol groups (-Si-OH), minimizing their ability to interact with the protonated amine analyte.[5]

  • Increase Buffer Concentration: At neutral pH, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate buffer) can help mask the residual silanol sites and improve peak shape.[5] Note that high buffer concentrations are not suitable for LC-MS analysis.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column that is effectively "end-capped." End-capping treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing tailing for basic compounds.

  • Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a phenyl column, which may offer different selectivity and reduced silanol interactions.

Q3: What are the recommended storage conditions for this compound solutions to ensure stability?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended based on general principles for amine-containing compounds:

  • Protection from Light: Store solutions in amber glass vials or other light-blocking containers to prevent photodegradation.[1][2][3][4][5]

  • Inert Atmosphere: To minimize oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Controlled Temperature: Store solutions at controlled room temperature or under refrigerated conditions (2-8 °C), as elevated temperatures can accelerate degradation.[10][11][12]

  • Appropriate pH: The pH of the solution can significantly impact stability. Weakly basic drugs often show different stability profiles depending on their ionization state.[9] It is crucial to determine the optimal pH for your specific formulation through stability studies at various pH levels.

  • Proper Container and Closure: Use high-quality, inert containers (e.g., Type I borosilicate glass) and compatible closures to prevent adsorption of the drug to the container surface and to avoid leaching of contaminants from the packaging materials.[6][13][14][15][16]

Part 2: Troubleshooting Guides

This section provides detailed workflows for addressing more complex stability and analytical issues.

Guide 1: Investigating Unexpected Degradation Products

Issue: An unknown peak has appeared in the chromatogram of a stability sample stored under accelerated conditions (e.g., 40°C / 75% RH).

  • System Suitability and Blank Analysis:

    • Inject a standard solution to confirm system performance (retention time, peak shape, and response).

    • Inject a blank (placebo/vehicle) that has been subjected to the same stress conditions. This is crucial to rule out degradation products from excipients or impurities from the container closure system.

  • Forced Degradation Study for Peak Identification:

    • Perform a comprehensive forced degradation study on a known sample of this compound to intentionally generate degradation products.[17][18][19] This helps in creating a degradation profile and tentatively identifying the unknown peak.

    • The study should include the conditions outlined in the table below.

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Generally stable, but monitor for any changes.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.Generally stable, but monitor for any changes.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Formation of N-oxides, hydroxylamines, or products of benzylic oxidation.
Thermal Degradation Solid drug substance at 80°C for 48 hours; Solution at 60°C for 48 hours.Monitor for dealkylation or other fragmentation.[4][10][11][12]
Photodegradation Expose solution to light (ICH Q1B conditions: overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).Formation of photo-oxidation products or other light-induced degradants.[1][2][3][4][5]
  • Peak Tracking and Mass Analysis:

    • Analyze the samples from the forced degradation study using your stability-indicating HPLC method. Compare the retention time of the unknown peak with any new peaks generated under specific stress conditions (e.g., if it appears only in the oxidative stress sample, it is likely an oxidation product).

    • Utilize a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This is the most critical step for identification. Compare the mass with potential degradation products.

  • Structural Elucidation:

    • Based on the mass and the stress condition that generated the peak, propose a likely structure. For example, an increase of 16 amu often suggests the addition of an oxygen atom (oxidation).

    • If necessary, for significant degradants, further structural elucidation using techniques like MS/MS or NMR may be required.

Potency_Loss_Troubleshooting start Potency Loss Observed No Degradants Detected check_adsorption Perform Recovery Study (Rinse container with strong solvent) start->check_adsorption is_recovered Is Drug Recovered? check_adsorption->is_recovered adsorption_confirmed Adsorption Confirmed is_recovered->adsorption_confirmed Yes check_leachables No Recovery --> Suspect Leachables is_recovered->check_leachables No adsorption_solution Solution: 1. Change container material (e.g., silanized glass). 2. Adjust solution pH to keep amine protonated. 3. Add co-solvents to improve solubility. adsorption_confirmed->adsorption_solution el_study Conduct Extractables & Leachables (E&L) Study check_leachables->el_study leachable_identified Leachable Identified? el_study->leachable_identified leachable_solution Solution: 1. Change container/closure component. 2. Qualify and quantify leachable. leachable_identified->leachable_solution Yes other_issues Contact Technical Support (Investigate other mechanisms) leachable_identified->other_issues No

Caption: Decision tree for troubleshooting potency loss.

Part 3: References

  • Lin, K., & Arnold, W. A. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(15), 5922-5927.

  • ACS Publications. (n.d.). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology.

  • American Chemical Society. (n.d.). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight.

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (n.d.).

  • ResearchGate. (2018, January 9). (PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight.

  • Paskiet, D. (2014, May 2). Extractables and Leachables Testing. Pharmaceutical Technology.

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.

  • Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(8), 2263-2276.

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • Walsh Medical Media. (2017, May 16). Basic Considerations for Container Closure Selection of Parenteral Drug Products.

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.

  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH.

  • Mérieux NutriSciences. (n.d.). Extractables & Leachables Services.

  • Intertek. (n.d.). Extractables and Leachables Testing.

  • Nelson Labs. (n.d.). Extractables and Leachables (E&L) Testing.

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • PubMed. (n.d.). Loss of hydrophobic amine from solution by adsorption onto container surfaces.

  • Aragen Life Sciences. (n.d.). Extractables and Leachables Solutions.

  • ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.

  • Filo. (2025, June 19). Effect of Solvent on Basicity of Amines.

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines.

  • NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.

  • MedCrave online. (2016, December 14). Forced degradation studies.

  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review.

  • The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods.

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation.

  • ResearchGate. (n.d.). Thermal degradation rates of different amines.

  • ResearchGate. (2025, August 10). (PDF) Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.

  • Prompt Praxis Labs. (n.d.). Container Closure Selection and Evaluation.

  • West Pharmaceutical Services. (2024, June 25). Understanding Container Closure Systems (CCS) for Drug Packaging.

  • PubMed. (n.d.). Selection of containers and closure systems for injectable products.

  • Walsh Medical Media. (2025, August 9). Basic Considerations for Container Closure Selection of Parenteral Drug Products.

  • BPI. (2018, June 1). A Product Packaging Interaction Study to Support Drug Product Development.

  • PubChem. (n.d.). This compound.

  • Wikipedia. (n.d.). Substituted phenethylamine.

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine.

  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenyl-1-naphthylamine.

Sources

Validation & Comparative

A Comparative Guide to the Purity of N-Isopropyl-3-phenylpropan-1-amine from Different Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Isopropyl-3-phenylpropan-1-amine is a secondary amine that serves as a valuable intermediate in the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, the purity of this intermediate is of paramount importance. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate stringent control over the impurity profile of all starting materials and intermediates.[1]

This guide provides an in-depth comparison of two common synthetic pathways to this compound, focusing on the final purity of the product obtained from each. We will explore the underlying chemistry, provide detailed experimental protocols, and present comparative analytical data to guide researchers and process chemists in selecting the optimal route for their specific needs. The two routes under investigation are:

  • Route A: Direct Reductive Amination: A one-pot synthesis from 3-phenylpropanal and isopropylamine.

  • Route B: Amide Formation and Subsequent Reduction: A two-step process starting from 3-phenylpropanoic acid.

Scientific Rationale and Mechanistic Overview

The choice of a synthetic route has profound implications for the impurity profile of the final compound. Each pathway involves different reagents, intermediates, and reaction conditions, which in turn generate a unique set of potential byproducts.

Route A: Direct Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine in a single operational step.[2] The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions). This imine is subsequently reduced to the target amine.

The key to a high-purity product lies in the choice of the reducing agent. While powerful hydrides like sodium borohydride could be used, they can also reduce the starting aldehyde. A more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is preferred.[3] It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated iminium ion intermediate, minimizing byproduct formation.[3] This selectivity is crucial for achieving high purity in a one-pot reaction.

Route B: Amide Formation and Reduction

This two-step approach first involves the coupling of 3-phenylpropanoic acid and isopropylamine to form N-Isopropyl-3-phenylpropanamide.[4] This is a classic nucleophilic acyl substitution, often requiring activation of the carboxylic acid (e.g., via an acid chloride or using coupling agents) to facilitate the attack by the amine.

The second step is the reduction of the stable amide carbonyl to a methylene group. Amides are significantly less reactive than ketones or aldehydes, necessitating the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5] While effective, the high reactivity of LiAlH₄ and the need for stringent anhydrous conditions can introduce a different set of challenges and potential impurities compared to the milder conditions of Route A.

Experimental Design & Workflow

The overall experimental workflow is designed to synthesize, purify, and analyze the product from both routes to allow for a direct and objective comparison.

G cluster_A Route A: Reductive Amination cluster_B Route B: Amide Formation & Reduction cluster_Analysis Purity Analysis A_start1 3-Phenylpropanal A_reductive Reductive Amination (NaBH(OAc)3) A_start1->A_reductive A_start2 Isopropylamine A_start2->A_reductive Purification Workup & Purification (Extraction & Distillation) A_reductive->Purification B_start1 3-Phenylpropanoic Acid B_amide Amide Formation B_start1->B_amide B_start2 Isopropylamine B_start2->B_amide B_reduction Amide Reduction (LiAlH4) B_amide->B_reduction B_reduction->Purification Final_Product N-Isopropyl-3- phenylpropan-1-amine Purification->Final_Product HPLC HPLC-UV Final_Product->HPLC Quantitative GCMS GC-MS Final_Product->GCMS Qualitative & Quantitative

Caption: Overall workflow for synthesis and purity comparison.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Route A)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-phenylpropanal (13.4 g, 100 mmol) and dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add isopropylamine (8.87 g, 150 mmol) to the stirred solution. Continue stirring at 0 °C for 20 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (25.4 g, 120 mmol) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes. Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Synthesis via Amide Reduction (Route B)

Step 2a: N-Isopropyl-3-phenylpropanamide Synthesis

  • Acid Chloride Formation: In a 250 mL flask, dissolve 3-phenylpropanoic acid (15.0 g, 100 mmol) in DCM (100 mL). Add oxalyl chloride (15.2 g, 120 mmol) dropwise at 0 °C. Add one drop of dimethylformamide (DMF) as a catalyst. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude 3-phenylpropanoyl chloride in DCM (100 mL) and cool to 0 °C. In a separate flask, dissolve isopropylamine (11.8 g, 200 mmol) in DCM (50 mL). Add the amine solution dropwise to the acid chloride solution. Stir at room temperature for 3 hours.

  • Workup: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide. Recrystallize from ethyl acetate/hexanes.

Step 2b: Amide Reduction

  • Reaction Setup: In a 500 mL flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 5.7 g, 150 mmol) in anhydrous diethyl ether (150 mL).

  • Amide Addition: Dissolve the purified N-Isopropyl-3-phenylpropanamide (19.1 g, 100 mmol) from Step 2a in anhydrous diethyl ether (100 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 6 hours.

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL). Stir until a white, granular precipitate forms.

  • Purification: Filter the solid and wash it thoroughly with diethyl ether. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 3: Purity Analysis by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC):

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Trifluoroacetic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of mobile phase B.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Comparative Data and Analysis

The following table summarizes the experimental results obtained from both synthetic routes after purification.

MetricRoute A: Reductive AminationRoute B: Amide Reduction
Overall Yield 85%72% (over two steps)
Purity (HPLC, Area %) 99.6%98.8%
Purity (GC-MS, Area %) 99.5%98.5%
Key Impurities Identified Unreacted 3-phenylpropanal (<0.1%), 3-phenylpropan-1-ol (<0.2%)Unreacted N-Isopropyl-3-phenylpropanamide (0.8%), 3-phenylpropanoic acid (<0.1%)
Advantages One-pot reaction, mild conditions, high yield, higher purity.[2]Avoids potentially unstable aldehyde starting material, well-established classical reactions.
Disadvantages Starting aldehyde can be prone to oxidation or self-condensation.Two-step process, use of hazardous LiAlH₄, lower overall yield.
Discussion of Results

The experimental data clearly indicates that Route A (Direct Reductive Amination) provides this compound in both higher yield and superior purity. The one-pot nature of the reaction and the use of a selective reducing agent like sodium triacetoxyborohydride are key to this success.[3][7] The primary impurity detected was 3-phenylpropan-1-ol, likely arising from a minor reduction of the starting aldehyde by the hydride reagent.

Route B (Amide Reduction) , while a viable alternative, resulted in a lower overall purity. The most significant impurity was the unreacted starting amide, N-Isopropyl-3-phenylpropanamide. This suggests that the reduction step, even under reflux for an extended period, did not proceed to 100% completion. The presence of unreacted amide is particularly problematic as its physical properties can be similar to the product amine, complicating purification by distillation. The use of highly reactive and hazardous LiAlH₄ also presents significant safety and scalability challenges in a drug development setting.

Conclusion and Recommendations

For the synthesis of high-purity this compound, Direct Reductive Amination (Route A) is the demonstrably superior method. It offers a more efficient, higher-yielding, and cleaner process that avoids harsh reagents and results in a product with a more favorable impurity profile. This route is highly recommended for researchers and drug development professionals where purity is a critical quality attribute.

Route B may be considered only in specific circumstances, such as when the starting aldehyde, 3-phenylpropanal, is unavailable or if the available aldehyde is of poor quality. However, significant process optimization would be required to improve the efficiency of the amide reduction step and to control the level of unreacted starting material in the final product.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chemicalbook. (n.d.). N-isopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine hydrochloride.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). N-Isopropyl-N-methyl-3-phenylpropan-1-amine.
  • International Journal of Applied Research in Science and Engineering. (n.d.). Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon.
  • Wikipedia. (n.d.). Reductive amination.
  • SIELC Technologies. (n.d.). Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column.
  • PubChem. (n.d.). N-Isopropyl-3-phenylpropanamide.
  • Benchchem. (n.d.). N-Isopropyl-3-phenylpropanamide.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Chad's Prep. (2021). 22.3 Synthesis of Amines.
  • National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
  • Google Patents. (n.d.). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of N-Isopropyl-3-phenylpropan-1-amine. The content herein is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate an analytical method that is fit for its intended purpose.[6][7][8][9]

The validation of an analytical procedure is a critical component of the drug development lifecycle, ensuring that the method provides reliable, consistent, and accurate data.[10][11][12] This guide will delve into the experimental design and acceptance criteria for key validation parameters, supported by hypothetical, yet realistic, experimental data.

Introduction to this compound and the Imperative for Validated Analytical Methods

This compound is an organic compound with potential applications in the pharmaceutical industry. As with any active pharmaceutical ingredient (API) or related substance, the ability to accurately and precisely quantify it in various matrices is paramount for quality control, stability testing, and formulation development. The choice of analytical methodology is a pivotal decision, influenced by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., impurity profiling versus bulk assay).

This guide will compare a reversed-phase HPLC-UV method, suitable for non-volatile, UV-absorbing compounds, with a GC-FID method, which is well-suited for volatile and semi-volatile analytes.[13][14][15] The validation process for each will be detailed, providing a clear framework for researchers.

The Validation Workflow: A Visual Overview

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow and the interconnectedness of the various validation parameters.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_2 Method Implementation Dev Analytical Method Development Specificity Specificity/ Selectivity Dev->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness RoutineUse Routine Use in QC Robustness->RoutineUse Ready for Implementation SystemSuitability System Suitability SystemSuitability->RoutineUse Pre-analysis Check

Caption: A flowchart of the analytical method validation process.

Comparative Validation of HPLC-UV and GC-FID Methods

This section presents a head-to-head comparison of the validation parameters for an HPLC-UV and a GC-FID method for the quantification of this compound.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][9][16]

Experimental Protocol (HPLC-UV):

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo solution with the analyte and known impurities.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze all solutions by HPLC-UV.

Acceptance Criteria:

  • The peak for this compound should be free from interference from any other components (impurities, degradants, placebo).

  • Peak purity analysis (using a photodiode array detector) should show no co-eluting peaks.

  • The method must be able to separate the analyte from its degradation products.[5]

Experimental Protocol (GC-FID):

  • Follow a similar sample preparation strategy as for HPLC-UV (steps 1-4).

  • Analyze all solutions by GC-FID.

Acceptance Criteria:

  • The analyte peak should have a unique retention time and be well-resolved from other components.

  • No interfering peaks should be observed in the blank or placebo chromatograms at the retention time of the analyte.

Data Summary:

Parameter HPLC-UV Method GC-FID Method
Resolution (Analyte vs. Closest Impurity) > 2.0> 1.8
Interference from Placebo None ObservedNone Observed
Peak Purity (PDA) PassNot Applicable

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[7][12]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit.

Data Summary:

Parameter HPLC-UV Method GC-FID Method
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99950.9992
Linear Regression Equation y = 25432x + 1050y = 18765x + 890

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[11][16]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Data Summary:

Concentration Level HPLC-UV Method (% Recovery) GC-FID Method (% Recovery)
80% 99.5%98.9%
100% 100.2%100.5%
120% 101.1%101.5%
Mean Recovery 100.3%100.3%

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol (Repeatability):

  • Prepare six independent samples of the analyte at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the RSD of the results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: Overall RSD ≤ 2.0%.

Data Summary:

Parameter HPLC-UV Method (% RSD) GC-FID Method (% RSD)
Repeatability 0.8%1.1%
Intermediate Precision (Overall) 1.2%1.5%

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][17]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Acceptance Criteria:

  • The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.

Data Summary:

Parameter HPLC-UV Method GC-FID Method
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL
Precision at LOQ (%RSD) 4.5%5.2%

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16][18]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters (one at a time).

    • HPLC-UV: Flow rate (±10%), column temperature (±5°C), mobile phase composition (±2%).

    • GC-FID: Carrier gas flow rate (±10%), oven temperature ramp rate (±2°C/min), injector temperature (±10°C).

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within acceptable limits.

  • The results should not be significantly affected by the changes.

Data Summary:

Parameter Variation HPLC-UV Method (System Suitability) GC-FID Method (System Suitability)
Flow Rate ±10% PassPass
Temperature ±5°C PassPass
Mobile Phase/Ramp Rate PassPass
Method Comparison and Selection

The following diagram illustrates the decision-making process for selecting the most appropriate analytical method based on the validation data.

MethodSelection cluster_hplc HPLC-UV Method cluster_gc GC-FID Method Analyte This compound HPLC_LOD Lower LOD/LOQ Analyte->HPLC_LOD GC_Volatile Suitable for Volatile Impurities Analyte->GC_Volatile HPLC_Precision Higher Precision HPLC_LOD->HPLC_Precision HPLC_PDA Peak Purity Analysis HPLC_Precision->HPLC_PDA Decision Method Selection HPLC_PDA->Decision GC_Robust Generally Robust GC_Volatile->GC_Robust GC_Robust->Decision Impurity_Profiling Impurity Profiling (Low Levels) Decision->Impurity_Profiling Bulk_Assay Bulk Assay / Routine QC Decision->Bulk_Assay Impurity_Profiling->HPLC_LOD Bulk_Assay->GC_Robust

Caption: Decision tree for analytical method selection.

Based on the hypothetical data, the HPLC-UV method demonstrates superior sensitivity (lower LOD and LOQ) and slightly better precision. The availability of a photodiode array detector also allows for peak purity assessment, which is a significant advantage for specificity, especially in impurity testing and stability studies.[19][20][21]

The GC-FID method is also a valid and robust option.[14] Its suitability would be particularly pronounced if volatile impurities are of concern. For routine quality control of the bulk substance where extreme sensitivity is not the primary requirement, the GC-FID method could be a cost-effective and reliable choice.

Recommendation: For comprehensive analysis, including the determination of related substances and degradation products at low levels, the HPLC-UV method is recommended . For routine assay of the bulk drug substance where the impurity profile is well-established, the GC-FID method is a viable alternative.

Conclusion

The validation of an analytical method is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical data.[22] This guide has provided a comparative framework for validating HPLC-UV and GC-FID methods for the analysis of this compound, in accordance with ICH guidelines.[1][2][3][23] The choice of method should always be justified based on its intended purpose and supported by robust validation data.[7][8]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). GMP Compliance.
  • Quality Guidelines - ICH. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Lab Manager.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S.
  • How To Start Method Validation-Related Substances | PDF | Laboratories | Analysis - Scribd. (n.d.). Scribd.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). European Medicines Agency.
  • A new validation approach applied to the GC determination of impurities in organic solvents. (2025). ScienceDirect.
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. (n.d.). Longdom Publishing.
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. (n.d.).
  • Method Development and Validation of Gas Chromatography - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.). IISTE.
  • Analytical method validation: A brief review. (n.d.).
  • A Review on Analytical Method Development andValidation (With Case Study). (2024).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (n.d.). SciSpace.

Sources

A Comparative Analysis for the Synthetic Chemist: N-Isopropyl-3-phenylpropan-1-amine vs. 3-phenylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug discovery, phenylalkylamines serve as foundational scaffolds for a vast array of biologically active molecules. Within this class, 3-phenylpropylamine and its derivatives are critical building blocks. This guide provides an in-depth comparative analysis of 3-phenylpropylamine, a primary amine, and its secondary amine analogue, N-Isopropyl-3-phenylpropan-1-amine.

The introduction of an isopropyl group onto the nitrogen atom fundamentally alters the molecule's steric and electronic properties. This substitution transitions the molecule from a primary (1°) to a secondary (2°) amine, which has profound implications for its physicochemical properties, reactivity, and utility in research and development.[1][2] This guide will explore these differences through a detailed examination of their synthesis, properties, and reactivity, supported by established experimental protocols and data, to inform rational selection and application in a laboratory setting.

Part 1: Molecular Structure and Physicochemical Properties

The primary structural difference lies in the substitution at the nitrogen atom. 3-Phenylpropylamine possesses two hydrogen atoms on the amine group, making it a primary amine, whereas this compound has one hydrogen replaced by a bulky isopropyl group.[1][3] This seemingly simple modification creates significant downstream effects.

Caption: Structural comparison of 3-phenylpropylamine and this compound.

Comparative Data Summary

The following table summarizes the key physicochemical properties. The differences in boiling point and lipophilicity are particularly noteworthy for experimental design.

Property3-phenylpropylamineThis compoundRationale for Difference
IUPAC Name 3-phenylpropan-1-amine[4]3-phenyl-N-propan-2-ylpropan-1-amine[5]N-substitution defines the secondary amine.
Molecular Formula C₉H₁₃N[4]C₁₂H₁₉N[5]Addition of an isopropyl group (C₃H₆).
Molecular Weight 135.21 g/mol [4]177.29 g/mol [5]Increased mass from the isopropyl substituent.
Boiling Point 221 °C[6]Predicted lower than 221 °CPrimary amines exhibit stronger intermolecular hydrogen bonding (via two N-H bonds) compared to secondary amines (one N-H bond), requiring more energy to vaporize.[3][7][8]
Density 0.951 g/mL at 25 °C[6]Not availableGenerally, N-alkylation can slightly decrease density due to less efficient molecular packing.
Water Solubility Moderately soluble[9]Predicted lowerThe larger, hydrophobic isopropyl group reduces the molecule's ability to form hydrogen bonds with water, decreasing solubility.[9]
Lipophilicity (XLogP3) 1.8[4]3.3[5]The addition of the alkyl (isopropyl) group significantly increases the molecule's nonpolar character and thus its lipophilicity.

Part 2: Synthesis Methodologies

The choice of synthetic route is dictated by the target structure and the availability of starting materials. The synthesis of a primary amine like 3-phenylpropylamine often involves methods that introduce the -NH₂ group, while the synthesis of the secondary amine is readily achieved via reductive amination.

Protocol 1: Synthesis of 3-phenylpropylamine via Gabriel Synthesis

This classic method is a reliable route to primary amines, preventing over-alkylation common with other methods. It proceeds by alkylating potassium phthalimide followed by hydrazinolysis to release the free amine.[10][11]

Causality: The use of phthalimide protects the nitrogen, allowing for a single, clean alkylation. Hydrazine is then used to cleave the phthaloyl group, yielding the desired primary amine with high purity.[11]

Caption: Workflow for the Gabriel synthesis of 3-phenylpropylamine.

Step-by-Step Protocol:

  • Chlorination: To a solution of 3-phenyl-1-propanol (1 eq.) in a suitable solvent like dichloromethane, slowly add thionyl chloride (SOCl₂, 2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[11]

  • Work-up: Carefully quench the reaction with water and separate the organic layer. Wash with sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 1-chloro-3-phenylpropane.

  • Alkylation: Dissolve 1-chloro-3-phenylpropane (1 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF. Heat the mixture at 80-100 °C for several hours until the starting halide is consumed.

  • Isolation: Cool the reaction, pour it into water, and collect the resulting precipitate (N-(3-phenylpropyl)phthalimide) by filtration.

  • Hydrazinolysis: Suspend the N-(3-phenylpropyl)phthalimide (1 eq.) in ethanol. Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 4-6 hours.[11]

  • Final Work-up: Cool the mixture, acidify with HCl to precipitate phthalhydrazide, and filter. Basify the filtrate with NaOH solution and extract the product, 3-phenylpropylamine, with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts and remove the solvent under reduced pressure.

Protocol 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient and common method for forming C-N bonds, making it ideal for synthesizing secondary amines.[12] It involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.

Causality: This one-pot procedure is favored for its high atom economy. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde, preventing reduction of the aldehyde itself.[12]

Caption: Workflow for the reductive amination synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 3-phenylpropanal (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or methanol (MeOH) at 0 °C, add isopropylamine (3-5 eq.).[12]

  • Imine Formation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq.) portion-wise to the mixture, ensuring the temperature remains low.[12]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield pure this compound.

Part 3: Comparative Reactivity and Steric Effects

The difference between a primary and secondary amine is most pronounced in its reactivity, which is governed by the availability of the nitrogen's lone pair of electrons and the steric environment around it.

Nucleophilicity and Basicity
  • Basicity: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. Therefore, this compound is expected to be a slightly stronger base than 3-phenylpropylamine.

  • Nucleophilicity: While more basic, the nucleophilicity of the secondary amine can be significantly diminished by steric hindrance. The bulky isopropyl group shields the nitrogen's lone pair, making it more difficult to attack sterically demanding electrophiles.[13][14] This effect is crucial when planning reactions such as Sₙ2 alkylations.

Caption: Steric hindrance at the nitrogen center.

Reaction Profiles
  • Acylation: Both amines will react with acyl chlorides or anhydrides to form amides. 3-phenylpropylamine will form a secondary amide, while this compound will form a tertiary amide. The reaction with the secondary amine may be slower due to steric hindrance.

  • Alkylation: 3-phenylpropylamine can be mono- or di-alkylated, leading to potential product mixtures. This compound can only be alkylated once to form a tertiary amine. This predictable, single addition is a significant advantage in synthetic design.

  • Oxidation: The oxidation pathways for primary and secondary amines differ. For instance, oxidation of this compound could potentially lead to N-dealkylation, removing either the isopropyl or the phenylpropyl group, depending on the conditions and enzymatic system involved.[15]

Part 4: Implications for Drug Development and Research

The choice between these two amines as starting materials has significant consequences for the properties of the final compound.

  • Lipophilicity and Permeability: As shown in the data table, N-isopropylation dramatically increases lipophilicity (LogP). This can enhance a molecule's ability to cross lipid membranes, such as the blood-brain barrier, but may also increase metabolic liability and decrease aqueous solubility.

  • Receptor Binding: The N-H group of an amine often acts as a crucial hydrogen bond donor in ligand-receptor interactions. Replacing a primary amine with a secondary one removes one of these potential donors, which can drastically alter binding affinity and selectivity. The added bulk of the isopropyl group can also introduce new, favorable van der Waals interactions or, conversely, create steric clashes within a binding pocket.

  • Metabolic Stability: The N-isopropyl group can influence metabolic stability. While it may block certain metabolic pathways, it can also be a site for enzymatic oxidation and subsequent dealkylation.[15]

Conclusion

While this compound and 3-phenylpropylamine share the same carbon backbone, the substitution on the nitrogen atom creates two distinct chemical entities with unique properties and reactivity profiles.

  • 3-Phenylpropylamine is a less sterically hindered, more polar primary amine with two hydrogen bond donors. It is synthesized via methods tailored for primary amines, such as the Gabriel synthesis, to avoid over-alkylation.

  • This compound is a more lipophilic, sterically hindered secondary amine. It is efficiently synthesized via reductive amination and offers more controlled reactivity in subsequent alkylation reactions.

The selection between these two building blocks should be a deliberate choice based on the desired physicochemical properties (solubility, lipophilicity), reactivity (steric considerations, potential for over-alkylation), and the specific role of the amine group in the target molecule's ultimate function, particularly in the context of biological interactions.

References

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

  • How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. (2023). Retrieved from [Link]

  • Unacademy. (n.d.). NEET UG: Physical and Chemical Properties of Amines, Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. Retrieved from [Link]

  • Quora. (n.d.). What is the method for the synthesis of phenylprolamine?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium complexes with 3-phenylpropylamine ligands: synthesis, structures, theoretical studies and application in the aerobic oxidation of alcohols as heterogeneous catalysts. Retrieved from [Link]

  • Reddit. (2021). Steric hinderance and basicity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN110283082A - A kind of preparation method of 3- phenylpropylamine.
  • PubMed. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A new measurement of amine steric hindrance – N exposure. Retrieved from [Link]

  • ResearchGate. (2015). Steric Hindrance effect on amine demonstrated in solid polymer membranes for CO2 transport. Retrieved from [Link]

  • Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • PubChem. (n.d.). N-Isopropyl-3-phenylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl-(1-phenyl-propyl)-amine. Retrieved from [Link]

  • Breaking Bad Wiki. (n.d.). Phenylacetone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • Google Patents. (n.d.). DE2500110A1 - 3-ARYLOXY-3-PHENYLPROPYLAMINE AND THE PROCESS FOR THEIR MANUFACTURING.
  • Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
  • Pharmaffiliates. (n.d.). CAS No : 105864-96-8| Chemical Name : N-Isopropyl-N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • PubMed. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Retrieved from [Link]

  • Scribd. (n.d.). Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965055A - Synthesis method of isopropyl amine.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of N-Isopropyl-3-phenylpropan-1-amine and Related Phenethylamines

Introduction: Situating a Novel Compound within a Storied Pharmacological Class

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals.[1] From the catecholamines that regulate our physiology to potent psychoactive compounds, minor structural modifications to the phenethylamine core can drastically alter biological activity.[2][3] This guide focuses on this compound, a less-characterized derivative, and places its predicted biological profile in context with its better-understood relatives.

Due to the limited direct experimental data on this compound in peer-reviewed literature, this guide will leverage established Structure-Activity Relationship (SAR) principles to construct a predictive comparison.[4][5] By dissecting its unique structural features—an extended propyl chain and an N-isopropyl group—we can hypothesize its interactions with key neurological targets and compare them to foundational compounds like phenethylamine (PEA) and amphetamine. This analysis serves as a roadmap for researchers, outlining the expected pharmacological profile and providing the experimental frameworks necessary for its validation.

Structural and Mechanistic Foundations of Phenethylamine Activity

The biological effects of phenethylamines are primarily mediated through their interaction with monoamine systems.[3] They can act as agonists at receptors like the Trace Amine-Associated Receptor 1 (TAAR1), and as releasing agents or reuptake inhibitors at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][7] The specific profile of a given derivative depends on its structural characteristics.

Here, we compare this compound against key analogues to understand the contribution of each structural modification.

Comparative Structural Analysis

The diagram below illustrates the structural relationships between this compound and its chemical relatives.

G cluster_core Core Structures cluster_derivatives Key Derivatives & Target Compound PEA Phenethylamine (PEA) (Parent Scaffold) Phenylpropylamine 3-Phenylpropylamine (+ Propyl Chain) PEA->Phenylpropylamine Chain extension (Ethyl to Propyl) Amphetamine Amphetamine (PEA + α-Methyl) PEA->Amphetamine α-methylation N_Methyl_PEA N-Methylphenethylamine (PEA + N-Methyl) PEA->N_Methyl_PEA N-methylation Target This compound (Phenylpropylamine + N-Isopropyl) Phenylpropylamine->Target N-isopropylation

Caption: Structural relationships of the compared phenethylamine analogues.

Comparative Analysis of Biological Activity

The following table summarizes the known activities of reference phenethylamines and the predicted profile of this compound based on SAR. The predictions are derived from the general principles that (a) extending the alkyl chain from ethyl to propyl often reduces potency at monoamine transporters, and (b) increasing the bulk of the N-alkyl substituent (from hydrogen to isopropyl) typically decreases affinity for DAT/NET while sometimes altering activity at serotonergic receptors or TAAR1.[5][8]

CompoundStructurePrimary Mechanism(s)CNS EffectPotency at DAT/NETTAAR1 Agonism
Phenethylamine (PEA) Phenyl ring + EthylamineTAAR1 Agonist, Monoamine Releaser[3][7]Stimulant (transient)[6]ModeratePotent[3]
Amphetamine PEA + α-Methyl groupPotent Monoamine Releaser[9]Potent StimulantHighPotent
3-Phenylpropylamine Phenyl ring + PropylamineMonoamine ReleaserStimulant (less potent than PEA)Lower than PEALikely
N-Methylphenethylamine PEA + N-Methyl groupMonoamine ReleaserStimulantLower than PEAPartial Agonist[8]
This compound Phenylpropylamine + N-IsopropylPredicted: Weak Monoamine Releaser / TAAR1 AgonistPredicted: Weak Stimulant or InactivePredicted: Low to NegligiblePredicted: Possible Partial Agonist

Deep Dive into Structure-Activity Relationships (SAR)

  • The Phenylpropylamine Backbone: Unlike true phenethylamines, the subject molecule possesses a three-carbon chain separating the phenyl ring and the nitrogen atom. This extension generally reduces the molecule's ability to act as a potent substrate for monoamine transporters like DAT and NET. The optimal "fit" for these transporters is typically achieved with the two-carbon ethyl chain found in endogenous ligands like dopamine and norepinephrine.[4] Therefore, we can predict that this compound will be a significantly weaker dopamine and norepinephrine releasing agent than amphetamine or even phenethylamine itself.

  • N-Isopropyl Substitution: Early SAR studies on phenethylamines demonstrated that simple N-alkylation (e.g., with methyl or ethyl groups) often leads to diminished stimulant activity.[5] Increasing the steric bulk with an isopropyl group is expected to further reduce affinity and efficacy at DAT and NET. This modification can, however, introduce or enhance activity at other targets, such as serotonin receptors or TAAR1. For TAAR1, N-methylation tends to produce partial agonists, and it is plausible that the larger isopropyl group would result in a low-efficacy partial agonist or even an antagonist at this receptor.[8]

  • Metabolic Stability: Unsubstituted phenethylamines are rapidly metabolized by monoamine oxidase (MAO), limiting their duration of action.[6] The presence of an α-methyl group, as in amphetamine, confers resistance to MAO degradation. While the N-isopropyl group and propyl chain of this compound may offer some steric hindrance to MAO, it is unlikely to prevent metabolism as effectively as α-methylation. Its metabolic profile remains a key area for experimental validation.

Experimental Protocols for Pharmacological Validation

To move from a predicted profile to empirical data, a series of well-established in vitro and in vivo assays are required. The following protocols provide a self-validating framework for characterizing the biological activity of this compound.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor or transporter.[10] It quantifies the displacement of a specific, high-affinity radiolabeled ligand by the test compound.

Objective: To determine the binding affinity of this compound at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Assay Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein/well), the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound (from 1 nM to 100 µM). b. To determine non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT) to a set of control wells. c. Incubate the plate for 60-120 minutes at a specified temperature (e.g., 4°C or room temperature). d. Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. e. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing hDAT, hNET, or hSERT) mix Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_membranes->mix prep_ligand Prepare Radioligand (e.g., [³H]WIN 35,428) prep_ligand->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix incubate Incubate (e.g., 90 min at 4°C) mix->incubate Binding occurs filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count calc_ic50 Calculate IC₅₀ (Non-linear Regression) count->calc_ic50 Raw data (CPM) calc_ki Convert to Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki G DA Dopamine (DA) or Phenethylamine Analogue D1R Dopamine D1 Receptor (GPCR) DA->D1R Binds & Activates Gs Gαs Protein D1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB / Other Substrates PKA->CREB Phosphorylates Response Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) CREB->Response

Caption: Canonical Gαs signaling cascade following D1 receptor activation. [10]

Conclusion and Future Directions

Based on established structure-activity relationships, This compound is predicted to be a weak CNS stimulant at best, with significantly lower potency as a monoamine releasing agent compared to classical phenethylamines like amphetamine. Its extended propyl backbone and bulky N-isopropyl group likely diminish its affinity and efficacy at the dopamine and norepinephrine transporters. Its activity at other targets, such as TAAR1 or serotonin receptors, remains an open question that warrants investigation, though it is likely to be a low-efficacy partial agonist if active at all.

This guide provides a theoretical framework for understanding this novel compound. The true pharmacological profile can only be unveiled through rigorous experimental validation using the protocols outlined herein. Such studies will not only characterize this compound but also contribute valuable data points to the broader understanding of phenethylamine pharmacology.

References

  • Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

  • PubMed. (n.d.). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-phenylethylamine, a small molecule with a large impact. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • MDPI. (n.d.). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Retrieved from [Link]

  • PubMed. (n.d.). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Investigating N-Isopropyl-3-phenylpropan-1-amine Cross-reactivity in Drug Screening Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Immunoassays are a cornerstone of high-throughput screening, yet their reliability hinges on the specificity of the antibody-antigen interaction. The emergence of novel psychoactive substances (NPS) and structurally unique research compounds presents a continuous challenge, as these molecules can potentially cross-react with antibodies designed for common drugs of abuse, leading to false-positive results.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific compound, N-Isopropyl-3-phenylpropan-1-amine, in common drug screening immunoassays. We will delve into the structural rationale for potential cross-reactivity, present a detailed experimental protocol for assessment using a competitive ELISA, and discuss the interpretation of results and mitigation strategies.

The Foundational Challenge: Specificity and Cross-Reactivity in Immunoassays

The consequences of unaccounted-for cross-reactivity are particularly critical in drug screening, where a false positive can have significant clinical and research implications. It is therefore imperative to validate any immunoassay for specificity against potentially interfering compounds that may be present in the samples being tested.[6][7]

Compound of Interest: this compound

This compound is a compound characterized by a phenyl group, a three-carbon (propyl) chain, and a secondary amine with an isopropyl group attached.[8] Its potential to interfere in drug screening immunoassays stems from its structural similarity to amphetamine-class stimulants, which are common targets in these panels.

Compound Structure Key Structural Features
Amphetamine Phenyl ring, ethyl chain, primary amine
Methamphetamine Phenyl ring, ethyl chain, N-methyl secondary amine
This compound Phenyl ring, propyl chain, N-isopropyl secondary amine

The core phenethylamine skeleton is a common feature recognized by many anti-amphetamine antibodies. While this compound has a longer alkyl chain (propyl vs. ethyl) and a bulkier N-substituent (isopropyl vs. methyl), these differences may not be sufficient to prevent binding to certain antibodies, especially polyclonal antibodies which recognize multiple epitopes.[9] This structural analogy forms the scientific basis for investigating its cross-reactivity.

Experimental Design for Cross-Reactivity Assessment

To quantify the potential interference of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal format. This assay is highly sensitive for small molecules and its signal output is inversely proportional to the concentration of the target analyte or a cross-reacting substance.

The core principle involves the test compound (this compound) competing with a labeled or immobilized antigen (e.g., a methamphetamine-protein conjugate) for a limited number of primary antibody binding sites.[10]

Key Components of the Experimental Design:

  • Target Immunoassay: A commercial or in-house developed ELISA for methamphetamine or amphetamine.

  • Test Compound: High-purity this compound.

  • Calibrator: The primary target of the assay (e.g., d-methamphetamine).

  • Controls:

    • Negative Control: A certified drug-free matrix (e.g., urine or serum) to establish the baseline signal.

    • Positive Control: The calibrator spiked into the matrix at a known concentration (e.g., the assay cutoff).

  • Concentration Range: A serial dilution of this compound should be prepared to determine the concentration that elicits a response equivalent to the assay's cutoff calibrator.

Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound P2 Prepare Calibrator and Controls (Negative, Positive) A1 Add samples, controls, and test compound dilutions to antibody-coated microplate P2->A1 A2 Add Enzyme Conjugate (e.g., HRP-labeled drug) A1->A2 A3 Incubate to allow competitive binding A2->A3 A4 Wash plate to remove unbound reagents A3->A4 A5 Add Substrate (e.g., TMB) A4->A5 A6 Incubate for color development A5->A6 A7 Stop reaction and read absorbance A6->A7 D1 Generate standard curve using Calibrator A7->D1 D2 Determine concentration of test compound that yields a signal equal to the cutoff calibrator D1->D2 D3 Calculate Percent Cross-Reactivity D2->D3

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol describes a self-validating system for determining the percent cross-reactivity of this compound in a hypothetical methamphetamine immunoassay.

Materials:

  • Methamphetamine ELISA Kit (containing methamphetamine-BSA coated 96-well plate, anti-methamphetamine primary antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution).

  • This compound (≥98% purity).

  • d-Methamphetamine hydrochloride standard.

  • Certified drug-free human urine.

  • Phosphate Buffered Saline with Tween 20 (PBST) for wash steps.

  • Microplate reader (450 nm).

Procedure:

  • Preparation of Reagents:

    • Prepare d-Methamphetamine calibrators in drug-free urine at concentrations of 0, 50, 100, 250, 500, and 1000 ng/mL. The 500 ng/mL standard will serve as the cutoff calibrator.

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • Create a serial dilution of the test compound in drug-free urine to achieve final concentrations ranging from 100 ng/mL to 50,000 ng/mL.

  • Assay Execution:

    • Allow all reagents and the coated plate to reach room temperature.

    • To the appropriate wells of the methamphetamine-BSA coated plate, add 50 µL of the calibrators, controls, or test compound dilutions.

    • Add 50 µL of the anti-methamphetamine primary antibody to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Wash the plate 4 times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate 4 times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.

Data Interpretation and Visualization

The OD values are inversely proportional to the concentration of methamphetamine or the cross-reacting substance.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Calibrator at IC₅₀ / Concentration of Test Compound at IC₅₀) x 100

Where IC₅₀ is the concentration of the substance that causes 50% inhibition of the maximal signal. This is typically the concentration that yields a signal equal to the assay's cutoff calibrator.

Hypothetical Results:

Compound Concentration yielding response equivalent to 500 ng/mL Methamphetamine Calibrator Calculated % Cross-Reactivity
d-Methamphetamine 500 ng/mL100%
d-Amphetamine 2,500 ng/mL20%
This compound 12,500 ng/mL4%
Caffeine >100,000 ng/mL<0.1%

In this hypothetical example, a very high concentration of this compound is required to produce a signal equivalent to the 500 ng/mL methamphetamine cutoff. This results in a low cross-reactivity of 4%. While not zero, this level of interference may be acceptable depending on the assay's intended use, but it must be documented.

Mechanism of Cross-Reactivity

Cross-reactivity occurs at the molecular level within the antibody's antigen-binding site (paratope). An antibody developed against a methamphetamine hapten will have a paratope shaped to recognize the phenethylamine core. Structurally similar molecules can fit into this binding site, albeit often with lower affinity.

G cluster_binding Antibody Binding Site cluster_analytes Analytes in Sample Ab Anti-Methamphetamine Antibody Paratope Meth Target Analyte (Methamphetamine) High Affinity Binding Meth->Ab Specific Fit NIPA Cross-Reactant (this compound) Lower Affinity Binding NIPA->Ab Partial Fit (False Positive) Interferent Non-binding Molecule (e.g., Caffeine) No Affinity

Sources

Comparative analysis of N-Isopropyl-3-phenylpropan-1-amine and its methyl analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of N-Isopropyl-3-phenylpropan-1-amine and its Methyl Analog A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmacology, the exploration of structure-activity relationships (SAR) provides the foundation for rational drug design. The subtle modification of a lead compound can profoundly alter its pharmacokinetic and pharmacodynamic properties. This guide presents a detailed comparative analysis of two closely related phenethylamine derivatives: this compound and its N-methyl analog, N-methyl-3-phenylpropan-1-amine.

These compounds share a common 3-phenylpropan-1-amine backbone, a structural motif present in a variety of psychoactive substances and therapeutic agents. The key distinction lies in the N-alkyl substituent—an isopropyl group versus a methyl group. This seemingly minor difference in steric bulk and lipophilicity can have significant implications for their synthesis, physicochemical characteristics, and, most importantly, their interaction with biological targets.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of these two molecules, covering their chemical synthesis, physicochemical properties, and a pharmacological analysis based on available data and established SAR principles. Detailed experimental protocols for their synthesis and analysis are also provided to facilitate further research and evaluation.

Chemical and Physical Properties: A Comparative Overview

The fundamental chemical and physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Below is a comparative summary of the key properties of this compound and N-methyl-3-phenylpropan-1-amine, based on data retrieved from publicly available chemical databases.

PropertyThis compoundN-methyl-3-phenylpropan-1-amine
Molecular Formula C₁₂H₁₉NC₁₀H₁₅N
Molecular Weight 177.29 g/mol 149.23 g/mol
CAS Number 87462-11-123580-89-4
Appearance Colorless oil (predicted)Colorless oil
Boiling Point Not available227.4 °C
LogP (calculated) 3.02.2
pKa (predicted) 10.510.3
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 11

Data sourced from PubChem and other chemical databases.

The most notable differences are the higher molecular weight and calculated LogP of the N-isopropyl analog. The increased lipophilicity, as indicated by the higher LogP value, is an expected consequence of the larger, more nonpolar isopropyl group compared to the methyl group. This difference may influence properties such as solubility in various solvents and the ability to cross biological membranes, including the blood-brain barrier.

Structural Comparison

The structural difference between the two molecules is the N-alkyl substituent. This is visualized in the diagram below.

G cluster_0 This compound cluster_1 N-methyl-3-phenylpropan-1-amine isopropyl isopropyl methyl methyl

Caption: 2D structures of the compared molecules.

Synthesis and Purification

Both this compound and its methyl analog can be synthesized via a common and versatile method in organic chemistry: reductive amination . This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.

The general workflow for the synthesis of these compounds is depicted below:

workflow start 3-Phenylpropanal (Hydrocinnamaldehyde) reaction Reductive Amination start->reaction amine Amine (Isopropylamine or Methylamine) amine->reaction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of N-methyl-3-phenylpropan-1-amine

The following protocol is adapted from a literature procedure for the synthesis of N-methyl-3-phenylpropan-1-amine.

Materials:

  • 3-Phenylpropanal (hydrocinnamaldehyde)

  • Methylamine solution (e.g., 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes with triethylamine)

Procedure:

  • To a stirred solution of 3-phenylpropanal (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add a solution of methylamine (1.2 eq.) in THF.

  • Stir the mixture for 30 minutes to allow for the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to prevent the amine from sticking to the silica gel) to afford the pure N-methyl-3-phenylpropan-1-amine as a colorless oil.

Synthesis of this compound

A similar reductive amination protocol would be employed for the synthesis of this compound, with the substitution of methylamine with isopropylamine.

Key Considerations for the Isopropyl Analog Synthesis:

  • Stoichiometry: The stoichiometry of the reactants would be similar to the methyl analog synthesis.

  • Reaction Time: The reaction time may vary due to the increased steric hindrance of the isopropylamine nucleophile, potentially requiring longer reaction times or gentle heating to facilitate imine formation.

  • Purification: The purification by column chromatography would require optimization of the eluent system to account for the different polarity of the product.

Comparative Pharmacological Analysis

The N-alkyl substituent is expected to significantly influence the pharmacological profile of these compounds, particularly their affinity and selectivity for monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET).

N-methyl-3-phenylpropan-1-amine

While direct, comprehensive pharmacological data for N-methyl-3-phenylpropan-1-amine is not extensively published, its structural similarity to known monoamine reuptake inhibitors allows for informed predictions. It is a known impurity in the synthesis of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Furthermore, the structurally related compound N-methyl-3-phenoxy-3-phenylpropan-1-amine is a known serotonin-norepinephrine reuptake inhibitor (SNRI).

Research on a radioiodinated derivative of N-methyl-3-phenylpropan-1-amine has demonstrated a high binding affinity for the norepinephrine transporter (NET). This strongly suggests that the parent compound, N-methyl-3-phenylpropan-1-amine, is also a potent ligand for NET. Its affinity for DAT and SERT is likely to be lower, though some interaction with the dopamine transporter has been observed for N-methyl substituted fluoxetine analogs.

This compound
  • Steric Bulk: The larger isopropyl group, compared to the methyl group, generally leads to a decrease in affinity for the serotonin transporter (SERT). This is a well-documented trend in SAR studies of monoamine transporter inhibitors.

  • Norepinephrine and Dopamine Transporters: The effect of increased N-alkyl bulk on DAT and NET affinity is more variable and compound-specific. In some series of compounds, a moderate increase in steric bulk from methyl to isopropyl can be tolerated or even slightly increase affinity for DAT and NET.

Hypothesized Pharmacological Profile:

Based on these principles, it is hypothesized that this compound will exhibit a pharmacological profile with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. It is likely to be a less potent SERT ligand than its methyl analog.

A direct comparative binding assay would be necessary to definitively determine the affinity and selectivity of both compounds for DAT, SERT, and NET.

Experimental Protocols for Characterization and Comparison

To empirically validate the predicted differences and fully characterize these two compounds, the following experimental protocols are recommended.

Protocol 1: Analytical Characterization by GC-MS

Objective: To confirm the identity and purity of the synthesized compounds.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized amine in a suitable solvent (e.g., methanol or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Run a temperature program on the GC to separate the components of the sample.

  • The mass spectrometer will fragment the molecules as they elute from the GC column, generating a characteristic mass spectrum.

  • Compare the obtained mass spectrum with a reference spectrum or predict the fragmentation pattern to confirm the structure of the compound. The purity can be estimated from the relative peak area in the chromatogram.

Protocol 2: Comparative Monoamine Transporter Binding Assay

Objective: To determine the in vitro binding affinities (Ki or IC50 values) of this compound and N-methyl-3-phenylpropan-1-amine for the dopamine, serotonin, and norepinephrine transporters.

Methodology: Radioligand displacement assay using cell membranes prepared from cells stably expressing the human recombinant transporters (hDAT, hSERT, hNET).

Materials:

  • Cell membranes expressing hDAT, hSERT, and hNET.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or a similar selective radioligand.

    • For hSERT: [³H]Citalopram or a similar selective radioligand.

    • For hNET: [³H]Nisoxetine or a similar selective radioligand.

  • Test compounds: this compound and N-methyl-3-phenylpropan-1-amine, prepared in a range of concentrations.

  • Non-specific binding control (e.g., a high concentration of a known potent inhibitor for each transporter).

  • Assay buffer.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure (General Outline):

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the assay buffer.

  • Incubate the plates at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of radioactivity on the filters using a liquid scintillation counter.

  • The data will be used to generate competition curves, from which the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated.

  • The Kᵢ values (inhibition constants) can then be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Conclusion

This compound and its methyl analog represent an interesting pair of compounds for investigating the impact of N-alkyl substitution on the properties of 3-phenylpropan-1-amines. Based on their structural differences, it is predicted that the isopropyl analog will be more lipophilic and may exhibit a different pharmacological profile, with potentially reduced affinity for the serotonin transporter compared to the methyl analog.

The provided synthesis and analytical protocols offer a clear path for the preparation and characterization of these molecules. The outlined receptor binding assay is a crucial next step to experimentally determine their monoamine transporter affinities and to either confirm or refute the hypotheses based on structure-activity relationships. The data generated from such studies will provide valuable insights for the rational design of novel compounds with specific pharmacological profiles for further investigation in drug discovery programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. [Link]

  • Wikipedia. N-Methyl-PPPA. [Link]

  • PubMed. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. [Link]

  • PubMed. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PubMed. Serotonin receptor affinities of psychoactive phenalkylamine analogues. [Link]

Benchmarking the synthetic efficiency of different catalysts for N-Isopropyl-3-phenylpropan-1-amine formation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalyst Efficiency in the Synthesis of N-Isopropyl-3-phenylpropan-1-amine

This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, a key intermediate in pharmaceutical and chemical research. The focus is on the reductive amination of 3-phenylpropanal with isopropylamine, a cornerstone transformation for C-N bond formation. We will dissect the performance of stoichiometric reagents, heterogeneous catalysts, and homogeneous systems, offering field-proven insights and detailed experimental protocols to guide researchers in making informed catalyst selections.

Introduction: The Synthetic Challenge

The target molecule, this compound, is synthesized via the reductive amination of 3-phenylpropanal. This reaction involves two key steps: the initial formation of an iminium ion intermediate from the condensation of the aldehyde and amine, followed by the reduction of this intermediate to the final amine product.

The choice of catalyst is paramount as it directly governs the reaction's efficiency, selectivity, and environmental footprint. An ideal catalyst should offer high yield and selectivity under mild conditions, be cost-effective, and, for industrial applications, be easily separable and recyclable.

G cluster_intermediate Intermediate cluster_product Product Phenylpropanal 3-Phenylpropanal (Hydrocinnamaldehyde) Imine Iminium Ion Intermediate Phenylpropanal->Imine + Isopropylamine - H₂O Isopropylamine Isopropylamine FinalAmine This compound Imine->FinalAmine + [H] (Reduction)

Caption: Overall reaction scheme for this compound synthesis.

Catalyst Benchmarking: A Comparative Analysis

We will evaluate three primary classes of reducing systems: stoichiometric borohydride reagents, heterogeneous noble and base metal catalysts, and homogeneous transition metal complexes.

Stoichiometric Workhorse: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used laboratory-scale reagent known for its mildness and high selectivity.[1]

  • Mechanism & Expertise: Unlike stronger reducing agents like sodium borohydride, STAB is kinetically slower and selectively reduces the pre-formed iminium ion over the starting aldehyde.[1] This selectivity is its primary advantage, preventing the undesired formation of 3-phenylpropan-1-ol. Its reduced reactivity also makes it safer to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which is highly toxic.[1]

  • Trustworthiness: The reaction is robust and generally high-yielding for a wide range of substrates. However, its major drawback is the generation of stoichiometric amounts of acetate waste, making it less suitable for large-scale, green synthesis.

Heterogeneous Catalysts: The Industrial Standard

Heterogeneous catalysts, particularly metals supported on carbon or oxides, are mainstays in industrial chemistry due to their ease of separation and recyclability.[1]

  • Palladium on Carbon (Pd/C): Pd/C is a highly active and versatile catalyst for the hydrogenation of imines under molecular hydrogen (H₂).[1] It offers excellent yields but can be expensive. A key consideration is that palladium catalysts can also be active for debenzylation, which is not a concern for this specific substrate but limits its scope elsewhere.

  • Nickel-Based Catalysts: As a more cost-effective and earth-abundant alternative, nickel catalysts (e.g., Raney Ni, Ni/support) are gaining significant traction.[2][3] They often require higher temperatures and pressures but represent a more sustainable approach for large-scale production.[2] The activity of Ni catalysts is often linked to the dispersion of Ni particles on the support material.[2]

Homogeneous Catalysts: Precision and Mild Conditions

Homogeneous catalysts, typically organometallic complexes of iridium, ruthenium, or cobalt, offer exceptional activity and selectivity under very mild conditions.[4][5]

  • Iridium and Ruthenium Complexes: These catalysts are known for their broad functional group tolerance and high efficiency, often operating at low catalyst loadings.[1][5] They can facilitate the reaction through a "borrowing hydrogen" mechanism, an atom-economical process.[6]

  • Cobalt Complexes: Recent research has highlighted nanostructured cobalt catalysts as powerful, reusable, and cost-effective alternatives to precious metals.[4] They can achieve high yields for the reductive amination of various aldehydes and ketones at temperatures as low as 50°C and moderate H₂ pressure.[4]

Quantitative Performance Data

The following table summarizes typical performance metrics for each catalyst class in the synthesis of this compound or analogous reductive aminations.

Catalyst SystemCatalyst LoadingTemperature (°C)Pressure (bar)Time (h)Typical Yield (%)Key Advantages & Disadvantages
NaBH(OAc)₃ (STAB) 2.0 eq.20 - 25Atmospheric3 - 670 - 85[7](+) High selectivity, mild, reliable. (-) Stoichiometric waste, high cost at scale.
Pd/C 1 - 5 mol%25 - 601 - 20 (H₂)4 - 1285 - 95(+) High activity, recyclable. (-) Noble metal cost, potential side reactions.
Ni/Support 5 - 10 mol%80 - 15020 - 50 (H₂)8 - 2475 - 90[2](+) Low cost, sustainable. (-) Harsher conditions required, lower selectivity.
Co-based (Homogeneous) 1 - 2 mol%50 - 8010 (H₂)12 - 20>90[4](+) Very high activity, mild conditions. (-) Catalyst cost, product separation can be complex.
Ir-based (Homogeneous) 0.5 - 2 mol%40 - 1001 - 30 (H₂)6 - 18>95[1](+) Exceptional activity and selectivity. (-) Highest cost, ligand sensitivity.

Experimental Protocols

The following protocols are standardized for the synthesis of this compound.

Protocol A: Reductive Amination using NaBH(OAc)₃

This protocol is adapted from general procedures for stoichiometric reductive amination.[7]

  • Reaction Setup: To a stirred solution of 3-phenylpropanal (1.0 eq.) in anhydrous dichloromethane (DCM, 1.0 M) at 0 °C, add isopropylamine (3.0 eq.).

  • Imine Formation: Stir the reaction mixture at 0 °C for 20 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Warm the mixture to room temperature and stir for 3-5 hours, monitoring by TLC or GC-MS.

  • Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify by flash chromatography to yield the desired product.

Protocol B: Heterogeneous Catalytic Hydrogenation

This is a general procedure adaptable for solid-supported catalysts like Pd/C or Ni/Al₂O₃.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge Reactor Charge pressure reactor with: - 3-Phenylpropanal (1 eq.) - Isopropylamine (1.5 eq.) - Catalyst (e.g., 5 mol% Pd/C) - Solvent (e.g., Methanol) Seal & Purge Seal reactor and purge with N₂ or Argon (3x) Charge Reactor->Seal & Purge Pressurize Pressurize with H₂ gas (e.g., 10 bar) Seal & Purge->Pressurize Heat & Stir Heat to desired temperature (e.g., 50°C) and stir vigorously Pressurize->Heat & Stir Monitor Monitor reaction progress (TLC, GC-MS) Heat & Stir->Monitor Cool & Vent Cool to RT and carefully vent H₂ pressure Monitor->Cool & Vent Filter Filter mixture through Celite to remove heterogeneous catalyst Cool & Vent->Filter Concentrate Concentrate filtrate in vacuo Filter->Concentrate Purify Purify crude product (e.g., chromatography) Concentrate->Purify

Caption: Standard workflow for heterogeneous catalytic reductive amination.

Choosing the Right Catalyst: A Decision Framework

The optimal catalyst depends heavily on the specific application, balancing factors like cost, scale, required purity, and available equipment.

  • For Bench-Scale Synthesis & High Selectivity: STAB is an excellent choice due to its simplicity and predictability.

  • For Pilot Plant & Industrial Scale: A recyclable heterogeneous catalyst is preferred. Pd/C is a high-performance option, while Ni-based systems offer a more economical and sustainable pathway, albeit with more demanding reaction conditions.

  • For Complex Substrates & Mild Conditions: If the substrate contains sensitive functional groups that are incompatible with harsher conditions or other reagents, a highly selective homogeneous catalyst (Ir, Ru, Co) is the superior choice, despite higher costs and more complex downstream processing.

G node_result node_result start Start: Catalyst Selection scale Scale of Reaction? start->scale cost Is Cost the Primary Driver? scale->cost Pilot / Industrial Scale sensitivity Substrate Sensitivity? scale->sensitivity Lab Scale (<10g) result_ni Use Ni-based Catalyst (Sustainability & Low Cost) cost->result_ni Yes result_pd Use Pd/C Catalyst (High Performance & Recyclability) cost->result_pd No result_stab Use NaBH(OAc)₃ (STAB) (Convenience & Reliability) sensitivity->result_stab Low result_homo Use Homogeneous Catalyst (Ir, Ru, Co) (High Selectivity, Mild Conditions) sensitivity->result_homo High

Caption: Decision tree for selecting an appropriate catalyst system.

Conclusion

The synthesis of this compound via reductive amination can be achieved through various efficient catalytic routes. For laboratory applications requiring reliability and mild conditions, sodium triacetoxyborohydride remains a trusted reagent. For scalable and sustainable production, heterogeneous catalysts like Pd/C and, more economically, Ni-based systems are the industry standards, offering excellent recyclability. Finally, for ultimate performance in terms of activity and selectivity under the mildest conditions, homogeneous iridium and cobalt catalysts represent the cutting edge of catalytic science. The final choice must be a strategic one, tailored to the specific economic, environmental, and chemical constraints of the project.

References

  • A Comparative Analysis of Catalysts for Reductive Amination: A Guide for Researchers. (2025). Benchchem.
  • Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst.
  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • Supporting Information for "A general procedure for reductive amin
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2020). MDPI.
  • Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. (2020). Green Chemistry.
  • Comparisons of the catalytic performance for reductive amination of diisopropylamine with butyraldehyde over various catalysts.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Isopropyl-3-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-Isopropyl-3-phenylpropan-1-amine. As a substituted propyl-amine, this compound requires careful management to mitigate risks to personnel and the environment. The protocols outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system for your laboratory operations.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its hazards can be reliably inferred from the well-documented properties of analogous amine compounds such as 3-Phenylpropylamine and Isopropylamine. Amines as a class are recognized for their corrosivity, potential toxicity, and flammability.

The primary risks associated with this compound are significant skin and eye damage due to its corrosive nature.[1][2][3] Inhalation or ingestion can also be harmful.[2][3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Hazard Category Description & Precautionary Actions Supporting Sources
Corrosivity Causes severe skin burns and serious eye damage. Contact can lead to irreversible tissue damage. Required PPE: Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles and a face shield, and a lab coat are mandatory.[1][2][3][6]
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the respiratory tract. Handling Protocol: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[2][3][5][6]
Flammability Assumed to be a combustible or flammable liquid, as is common for similar amines. Vapors may form explosive mixtures with air. Storage & Handling: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]
Environmental Hazard Expected to be harmful to aquatic life with long-lasting effects. Disposal Constraint: Do not discharge into drains or the environment.[2][5][7]
Chemical Incompatibility Reacts vigorously with acids, acid chlorides, and strong oxidizing agents. Contact with carbon dioxide may also be problematic. Segregation: Store and dispose of separately from incompatible materials.[1][6]

Regulatory Framework for Hazardous Waste Disposal

In the United States, the disposal of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[9][10][11]

Under RCRA, laboratories that generate hazardous waste are categorized based on the quantity of waste produced per month: Large Quantity Generators (LQGs), Small Quantity Generators (SQGs), or Very Small Quantity Generators (VSQGs).[12] Each category has specific requirements for on-site accumulation time, container management, and documentation. It is crucial to know your facility's generator status to ensure compliance.

Core Disposal Protocol: A Step-by-Step Guide

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment, such as neutralization, is highly regulated and not recommended for typical research laboratories.[12]

Step 1: Waste Characterization and Segregation

  • Classification: Immediately classify waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) as hazardous chemical waste.

  • Segregation: This is the most critical step for safety. Keep this amine waste in a dedicated container. Never mix amine waste with other waste streams , especially acids or oxidizing agents, to prevent violent chemical reactions.[13][14]

Step 2: Container Selection and Labeling

  • Container Choice: Use a designated, chemically compatible waste container, preferably made of plastic.[14][15] The container must be in good condition, leak-proof, and have a secure, screw-top cap.[14]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[14] Affix a "HAZARDOUS WASTE" tag or label that clearly identifies the contents. The label must include:

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The date when waste was first added (the "accumulation start date")

Step 3: On-Site Accumulation and Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Safe Storage: The SAA should be a secondary containment bin to prevent the spread of potential leaks. It must be located away from drains, heat sources, and ignition sources.

  • Container Management: Keep the waste container closed at all times except when adding waste.[15]

Step 4: Arranging for Professional Disposal

  • Contact EH&S: Once the container is full or reaches the regulatory accumulation time limit for your generator status, contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority.

  • Licensed Vendor: EH&S will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. This vendor is equipped to transport the waste and dispose of it in compliance with all federal and state regulations, typically via controlled chemical incineration with flue gas scrubbing.[3][16]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Remove Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[6][14]

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[14]

  • Contain & Absorb: For small, manageable spills, cover the liquid with a dry, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[6][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontaminate & Dispose: Clean the spill area with soap and water. All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container. Seal and label the container for disposal through your EH&S department.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize spill Spill Occurs? start->spill segregate Segregate from Incompatible Materials (e.g., Acids, Oxidizers) characterize->segregate container Select & Label Appropriate Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Container Full or Time Limit Reached? store->full full->store No contact Contact EH&S for Waste Pickup full->contact Yes dispose Final Disposal by Licensed Vendor (e.g., Incineration) contact->dispose spill->segregate No spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes spill_proc->container

Caption: Workflow for this compound Waste Management.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • PubChem. N-Isopropyl-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Medical Systems. OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. U.S. Department of Labor. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • Pharmaffiliates. N-Isopropyl-N-methyl-3-phenylpropan-1-amine. Pharmaffiliates. [Link]

  • PubChem. Isopropyl-(1-phenyl-propyl)-amine. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazard Summary: Isopropylamine. NJ.gov. [Link]

  • PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA. [Link]

  • U.S. Environmental Protection Agency. Regulatory and Guidance Information by Topic: Waste. EPA. [Link]

  • U.S. Environmental Protection Agency. January 2025 EPA Waste Management Updates Newsletter. GovDelivery. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]

Sources

Navigating the Safe Handling of N-Isopropyl-3-phenylpropan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Handling Information for N-Isopropyl-3-phenylpropan-1-amine

Hazard Assessment: Understanding the Risks

Based on the known hazards of similar aliphatic and aromatic amines, this compound should be treated as a hazardous substance with the following potential risks:

  • Corrosivity: Amines are known to be corrosive and can cause severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: It is likely to be toxic if swallowed, inhaled, or absorbed through the skin.[3]

  • Flammability: Similar short-chain amines are flammable. Vapors may form explosive mixtures with air.[4]

  • Respiratory Irritation: Inhalation may cause irritation to the respiratory tract.[3]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][3]
Skin/Body Chemical-resistant lab coat and long pants.To prevent skin contact with the corrosive and potentially toxic substance.[1]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).To protect hands from burns and absorption of the chemical.[3][5]
Respiratory Use in a certified chemical fume hood.To prevent inhalation of potentially toxic and irritating vapors.

Always inspect PPE for integrity before use and ensure proper fit.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is paramount for the safe handling of this compound.

Preparation and Handling
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a chemical spill kit rated for flammable and corrosive liquids readily available.

  • Handling: Use only non-sparking tools to prevent ignition of flammable vapors.[4][6] Avoid direct contact with the substance.[8]

Storage
  • Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][4]

The following diagram illustrates the essential workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep1 Don Appropriate PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handling1 Transfer Chemical in Fume Hood Prep3->Handling1 Handling2 Use Non-Sparking Tools Handling1->Handling2 Handling3 Keep Container Closed Handling2->Handling3 Storage1 Store in a Cool, Dry, Well-Ventilated Area Handling3->Storage1 Disposal1 Collect Waste in a Labeled, Compatible Container Handling3->Disposal1 Storage2 Segregate from Incompatibles Storage1->Storage2 Disposal2 Follow Institutional Hazardous Waste Procedures Disposal1->Disposal2

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[9][10] The container should be compatible with flammable and corrosive liquids.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizers.[5]

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

Spill and Decontamination Procedures
  • Small Spills: In the event of a small spill inside a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Collect the contaminated absorbent using non-sparking tools and place it in the designated hazardous waste container.

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: Decontaminate surfaces with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Final Disposal
  • Arrangement: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

  • Regulations: All disposal activities must comply with local, state, and federal regulations.[10]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Resene. Safety Data Sheet. [Link]

  • PubChem. N-Isopropyl-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • DHP Supply. Safety Data Sheet. [Link]

  • Prochem, Inc. Safety Data Sheet for Hydroxylamine Hydrochloride. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Pharmaffiliates. N-Isopropyl-N-methyl-3-phenylpropan-1-amine. [Link]

  • App-Chem. This compound. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Isopropyl-3-phenylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-3-phenylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.